molecular formula C4H10N2 B1678402 Piperazine CAS No. 110-85-0

Piperazine

Cat. No.: B1678402
CAS No.: 110-85-0
M. Wt: 86.14 g/mol
InChI Key: GLUUGHFHXGJENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine (CAS 110-85-0) is an organic compound consisting of a six-membered heterocyclic ring containing two opposing nitrogen atoms. This structure provides a large polar surface area, hydrogen-bond acceptors and donors, and significant versatility as a building block in chemical synthesis and drug discovery . Its applications in research are broad, spanning from pharmaceutical development to the creation of novel polymers. In pharmaceuticals, the this compound moiety is a privileged structural motif found in a wide range of therapeutics. It is a key component in antibiotics (e.g., Levofloxacin), antipsychotics (e.g., Seroquel), antidepressants, and anticancer agents (e.g., Gleevec) . Its mechanism of action varies by application; for instance, as an anthelmintic, it acts as a GABA agonist, causing flaccid paralysis and expulsion of parasitic worms . Recent studies continue to explore new this compound-based compounds, such as potent urease inhibitors and novel antimicrobials, highlighting its ongoing relevance in therapeutic research . Beyond pharmaceuticals, this compound serves as a critical intermediate in agrochemical research for developing new pesticidal agents . It is also a fundamental monomer for synthesizing advanced antimicrobial polymers. These non-leaching, contact-killing polymeric materials are investigated for applications in water purification systems, food packaging, and biomedical products to combat pathogenic microbes . This product is supplied as a high-quality chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31977-51-2, Array
Record name Piperazine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31977-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1021164
Record name Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine and salts
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Piperazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146 °C
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine and salts
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol)
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Piperazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21
Record name Piperazine and salts
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals

CAS No.

110-85-0
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RTM4PAL0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a remarkable diversity of therapeutic agents. Its unique six-membered ring structure, with two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties that have been exploited to create drugs spanning multiple classes, including anthelmintics, antipsychotics, and antihistamines. This in-depth guide provides a detailed exploration of the molecular mechanisms underpinning the pharmacological actions of these vital compounds.

This compound as an Anthelmintic: Inducing Flaccid Paralysis in Parasitic Worms

The use of this compound for the treatment of parasitic worm infections, such as those caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis), is a classic example of targeted chemotherapy.[1] The mechanism of action is centered on the neuromuscular system of the helminths.

Core Mechanism: GABA Receptor Agonism

This compound acts as a gamma-aminobutyric acid (GABA) agonist, specifically targeting the GABA receptors on the muscle cells of nematodes.[1][2][3] In these invertebrates, GABA is a key inhibitory neurotransmitter that regulates muscle contraction. The binding of this compound to these receptors mimics the action of GABA, leading to an enhanced influx of chloride ions into the muscle cells.[3][4] This influx of negatively charged ions causes hyperpolarization of the muscle cell membrane, making it less excitable and unresponsive to nerve signals.[1] The resulting state is a flaccid paralysis of the worm.[1][3][5] Unable to maintain their position within the host's intestines, the paralyzed worms are expelled from the body through normal peristaltic activity.[1][5]

The therapeutic success of this compound as an anthelmintic is largely due to its selective action on the neuromuscular systems of nematodes with minimal impact on the host.[1][2] This selectivity arises because vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in helminths are different isoforms from those in vertebrates.[2]

A common method to assess the anthelmintic potential of compounds like this compound involves observing their effects on the motility of a model organism, such as the non-parasitic nematode Caenorhabditis elegans.

Objective: To quantify the paralytic effect of this compound on C. elegans.

Methodology:

  • Culturing of C. elegans : Grow synchronized populations of C. elegans on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.

  • Preparation of this compound Solutions : Prepare a range of concentrations of this compound in a suitable buffer.

  • Motility Assay :

    • Wash the worms off the NGM plates and suspend them in M9 buffer.

    • Aliquot the worm suspension into a 96-well microtiter plate.

    • Add the different concentrations of this compound to the wells.

    • Incubate the plate at a controlled temperature (e.g., 20°C).

  • Data Acquisition : At specified time points, record the motility of the worms in each well using an automated worm tracking system or by manual counting under a microscope.

  • Analysis : Plot the percentage of paralyzed worms against the this compound concentration to determine the EC50 (the concentration that causes paralysis in 50% of the worms).

Caption: Workflow for an in vitro anthelmintic motility assay.

This compound in Antipsychotics: Modulating Dopamine and Serotonin Pathways

Many atypical (second-generation) antipsychotic drugs incorporate a this compound moiety, which is integral to their therapeutic effects in managing conditions like schizophrenia.[6][7] These compounds typically exhibit a complex pharmacology, acting on multiple neurotransmitter receptors.

Core Mechanism: D2 and 5-HT2A Receptor Antagonism

The primary mechanism of action for many this compound-containing antipsychotics involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[8][9][10]

  • Dopamine D2 Receptor Blockade : The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are thought to be associated with hyperactivity of the mesolimbic dopamine pathway. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[8]

  • Serotonin 5-HT2A Receptor Blockade : A high ratio of 5-HT2A to D2 receptor antagonism is a hallmark of many atypical antipsychotics.[8] Blockade of 5-HT2A receptors is believed to contribute to their efficacy against the negative and cognitive symptoms of schizophrenia.[8] Furthermore, this action can increase dopamine release in the nigrostriatal pathway, which is thought to reduce the risk of extrapyramidal side effects (movement disorders) that are common with older, typical antipsychotics.[8]

The specific clinical profile of each antipsychotic is determined by its unique receptor binding affinity profile, which can also include actions at other receptors such as other serotonin subtypes, adrenergic, and histaminergic receptors.[8][10]

The following table presents the equilibrium dissociation constants (Kd in nM) for several antipsychotics at key receptors, as determined by radioligand binding assays using human brain tissue. A lower Kd value indicates a higher binding affinity.

DrugDopamine D2 (Kd, nM)Serotonin 5-HT2A (Kd, nM)
Olanzapine3.11.6
Risperidone3.80.54
Ziprasidone2.70.38
Clozapine8.53.8

Data sourced from Richelson & Souder (2000).[11][12]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Reduced Positive Symptoms Reduced Positive Symptoms D2_Receptor->Reduced Positive Symptoms Improved Negative Symptoms\nReduced EPS Risk Improved Negative Symptoms Reduced EPS Risk HT2A_Receptor->Improved Negative Symptoms\nReduced EPS Risk Atypical_Antipsychotic Atypical Antipsychotic (this compound Derivative) Atypical_Antipsychotic->D2_Receptor Blocks Atypical_Antipsychotic->HT2A_Receptor Blocks

Caption: Simplified signaling pathway of atypical antipsychotics.

This compound in Antihistamines: Targeting the Histamine H1 Receptor

The this compound structure is found in both first-generation (e.g., hydroxyzine) and second-generation (e.g., cetirizine, levocetirizine) antihistamines.[13][14] These drugs are widely used to treat allergic conditions.

Core Mechanism: Inverse Agonism at the H1 Receptor

This compound-based antihistamines function as inverse agonists at the histamine H1 receptor.[15][16] The H1 receptor is a G-protein coupled receptor that, even in the absence of histamine, can exist in an equilibrium between an inactive and an active conformation. Inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor.[15][16] This action has two key consequences:

  • It prevents histamine from binding to the receptor and initiating the downstream signaling cascade that leads to allergic symptoms (e.g., itching, sneezing, vasodilation).[17][18]

  • It reduces the basal level of receptor activity that occurs even without histamine, further dampening the allergic response.[15]

Second-generation this compound antihistamines, such as cetirizine and its active enantiomer levocetirizine, are designed to have limited penetration of the blood-brain barrier, which significantly reduces the sedative side effects associated with first-generation agents.[15][19]

Sources

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Functionalized Piperazines for Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of marketed drugs is a testament to its remarkable versatility. This guide provides an in-depth exploration of the core physicochemical properties of functionalized piperazines, offering a technical framework for researchers, scientists, and drug development professionals. Understanding and optimizing these properties is paramount for the successful design of this compound-containing drug candidates with desirable pharmacokinetic and pharmacodynamic profiles.

The strategic incorporation of the this compound scaffold into drug molecules can significantly enhance aqueous solubility, improve oral bioavailability, and fine-tune interactions with biological targets. However, the physicochemical characteristics of a functionalized this compound are not inherent to the ring itself but are profoundly influenced by the nature of the substituents at the N1 and N4 positions. This guide will delve into the critical interplay between structure and property, providing the theoretical foundation and practical methodologies to navigate the chemical space of functionalized piperazines.

Acid-Base Properties (pKa): The Protonation State and Its Implications

The basicity of the two nitrogen atoms in the this compound ring is arguably its most defining feature. The pKa values dictate the ionization state of the molecule at physiological pH (typically around 7.4), which in turn governs its solubility, permeability, and target binding.

The Biphasic Basicity of the this compound Ring

The this compound ring typically exhibits two distinct pKa values. The first pKa (pKa1) is usually in the range of 9.0-10.0 and corresponds to the protonation of the first nitrogen atom. The second pKa (pKa2) is significantly lower, often in the range of 4.0-5.0, and corresponds to the protonation of the second nitrogen. This difference is due to the electrostatic repulsion between the two positive charges in the dicationic form.

The functionalization of the this compound ring dramatically influences these pKa values. Electron-withdrawing groups attached to the nitrogen atoms will decrease their basicity, leading to lower pKa values. Conversely, electron-donating groups will increase the basicity and result in higher pKa values.

Experimental Determination of pKa

Accurate determination of pKa is crucial for understanding the behavior of a this compound-containing compound in a biological system. The following protocol outlines a standard potentiometric titration method.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1-5 mg of the functionalized this compound compound.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

    • Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C).

    • Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition:

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration until the pH curve shows two distinct inflection points, corresponding to the two pKa values.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa values can be determined from the half-equivalence points of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately identify the equivalence points.

Diagram: Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow A Prepare Analyte Solution (Compound + Solvent + Electrolyte) C Set up Titration Apparatus (Thermostatted Vessel, Burette) A->C B Calibrate pH Electrode B->C D Titrate with Standard Acid (e.g., HCl) Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume of Titrant) D->E F Analyze Data (Identify Inflection/Half-Equivalence Points) E->F G Determine pKa1 and pKa2 F->G

Caption: A stepwise workflow for determining the pKa values of a functionalized this compound using potentiometric titration.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipophilic (non-polar) environment, is a critical parameter in drug design. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound-containing drugs, achieving the right balance of lipophilicity is key to ensuring both sufficient aqueous solubility for formulation and adequate membrane permeability for reaching the target site.

The Partition Coefficient (logP) and Distribution Coefficient (logD)

The most common measure of lipophilicity is the partition coefficient (logP), which is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

However, for ionizable compounds like functionalized piperazines, the distribution coefficient (logD) is a more relevant parameter. LogD takes into account the different ionization states of the molecule at a specific pH. The relationship between logP and logD for a basic compound is given by:

logD = logP - log(1 + 10^(pKa - pH))

As the pH of the aqueous phase decreases, the this compound becomes more protonated and thus more polar, leading to a lower logD value.

Experimental Determination of logP/logD

The shake-flask method is the traditional and most reliable method for determining logP and logD.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

  • Preparation of Phases:

    • Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 for physiological relevance).

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the functionalized this compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the logP or logD using the following formula: logP (or logD) = log([Compound]octanol / [Compound]aqueous)

Table 1: Influence of N-Substitution on the Physicochemical Properties of Piperazines

Substituent at N1pKa1logPAqueous Solubility (mg/mL)
-H9.73-1.17>1000
-CH39.80-0.65High
-C(O)CH37.58-0.80High
-Ph5.401.831.5

Note: These are representative values and can vary depending on the specific experimental conditions.

Aqueous Solubility: A Prerequisite for Drug Action

A drug must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The this compound moiety is often introduced to improve the solubility of poorly soluble drug candidates.

The solubility of a functionalized this compound is highly dependent on its ionization state. At pH values below its pKa, the this compound will be protonated and generally more soluble in aqueous media.

Experimental Determination of Aqueous Solubility

The thermodynamic solubility of a compound can be determined using the shake-flask method.

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Diagram: Interrelationship of Physicochemical Properties

Properties_Relationship pKa pKa logD logD (Lipophilicity) pKa->logD influences Solubility Aqueous Solubility pKa->Solubility influences Permeability Membrane Permeability logD->Permeability correlates with Absorption Oral Absorption Solubility->Absorption enables Permeability->Absorption enables

Caption: The interplay between key physicochemical properties of functionalized piperazines and their impact on oral absorption.

Metabolic Stability: Navigating the Body's Defenses

The this compound ring, while often beneficial for physicochemical properties, can be susceptible to metabolic transformations by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Understanding the metabolic fate of a this compound-containing compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

Common metabolic pathways for piperazines include:

  • N-dealkylation: Cleavage of the substituent at one of the nitrogen atoms.

  • Ring hydroxylation: Addition of a hydroxyl group to one of the carbon atoms of the this compound ring.

  • Ring opening: Cleavage of the this compound ring, leading to the formation of linear metabolites.

The metabolic stability of a functionalized this compound can be assessed in vitro using liver microsomes or hepatocytes.

In Vitro Metabolic Stability Assay

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the functionalized this compound compound (at a low concentration, e.g., 1 µM), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37 °C.

    • Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate of depletion, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Conclusion

The functionalized this compound is a powerful tool in the medicinal chemist's arsenal. However, its successful application hinges on a thorough understanding and careful optimization of its physicochemical properties. By systematically evaluating the pKa, lipophilicity, solubility, and metabolic stability, researchers can rationally design this compound-containing drug candidates with a higher probability of success in the clinic. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these endeavors.

References

  • The mighty this compound: a kaleidoscope of possibilities in medicinal chemistry. RSC. [Link]

  • The Privileged this compound Moiety in the Design of G-Protein Coupled Receptor Ligands. National Institutes of Health. [Link]

The "Piperazine Mustard" Scaffold: A Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-chloroethyl)piperazine hydrochloride (CAS 53502-60-6) is a high-value bifunctional building block in medicinal chemistry, distinct from its commonly confused analog, 1-(2-chloroethyl)piperidine. Characterized by a "nitrogen mustard" motif—a chloroethyl group attached to a basic nitrogen—this compound serves as a critical electrophilic synthon for introducing the this compound pharmacophore into CNS-active agents, including atypical antipsychotics and antidepressants. This guide details its unique reactivity profile governed by aziridinium ion intermediates, handling protocols for its vesicant properties, and optimized synthetic workflows for N-alkylation.

Part 1: Chemical Identity & Reactivity Profile

Core Identity & Distinction

Researchers must rigorously verify the CAS registry number before procurement, as vendor catalogs frequently conflate this compound with the piperidine analog.

PropertySpecificationNotes
IUPAC Name 1-(2-chloroethyl)this compound hydrochloride
CAS Number 53502-60-6 Warning:[1] Do not confuse with 2008-75-5 (Piperidine analog)
Formula C₆H₁₃ClN₂ · xHClOften supplied as dihydrochloride (x=2) or monohydrochloride
Structure This compound ring with N-(2-chloroethyl) substituent"this compound Mustard" motif
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Et₂O, Hexane)
Mechanism of Action: The Aziridinium Gateway

The synthetic utility of 1-(2-chloroethyl)this compound is driven by neighboring group participation (NGP) . Unlike simple alkyl halides that react via standard S_N2 mechanisms, this molecule undergoes rapid intramolecular cyclization to form a highly electrophilic aziridinium (spiro-ammonium) ion .

  • Free Basing: Upon neutralization of the HCl salt, the this compound nitrogen lone pair becomes available.

  • Cyclization: The nitrogen attacks the adjacent

    
    -carbon, displacing the chloride ion.
    
  • Nucleophilic Attack: The strained aziridinium ring is opened by an incoming nucleophile (Nu⁻), typically at the less substituted carbon, regenerating the this compound ring linked to the nucleophile.

Note: This mechanism explains why the reaction rate is often independent of nucleophile concentration (first-order kinetics dominated by cyclization) and why the compound is a potent vesicant (alkylating DNA/proteins via the same mechanism).

AziridiniumMechanism Start 1-(2-chloroethyl)this compound (Free Base) TS Transition State (Cl leaving) Start->TS Intramolecular Attack Aziridinium Bicyclic Aziridinium Ion (Active Electrophile) TS->Aziridinium - Cl⁻ (Rate Limiting) Aziridinium->Start Dimerization (Side Rxn) Product N-Alkylated Product (this compound-Ethyl-Nu) Aziridinium->Product + Nucleophile (Nu⁻) (Ring Opening)

Figure 1: The reaction pathway proceeds via a strained aziridinium intermediate, which is the true alkylating species.

Part 2: Synthetic Applications & Drug Discovery[1]

The "Ethyl Linker" in CNS Therapeutics

The 2-(1-piperazinyl)ethyl moiety is a privileged scaffold in neuropharmacology, acting as a flexible linker between the basic this compound center (often binding to GPCRs like Dopamine D2 or Serotonin 5-HT) and a lipophilic "head" group.

  • Ziprasidone (Geodon): An atypical antipsychotic containing a benzisothiazolyl-piperazine linked via an ethyl chain to an oxindole core.

  • Radiotracers: Used to synthesize

    
    C or 
    
    
    
    F labeled ligands where the ethyl chain provides optimal spacing for receptor affinity.
General N-Alkylation Workflow

This building block allows for the "convergent" synthesis of drugs. Instead of building the this compound ring on the scaffold (using bis-chloroethyl amine), researchers can attach the pre-formed this compound ring to a nucleophile.

Target Nucleophiles:

  • Phenols (Ar-OH): To form phenoxy-ethyl-piperazines.

  • Imides/Amides: To form N-ethyl-piperazine linkers.

  • Thiols: To form thioether linkages.

Part 3: Experimental Protocol & Safety

Safety: The "Mustard" Hazard

CRITICAL WARNING: 1-(2-chloroethyl)this compound is structurally a nitrogen mustard . It shares the toxicity profile of chemical warfare agents (e.g., HN1, HN2).

  • Acute Toxicity: Fatal if swallowed (H300).[2][3]

  • Skin/Eye: Causes severe burns and permanent eye damage (H314).[2][3]

  • Genotoxicity: Suspected mutagen (Muta.[3][4][5] 2) due to DNA alkylation.[6][7]

  • Handling: Use only in a certified chemical fume hood. Double-glove (Nitrile/Laminate). Quench all glassware and spills with dilute NaOH or Thiosulfate solution to destroy active alkylating agents before disposal.

Protocol: N-Alkylation of a Phenol (Example)

This protocol describes coupling 1-(2-chloroethyl)this compound with a substituted phenol to create a pharmacophore common in serotonin modulators.

Reagents:

  • Substituted Phenol (1.0 eq)[8]

  • 1-(2-chloroethyl)this compound HCl (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Phenol and K₂CO₃ in anhydrous MeCN. Stir for 15 minutes at room temperature to facilitate deprotonation (phenoxide formation).

  • Addition: Add 1-(2-chloroethyl)this compound hydrochloride and catalytic KI.

    • Note: The base (K₂CO₃) will neutralize the HCl salt in situ, generating the free base which immediately begins cyclizing to the aziridinium ion.

  • Reaction: Heat the mixture to reflux (80°C for MeCN) under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Typical Time: 4–12 hours.

    • Observation: The reaction may initially show the formation of the aziridinium species (if monitored by NMR) followed by conversion to product.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine.

  • Purification: The crude product is often an oil. Purify via flash column chromatography (DCM/MeOH gradient) or recrystallize as an HCl salt by treating with ethanolic HCl.

Troubleshooting: Dimerization

A common failure mode is the formation of 1,4-bis(2-chloroethyl)this compound or intermolecular polymerization (dimerization) to form quaternary ammonium salts.

  • Cause: High concentration of the free base allows the this compound nitrogen of one molecule to attack the aziridinium ion of another.

  • Solution:

    • Use dilute conditions (0.05 M - 0.1 M).

    • Ensure the nucleophile (Phenol/Amine) is in excess or present before the base liberates the reactive this compound species.

    • Avoid storing the free base; generate it in situ.

Part 4: Visualization of Synthetic Workflow

SynthesisWorkflow Reagents Reagents: Phenol + Base (K2CO3) + 1-(2-chloroethyl)this compound HCl InSitu In Situ Generation: Free Base -> Aziridinium Ion Reagents->InSitu Deprotonation Reaction Reaction Phase: Reflux in MeCN/DMF (4-12 Hours) InSitu->Reaction Nucleophilic Attack Quench Workup: Filter Salts -> Extraction Reaction->Quench Completion Purification Purification: Column Chromatography or Salt Formation Quench->Purification Crude Oil Final Final Product: 1-(2-phenoxyethyl)this compound Purification->Final Isolation

Figure 2: Optimized workflow for minimizing dimerization and maximizing N-alkylation yield.

References

  • National Institutes of Health (NIH). (2025). Synthetic Applications of Aziridinium Ions. PubMed Central. Available at: [Link]

Sources

Technical Guide: Selective Synthesis and Deprotection of N-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a cornerstone intermediate in medicinal chemistry, serving as a privileged scaffold for introducing the this compound moiety into bioactive molecules.[1][2] While structurally simple, its synthesis presents a classic challenge in organic chemistry: desymmetrization .

Direct acylation of this compound with di-tert-butyl dicarbonate (Boc₂O) often leads to a statistical mixture of unreacted starting material, the desired mono-Boc product, and the unwanted N,N'-di-Boc byproduct. This guide details a pH-controlled selective acylation protocol that circumvents statistical distribution, followed by robust deprotection strategies using TFA and HCl.

Part 1: The Challenge of Selectivity

The fundamental difficulty in synthesizing N-Boc-piperazine lies in the identical nucleophilicity of the two secondary amines in the this compound ring.

  • The Statistical Trap: In a standard nucleophilic attack without pH control, the second amine remains nucleophilic after the first is protected. In fact, the carbamate group (Boc) is electron-withdrawing, which theoretically lowers the nucleophilicity of the remaining amine, but in practice, di-protection is a significant impurity (15–25%) that complicates purification.

  • The Solution (pKa Manipulation): By adjusting the pH or stoichiometry of protonation, we can exploit the basicity of this compound. Monoprotonating the diamine (

    
    , 
    
    
    
    ) "masks" one nitrogen as a non-nucleophilic ammonium salt, leaving the other free to react with Boc₂O.

Part 2: Selective Synthesis Protocol

Method: pH-Controlled Selective Acylation (The "Hydrohalic Switch")

This protocol utilizes a monohydrochloride salt strategy to achieve high selectivity (>85% mono-Boc) without requiring a large excess of this compound.

Reagents & Materials
  • This compound (anhydrous): 10.0 g (116 mmol)

  • This compound Dihydrochloride: 18.5 g (116 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O): 25.3 g (116 mmol)

  • Solvent: Water (100 mL) / Methanol (100 mL)

  • Base: NaOH (for workup)

Step-by-Step Procedure
  • Salt Equilibration: In a 500 mL round-bottom flask, dissolve this compound (10.0 g) and this compound dihydrochloride (18.5 g) in water (100 mL).

    • Mechanism:[1][2][3][4][5][6] This generates an equilibrium mixture favoring This compound monohydrochloride in situ.

  • Acylation: Add methanol (100 mL) to the solution to improve Boc₂O solubility.

  • Addition: Add Boc₂O (25.3 g) dropwise over 30 minutes at room temperature.

    • Note: Vigorous stirring is essential as Boc₂O is hydrophobic.

  • Reaction: Stir for 3–4 hours. The pH will naturally drift; maintain between 4.5–5.5 if possible, though the buffer capacity of the amine salts usually suffices.

  • Filtration (Critical): Filter off any bis-Boc byproduct (which is insoluble in water) if it precipitates.

  • Workup (The "pH Swing"):

    • Acid Wash: Extract the reaction mixture with Diethyl Ether (

      
       mL). Discard organic layer (contains traces of di-Boc).
      
    • Basification: Adjust the aqueous phase to pH >11 using 4M NaOH.

    • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

      
       mL). The mono-Boc this compound (now a free base) will migrate to the DCM.
      
  • Isolation: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
Expected Results
  • Yield: 75–85%

  • Appearance: White to off-white solid.[1]

  • Purity: >95% (by NMR).

Synthesis Logic Visualization

SynthesisWorkflow Start Start: this compound + this compound 2HCl Equilibrium In Situ Formation of This compound Monohydrochloride Start->Equilibrium Dissolution BocAdd Add Boc2O in MeOH/Water (Selective attack on free amine) Equilibrium->BocAdd Reaction Reaction Mixture: Mono-Boc (Major), Di-Boc (Minor), Unreacted BocAdd->Reaction AcidExtract Ether Extraction (Acidic pH) Removes Neutral Di-Boc Reaction->AcidExtract Remove Impurities BaseAdjust Adjust Aqueous Layer to pH > 11 (Liberates Mono-Boc Free Base) AcidExtract->BaseAdjust Aqueous Phase FinalExtract DCM Extraction BaseAdjust->FinalExtract Product Product: N-Boc-Piperazine FinalExtract->Product Concentrate

Figure 1: The "pH Swing" purification strategy ensures separation of the desired mono-protected amine from neutral di-protected byproducts and highly polar unreacted diamines.

Part 3: Deprotection Protocols

Once the this compound scaffold has been functionalized at the secondary amine, the Boc group must be removed.[1] The choice of acid determines the salt form of the product.[7]

Comparison of Reagents
FeatureMethod A: Trifluoroacetic Acid (TFA)Method B: HCl in Dioxane
Reaction Rate Very Fast (15–30 min)Moderate (1–2 hours)
Product Form Trifluoroacetate salt (TFA salt)Hydrochloride salt (HCl salt)
Physical State Often hygroscopic oil/gumOften crystalline solid
Scavenging Required for cation-sensitive substratesLess critical
Suitability Small scale / HPLC purificationLarge scale / Crystallization
Method A: TFA Deprotection (Standard)

Best for rapid deprotection when the product will be purified via Reverse-Phase HPLC.

  • Dissolution: Dissolve the N-Boc intermediate (1.0 equiv) in DCM (concentration 0.1 M).

  • Acid Addition: Add TFA (10–20 equiv) dropwise at 0°C.

    • Note: A scavenger like triethylsilane (2.0 equiv) is recommended if the molecule contains electron-rich aromatic rings (e.g., indole, phenol) to prevent tert-butylation.

  • Reaction: Warm to room temperature and stir for 1 hour. Monitor by TLC (disappearance of starting material) or LC-MS.[1]

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
    • Result: Product is the TFA salt.[5][8]

Method B: HCl Deprotection (Scale-Up Friendly)

Best for generating stable, crystalline salts.

  • Dissolution: Dissolve substrate in minimal dry dioxane or methanol.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: The amine hydrochloride salt often precipitates directly. Dilute with diethyl ether, filter the solid, and wash with ether.

Deprotection Mechanism

The mechanism follows an


-like fragmentation pathway.

DeprotectionMech Step1 Protonation of Carbonyl Oxygen Step2 Fragmentation (Rate Limiting) Step1->Step2 Intermediate1 t-Butyl Cation (C4H9+) Step2->Intermediate1 Intermediate2 Carbamic Acid (R2N-COOH) Step2->Intermediate2 Step3 Decarboxylation Byproduct2 CO2 Gas Step3->Byproduct2 Final Amine Salt (R2NH2+) Step3->Final Byproduct1 Isobutylene Gas Intermediate1->Byproduct1 -H+ Intermediate2->Step3

Figure 2: Acid-catalyzed cleavage of the Boc group. Note that the generation of isobutylene gas drives the reaction forward entropically.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Di-Boc formation pH too high (>9) or excess Boc₂O.Ensure pH stays <6 during addition. Use the hydrochloride salt method.[1][6][9]
Low Yield Product lost in aqueous layer during workup.[2]N-Boc-piperazine is water-soluble. Ensure aqueous layer is saturated with NaCl (salting out) and pH >11 before DCM extraction.
Incomplete Deprotection Reaction too dilute or acid too weak.Increase acid concentration. If using HCl/MeOH, switch to HCl/Dioxane (anhydrous is stronger).
"Sticky" TFA Salt Residual TFA trapped in lattice.Dissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) to obtain the free base.

References

  • Selective Mono-Boc Protection Protocol

    • Bernatowicz, M. S., et al. "Preparation of N-tert-butoxycarbonyl-protected diamines."[2] Tetrahedron Letters, 34(21), 3389-3392.

    • Source:

  • Boc Deprotection Mechanisms & Reagents

    • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.
    • Source:

  • Physical Properties & Solubility Data

    • PubChem Database. "tert-Butyl this compound-1-carboxylate."[1][2]

    • Source:

  • Comparison of Deprotection Acids (TFA vs HCl)

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."
    • Source: (General Reference for Reagent Properties)

Sources

Technical Deep Dive: Piperazine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring is not merely a structural linker; it is a privileged scaffold . Its ubiquity in approved therapeutics—from the antipsychotic Aripiprazole to the antidepressant Vortioxetine—stems from its unique conformational properties.

Unlike flexible alkyl chains, the this compound ring exists predominantly in a chair conformation, providing a rigid vector that directs pharmacophores into specific pockets of G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors. Furthermore, the basicity of the secondary nitrogens (pKa ~9.8) ensures protonation at physiological pH, facilitating critical ionic interactions with the conserved aspartate residue (e.g., Asp3.32 in D2 receptors) found in aminergic GPCR binding sites.

This guide details the medicinal chemistry strategies, synthesis protocols, and validation assays required to leverage this scaffold effectively.

Medicinal Chemistry & SAR Strategy

The structural logic of CNS-active piperazines generally follows a "Head-Linker-Tail" model. Understanding the distinct roles of the N1 and N4 positions is critical for rational design.

Structure-Activity Relationship (SAR) Logic
  • N1 Position (The "Head"): Typically substituted with an aryl or heteroaryl group. This moiety is responsible for the primary orthosteric interaction with the receptor (e.g.,

    
     stacking with aromatic residues in the binding pocket).
    
    • Insight: Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring at N1 often enhance metabolic stability and modulate receptor affinity.

  • N4 Position (The "Tail"): Connects to a linker (often alkyl or alkoxy) leading to a secondary pharmacophore. This region dictates:

    • Selectivity: Reaches secondary binding pockets (allosteric sites).

    • ADME: Modulates lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.

Visualization: The this compound Pharmacophore

PiperazineSAR Pip This compound Core (Chair Conformation) N1 N1 Position (Aryl/Heteroaryl) Pip->N1 Rigid Vector N4 N4 Position (Linker/Tail) Pip->N4 Vector Asp Ionic Bond to Asp3.32 (GPCR) Pip->Asp Protonated N RecBind Primary Receptor Binding (Orthosteric Site) N1->RecBind Selectivity Selectivity & PK (Secondary Pocket + BBB) N4->Selectivity

Figure 1: Structural logic of this compound derivatives in CNS drug design. The core directs the N1 "Head" to the receptor while the protonated nitrogen anchors the molecule via ionic bonding.

Pharmacology: Multimodal Mechanisms[1]

Modern CNS targets are rarely "single-bullet." The this compound scaffold excels in Multi-Target Directed Ligands (MTDLs) .

Case Study: Aripiprazole (The Stabilizer)

Aripiprazole utilizes a dichlorophenyl-piperazine moiety. Its clinical success relies on "functional selectivity":

  • D2 Receptor: Partial Agonist (stabilizes dopamine tone).

  • 5-HT1A: Partial Agonist (anxiolytic effects).[1][2]

  • 5-HT2A: Antagonist (reduces EPS side effects).[3]

Case Study: Vortioxetine (The Modulator)

Vortioxetine combines SERT inhibition with direct receptor modulation.[4]

  • Mechanism: SERT Inhibition + 5-HT3 Antagonism + 5-HT1A Agonism.[1][5]

  • Result: Enhanced neurotransmitter release (NE, Ach) downstream, improving cognitive symptoms in depression.

Comparative Binding Data
DrugScaffold TypeTarget Profile (Ki, nM)Clinical Indication
Aripiprazole Aryl-piperazineD2 (0.34), 5-HT1A (1.7), 5-HT2A (3.4)Schizophrenia, Bipolar
Vortioxetine Aryl-piperazineSERT (1.6), 5-HT3 (3.7), 5-HT1A (15)MDD (Cognitive focus)
Buspirone Pyrimidinyl-piperazine5-HT1A (2.4), D2 (230)Generalized Anxiety

Data compiled from standardized radioligand binding assays [Reference 1, 2].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize industry-standard methodologies.

Synthesis: Buchwald-Hartwig Amination (SOP)

The formation of the C-N bond between the this compound and the aryl halide is the rate-limiting step. The Buchwald-Hartwig coupling is preferred over nucleophilic aromatic substitution (


) for unactivated aryl halides.

Objective: Synthesize N-aryl this compound intermediate. Reaction Scale: 1.0 mmol.

Reagents:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 eq)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Solvent Degassing: Sparge anhydrous toluene with Argon for 15 minutes. Why: Dissolved oxygen oxidizes the Pd(0) catalyst to inactive Pd(II).

  • Catalyst Pre-complexation: Add

    
     and BINAP to the flask. Add Toluene (5 mL). Stir at RT for 10 mins until the solution turns a deep orange/red. Why: Ensures formation of the active catalytic species 
    
    
    
    .
  • Reagent Addition: Add the Aryl Bromide, this compound, and

    
    .
    
  • Reflux: Heat the mixture to 100°C for 12-16 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

BuchwaldCycle Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Br adds to Pd) Start->OxAdd AmineCoord Amine Coordination (this compound binds) OxAdd->AmineCoord Deprot Deprotonation (Base removes HBr) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start Regenerate Pd(0) Product N-Aryl this compound RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.[6] The base (NaOtBu) is critical for the deprotonation step prior to reductive elimination.

ADME Validation: PAMPA-BBB Assay (SOP)

CNS drugs must cross the Blood-Brain Barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.

Materials:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid (PPBL) in Dodecane. Why: Mimics the complex lipid composition of the BBB.

  • Buffer: PBS (pH 7.4).

Step-by-Step Protocol:

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the PVDF membrane of the Donor Plate. Allow 5 mins for solvent evaporation/impregnation. Critical: Do not touch the pipette tip to the membrane.

  • Donor Preparation: Dissolve test compound (10 mM DMSO stock) into PBS to a final concentration of 50 µM. Add 200 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to the Acceptor Plate wells.

  • Sandwich Assembly: Place the Donor Plate on top of the Acceptor Plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere). Why: Prevents evaporation which would skew concentration calculations.

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    

PAMPA Setup Donor Well (Top) Lipid Membrane (Artificial BBB) Acceptor Well (Bottom) Process Diffusion over 18h Setup:d->Process Compound (50uM) Analysis LC-MS/MS Analysis Calculate Pe (cm/s) Setup->Analysis Process->Setup:a Passive Transport

Figure 3: Cross-section of the PAMPA-BBB assay assembly. High Pe values (> 4.0 x 10^-6 cm/s) typically indicate high CNS penetration.

References

  • Aripiprazole Binding Profile: Title: "Affinities for aripiprazole and reference compounds at various receptors, channels and transporters."[7] Source: ResearchGate / Otsuka Pharmaceutical Data. URL:

  • Vortioxetine Mechanism: Title: "Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent."[8] Source: PubMed / CNS Spectrums. URL:

  • This compound Scaffold Review: Title: "this compound Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Source: ChemistryOpen (Wiley). URL:

  • Buchwald-Hartwig Protocol: Title: "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."[9] Source: BenchChem.[9] URL:

  • PAMPA-BBB Protocol: Title: "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Source: Creative Bioarray. URL:

Sources

An In-depth Technical Guide to the Anthelmintic Properties of Piperazine and Its Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine, a heterocyclic amine, has held a significant position in the armamentarium against helminth infections for over half a century.[1][2] First introduced as an anthelmintic in 1953, its application in both human and veterinary medicine is well-documented, primarily for its efficacy against nematode infections, particularly ascariasis and enterobiasis.[2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the chemical properties, pharmacological profile, and anthelmintic mechanism of this compound and its pharmaceutically relevant salts. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, spectrum of activity, and the emerging challenge of resistance. Furthermore, this document furnishes detailed, field-proven experimental protocols for the in vitro and in vivo evaluation of its anthelmintic efficacy, ensuring a blend of theoretical knowledge and practical application.

Chemical and Physicochemical Properties

This compound is a saturated heterocyclic compound with a six-membered ring containing two opposing nitrogen atoms.[2][5][6] This simple structure is the foundation for a broad class of chemical compounds with diverse pharmacological activities.[6]

1.1. Core Structure and Synthesis

The this compound molecule, with the chemical formula C₄H₁₀N₂, exists as a white, crystalline, or flake-like solid that is highly soluble in water due to its polar nature.[2][6][7] Industrial synthesis is typically achieved through the reaction of ethanolamine or the ammoniation of 1,2-dichloroethane, often under high pressure and temperature with the aid of catalysts.[5][6][7]

1.2. Pharmaceutical Salts

For therapeutic use, this compound is most commonly prepared as a salt to improve stability and palatability. The most prevalent salts are this compound citrate, this compound adipate, and this compound dihydrochloride.[1][6][8] The dosage is calculated based on the this compound base content, which varies between the different salts.[8]

This compound Salt Chemical Formula This compound Base Content (%) Key Characteristics
This compound Citrate 3C₄H₁₀N₂·2C₆H₈O₇~35%Commonly used in oral solutions and syrups.[8]
This compound Adipate C₄H₁₀N₂·C₆H₁₀O₄~37%A stable, less hygroscopic salt.[6]
This compound Dihydrochloride C₄H₁₀N₂·2HCl~50-53%Higher this compound content per unit weight.[8]

Core Mechanism of Anthelmintic Action

The primary anthelmintic effect of this compound is the induction of flaccid paralysis in susceptible nematodes.[1][9][10] This allows the host's natural peristaltic action to expel the immobilized worms from the gastrointestinal tract.[9][10][11] This mechanism is highly selective for invertebrates, contributing to this compound's favorable safety profile in vertebrate hosts.

The paralysis is achieved through its action as a potent agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors on the nematode's neuromuscular junctions.[6][10][12]

Causality of Paralysis:

  • GABA Receptor Agonism: this compound binds to and activates GABA receptors located on the muscle cell membranes of nematodes.[6][12]

  • Chloride Channel Opening: This binding potentiates the opening of chloride ion (Cl⁻) channels.[10]

  • Hyperpolarization: The subsequent influx of negative chloride ions leads to hyperpolarization of the nerve membrane.

  • Reduced Excitability: This hyperpolarized state makes the muscle cells less responsive to excitatory stimuli, such as those from acetylcholine.

  • Flaccid Paralysis: The lack of muscle stimulation results in a state of flaccid paralysis, causing the worm to lose its grip on the intestinal wall.[9][10]

The selectivity of this compound is a key aspect of its therapeutic value. In vertebrates, GABAergic systems are predominantly confined to the central nervous system (CNS), which is protected by the blood-brain barrier. In contrast, helminths utilize GABA for peripheral neuromuscular transmission.[6][12] Furthermore, the isoform of the GABA receptor in helminths differs from that in vertebrates, providing an additional layer of selectivity.[6][12] Some evidence also suggests this compound may exert its effect by blocking acetylcholine at the myoneural junction.[6][9]

This compound Mechanism of Action This compound This compound GABA_R Helminth GABA Receptor (Muscle Membrane) This compound->GABA_R Acts as Agonist Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel Activates Opening Cl_Influx Cl⁻ Ion Influx Cl_Channel->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Expulsion Expulsion via Peristalsis Paralysis->Expulsion Facilitates

Caption: Mechanism of this compound-induced flaccid paralysis in helminths.

Pharmacokinetics and Pharmacodynamics

The efficacy and safety of an anthelmintic are dictated by its pharmacokinetic profile, which governs the drug's absorption, distribution, metabolism, and excretion (ADME).[13]

  • Absorption: this compound is readily absorbed from the gastrointestinal tract following oral administration.[9][11][13]

  • Distribution: It is distributed throughout the body, with a protein binding capacity of approximately 60-70%.[6][11]

  • Metabolism: A portion of the absorbed this compound is metabolized in the liver.[9][12] This is a critical consideration in patients with hepatic impairment, as accumulation can increase the risk of side effects.[12]

  • Excretion: The majority of the drug, both metabolized and unchanged, is excreted in the urine, typically within 24 hours of administration.[2][9]

Pharmacokinetic Parameter Description
Bioavailability Readily absorbed orally.
Protein Binding 60-70%[6]
Metabolism Hepatic (partial)[9][12]
Elimination Half-Life Relatively short.
Excretion Primarily renal; complete within 24 hours.[2][9]

Spectrum of Anthelmintic Activity

This compound is classified as a narrow-spectrum anthelmintic.[14] Its greatest activity is against ascarids (roundworms) and, to a lesser extent, pinworms.[1][3][9]

Host Species Target Parasite Efficacy Notes
Humans Ascaris lumbricoides (Roundworm)[3][4]Enterobius vermicularis (Pinworm)[3][4]High efficacy against mature worms. Repeat treatment is often required.
Swine Ascaris suum (Large roundworm)Oesophagostomum spp. (Nodular worm)Excellent efficacy.[9]
Poultry Ascaridia galli (Poultry roundworm)[9][14]Widely used in commercial poultry.[8] Reduced efficacy against Heterakis and Capillaria.[14]
Horses Parascaris equorum (Ascarid)Cyathostomes (Small strongyles)Some activity against pinworms and benzimidazole-resistant cyathostomes.[9]
Dogs & Cats Toxocara canis, Toxocara cati, Toxascaris leonina (Roundworms)Commonly found in over-the-counter dewormers for ascarids.[4][9]

A key limitation is that this compound is less effective against immature, lumen-dwelling larvae and has no effect on migrating larval stages.[9] This necessitates repeated treatments at 2-4 week intervals to target worms as they mature in the gut.[9]

Anthelmintic Resistance

The development of drug resistance is a significant threat to the continued efficacy of all anthelmintics.[15][16] While resistance to this compound is not as extensively characterized as for other classes like benzimidazoles, several potential mechanisms have been proposed.[10]

Suspected Mechanisms of Resistance:

  • Target Site Modification: Alterations in the amino acid sequence of the GABA receptor subunits could reduce the binding affinity of this compound, making it less effective at opening chloride channels.[10]

  • Decreased Drug Accumulation: This can occur via two primary pathways:

    • Reduced Uptake: Changes to transport proteins in the nematode's cuticle may limit drug entry.[10]

    • Increased Efflux: Upregulation of efflux pumps, such as P-glycoproteins, could actively remove this compound from the parasite's cells before it can reach its target receptor.[10]

  • Enhanced Drug Metabolism: Increased activity of metabolic enzymes, like cytochrome P450s, could lead to more rapid inactivation of the drug.[10]

This compound Resistance Mechanisms cluster_0 Nematode Cell Piperazine_in This compound (Inside Cell) GABA_R GABA Receptor Piperazine_in->GABA_R Binds to Metabolism Enhanced Metabolism (e.g., P450s) Piperazine_in->Metabolism Broken down by Efflux Increased Efflux (P-glycoprotein) Piperazine_in->Efflux Pumps Out Paralysis Paralysis GABA_R->Paralysis Causes Inactive Inactive Metabolites Metabolism->Inactive Piperazine_out This compound (Outside Cell) Piperazine_out->Piperazine_in Normal Uptake Uptake Reduced Uptake Piperazine_out->Uptake Efflux->Piperazine_out Uptake->Piperazine_in Blocks Entry

Caption: Potential molecular mechanisms of this compound resistance in helminths.

Experimental Protocols for Efficacy Assessment

Validating the anthelmintic activity of a compound requires robust and reproducible experimental models. Both in vitro and in vivo assays are essential components of the drug development and resistance monitoring pipeline.

6.1. In Vitro Protocol: Adult Motility Assay (AMA)

The AMA is a cost-effective and rapid method for initial screening of anthelmintic compounds.[17][18] It directly assesses the paralytic effect of the drug on adult worms.

Methodology:

  • Worm Collection: Collect adult helminths. Ascaridia galli from naturally infected poultry or the earthworm Pheretima posthuma are commonly used models.[19] Wash the worms in normal saline to remove fecal debris.

  • Preparation of Test Solutions: Prepare a stock solution of the this compound salt (e.g., this compound citrate) in distilled water. Perform serial dilutions to obtain the desired test concentrations (e.g., 10, 25, 50, 100 mg/mL).

  • Controls: Prepare a positive control using a known anthelmintic with a similar mechanism (e.g., pyrantel pamoate at 15 mg/mL) and a negative control using only the vehicle (e.g., normal saline).[19]

  • Assay Setup: Place individual, healthy worms of similar size into separate petri dishes containing 20 mL of the prepared test or control solutions.

  • Observation and Data Collection: Incubate at 37°C. Observe the worms continuously for the first 2 hours and then at regular intervals. Record the time to paralysis (no movement observed upon gentle prodding) and the time to death (no movement observed and body is flaccid).

  • Data Analysis: Compare the mean time to paralysis and death for each concentration against the controls. A dose-dependent decrease in these times indicates anthelmintic activity.

6.2. In Vivo Protocol: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the gold-standard method for evaluating anthelmintic efficacy under field or clinical conditions.[20][21] It quantifies the reduction in the number of parasite eggs shed in the feces after treatment.

Methodology:

  • Animal Selection: Select a cohort of animals (e.g., sheep, goats, swine) with established natural gastrointestinal nematode infections. A minimum of 10-15 animals per group is recommended.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal. Determine the baseline fecal egg count (FEC) for each animal using a standardized technique (e.g., McMaster counting method), expressed as eggs per gram (EPG) of feces.

  • Group Allocation and Treatment: Randomly allocate animals to a treatment group (receiving this compound at the recommended dose) and a control group (receiving a placebo). Ensure animals are balanced between groups based on their pre-treatment FEC.

  • Post-Treatment Sampling (Day 10-14): Collect a second round of individual fecal samples from all animals in both groups.

  • FEC Analysis: Perform fecal egg counts on the post-treatment samples.

  • Calculation of Efficacy: Calculate the percentage reduction for the treatment group using the following formula, which accounts for changes in the control group:

    • % FECRT = (1 - (Mean EPG of Treatment Group Post-treatment / Mean EPG of Treatment Group Pre-treatment) * (Mean EPG of Control Group Pre-treatment / Mean EPG of Control Group Post-treatment)) x 100

  • Interpretation: An efficacy of >95% is generally considered effective, while <90% may suggest the presence of resistant parasites.

FECRT Workflow Start Select Infected Animal Cohort Day0 Day 0: Collect Pre-Treatment Fecal Samples Start->Day0 FEC1 Determine Baseline FEC (EPG) for each animal Day0->FEC1 Grouping Allocate to Treatment & Control Groups FEC1->Grouping Treatment Administer this compound (Treatment Group) Grouping->Treatment Placebo Administer Placebo (Control Group) Grouping->Placebo Day14 Day 10-14: Collect Post-Treatment Fecal Samples Treatment->Day14 Placebo->Day14 FEC2 Determine Final FEC (EPG) for all animals Day14->FEC2 Calculate Calculate % FEC Reduction FEC2->Calculate

Sources

Methodological & Application

The Strategic Role of Piperazine in the Synthesis of Complex Molecules via Multi-Component Reaction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed exploration of piperazine's role as a versatile building block in multi-component reactions (MCRs), a class of chemical reactions prized for their efficiency and atom economy. We delve into the mechanistic principles governing this compound's reactivity and present detailed, field-proven protocols for key MCRs, including the Ugi and Groebke-Blackburn-Bienaymé reactions. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical insights and practical, step-by-step methodologies to facilitate the synthesis of structurally diverse and pharmaceutically relevant heterocyclic compounds.

Introduction: The Convergence of Multi-Component Reactions and this compound Chemistry

The Power of MCRs in Medicinal Chemistry

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.[1] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, minimized waste, and the rapid generation of molecular complexity from simple precursors.[1] These attributes make MCRs an exceptionally powerful tool in medicinal chemistry and drug discovery, enabling the efficient creation of large libraries of diverse compounds for biological screening.[1][2]

This compound: A Privileged Scaffold and Versatile MCR Building Block

The this compound ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in medicinal chemistry, as this structural motif is found in a vast array of FDA-approved drugs with diverse pharmacological activities, including anticancer, antiviral, antidepressant, and antihistamine properties.[3][4][5][6][7]

The utility of this compound in drug design stems from several key features:

  • Physicochemical Properties: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.[6]

  • Structural Rigidity and Flexibility: The chair conformation of the this compound ring acts as a rigid spacer, orienting substituents in well-defined spatial arrangements.[6]

  • Synthetic Versatility: The dual nucleophilicity of the secondary amine groups makes this compound an ideal component for MCRs, allowing for the introduction of two distinct points of diversity in a single step.[1][8]

The integration of the this compound scaffold into MCR protocols allows for the regiochemical desymmetrization of the core in one step, avoiding the need for cumbersome protection/deprotection sequences and accelerating the discovery of novel bioactive molecules.[1]

Core Principles: Understanding this compound's Reactivity in MCRs

The Dual Nucleophilicity of this compound

The synthetic power of this compound in MCRs originates from the presence of two secondary amine nitrogens. These nitrogens act as nucleophiles, but their reactivity can be modulated. In many MCRs, one nitrogen atom participates in the initial condensation step (e.g., imine formation with an aldehyde), while the second nitrogen is involved in a subsequent intramolecular or intermolecular reaction, often an acylation or alkylation. This dual role is central to its ability to stitch multiple components together into complex heterocyclic systems.

Mechanistic Insights: How this compound Drives Complexity

In isocyanide-based MCRs like the Ugi reaction, this compound acts as the amine component. One nitrogen atom condenses with an aldehyde to form a reactive iminium ion. This intermediate is then trapped by the nucleophilic isocyanide and a carboxylic acid. The second nitrogen atom of the this compound ring remains available for further functionalization, either in a post-MCR modification step or, in specific MCRs, as part of the initial cascade.

A notable example is the "split-Ugi" reaction, a modified protocol specifically designed for bis-secondary diamines like this compound.[1] This reaction allows one nitrogen to be acylated while the other is alkylated in a single, efficient operation.[1]

In the Groebke-Blackburn-Bienaymé (GBB) reaction, an amino-heterocycle (like 2-aminopyrazine, a structural relative) condenses with an aldehyde to form an imine, which is then attacked by an isocyanide.[9][10] A subsequent intramolecular cyclization yields a fused imidazo-heterocycle. While this compound itself isn't the core heterocycle in the classic GBB, its derivatives are often synthesized using this powerful MCR to build upon the imidazo[1,2-a]pyrazine scaffold, a key structure in many bioactive compounds.[11][12][13]

Caption: General mechanisms for Ugi and GBB reactions.

Key Multi-Component Reactions Involving this compound

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[14] When this compound is used as the amine component, it leads to the formation of peptidomimetic structures with a disubstituted this compound core. The "split-Ugi" variant is particularly effective for achieving regioselective N-acylation and N-alkylation of the this compound ring.[1]

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB three-component reaction (GBB-3CR) efficiently constructs fused imidazo[1,2-a]-heterocycles from an amino-heterocycle, an aldehyde, and an isocyanide.[9][15] While this compound itself is not a direct component, this reaction is crucial for synthesizing the imidazo[1,2-a]pyrazine scaffold, which is often further functionalized with this compound moieties at various positions to modulate biological activity.[11][13] The reaction is typically acid-catalyzed and proceeds through the formation of an imine intermediate, followed by nucleophilic attack by the isocyanide and subsequent cyclization.[10]

Detailed Application Protocols

Protocol 1: Synthesis of this compound-Containing Peptidomimetics via the Split-Ugi Reaction

4.1.1 Introduction and Rationale This protocol describes a split-Ugi reaction for the regioselective desymmetrization of this compound. This one-pot procedure generates a 1,4-disubstituted this compound scaffold, a valuable intermediate for constructing libraries of potential dopamine receptor ligands or other bioactive molecules.[1][16] The choice of methanol as a solvent is typical for Ugi reactions as it effectively solvates the intermediates without interfering with the reaction pathway.

4.1.2 Experimental Workflow Diagram

Caption: Workflow for the Split-Ugi synthesis of this compound derivatives.

4.1.3 Materials and Reagents Table

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 86.14 1.0 1.0
Benzaldehyde 106.12 1.0 1.0
Acetic Acid 60.05 1.0 1.0
tert-Butyl Isocyanide 83.13 1.0 1.0

| Methanol (Solvent) | - | 5 mL | - |

4.1.4 Step-by-Step Protocol

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the selected aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq), and the carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 eq).

  • Add methanol (5 mL) to dissolve the reactants.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the iminium ion intermediate.

  • Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq) to the reaction mixture dropwise.

  • Seal the flask and continue stirring at room temperature for 24-48 hours.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-disubstituted this compound.

4.1.5 Characterization and Expected Results The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Yields for this reaction are typically in the range of 60-90%, depending on the specific substrates used.

4.1.6 Troubleshooting

  • Low Yield: Ensure all reagents are pure and dry. The aldehyde should be free of benzoic acid. Consider increasing the reaction time or gently heating the mixture (e.g., to 40 °C).

  • Complex Product Mixture: This may indicate side reactions. Ensure the isocyanide is added after the initial components have had time to form the iminium ion. Purification may require careful optimization of the chromatography solvent system.

Protocol 2: Construction of Imidazo[1,2-a]pyrazines via the Groebke-Blackburn-Bienaymé (GBB) Reaction

4.2.1 Introduction and Rationale This protocol details the synthesis of the core imidazo[1,2-a]pyrazine scaffold, a precursor for many advanced drug candidates.[12][13] The reaction uses an acid catalyst, such as scandium(III) triflate or simply an acidic medium, to accelerate the condensation and cyclization steps.[10] Dichloromethane (DCM) or ethanol are common solvents for this transformation. The use of a mild Lewis acid like Sc(OTf)₃ can improve yields and reduce reaction times.

4.2.2 Experimental Workflow Diagram

Caption: Workflow for the GBB synthesis of Imidazo[1,2-a]pyrazines.

4.2.3 Materials and Reagents Table

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
2-Aminopyrazine 95.10 1.0 1.0
4-Chlorobenzaldehyde 140.57 1.0 1.0
Cyclohexyl Isocyanide 109.18 1.0 1.0
Sc(OTf)₃ (Catalyst) 492.16 0.1 0.1

| Dichloromethane (DCM) | - | 5 mL | - |

4.2.4 Step-by-Step Protocol

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminopyrazine (1.0 mmol, 1.0 eq), the aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 1.0 eq), and the acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 eq) slowly to the stirring solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours. In some cases, gentle heating to reflux may be required to drive the reaction to completion.[18]

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with a small amount of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 10 mL).[18]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain the pure imidazo[1,2-a]pyrazine derivative.

4.2.5 Characterization and Expected Results The product's identity and purity should be confirmed using NMR spectroscopy, mass spectrometry, and melting point analysis. Yields for the GBB reaction are generally good to excellent, often exceeding 80%.[11]

4.2.6 Troubleshooting

  • No Reaction: Ensure the catalyst is active and the solvent is anhydrous. Some less reactive aldehydes or amino-azines may require stronger Lewis acids or higher temperatures.

  • Formation of Side Products: The primary side product is often the uncyclized intermediate. Ensure the reaction runs to completion. If purification is difficult, consider a different catalyst or solvent system.

Applications in Drug Discovery and Materials Science

The scaffolds produced through this compound-based MCRs are of immense interest to the pharmaceutical industry.

  • Anticancer Agents: Many this compound-containing compounds synthesized via MCRs have demonstrated significant anticancer activity.[5][19] They often function as kinase inhibitors or agents that disrupt protein-protein interactions.[2][19]

  • CNS Disorders: The this compound core is central to drugs targeting central nervous system (CNS) disorders, such as schizophrenia and depression.[1] MCRs provide a rapid way to generate analogs of known antipsychotics and antidepressants for structure-activity relationship (SAR) studies.[1]

  • Antiviral and Antimicrobial Agents: The structural diversity accessible through these methods has led to the discovery of novel compounds with activity against viruses and bacteria.[3][8] Imidazo[1,2-a]pyrazines, for example, have been investigated as inhibitors of bacterial ATPases.[13]

  • Materials Science: Beyond medicine, the rigid and versatile nature of this compound derivatives makes them useful in the synthesis of polymers and metal-organic frameworks (MOFs).[3]

Conclusion and Future Outlook

This compound is a uniquely valuable building block for multi-component reactions, offering a direct route to molecular complexity and structural diversity. The efficiency and atom economy of MCRs like the Ugi and Groebke-Blackburn-Bienaymé reactions, combined with the privileged nature of the this compound scaffold, create a powerful platform for modern chemical synthesis. As the demand for novel, drug-like molecules continues to grow, the strategic application of this compound in MCR protocols will undoubtedly remain a cornerstone of innovation in both academic research and industrial drug development.

References

  • Bonaldi, M., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a this compound-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of this compound based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Ahmad, A., et al. (2022). A comprehensive review on the synthesis of substituted this compound and its novel bio-medicinal applications. Journal of the Iranian Chemical Society. [Link]

  • van der Heiden, S., et al. (2019). The Groebke‐Blackburn‐Bienaymé Reaction. Advanced Synthesis & Catalysis. [Link]

  • Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]

  • TBA. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Bussotti, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. [Link]

  • Gontijo, T. B., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Pharmaceuticals. [Link]

  • El Kaim, L., et al. (2010). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Kumar, R., et al. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Legros, F., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolothis compound-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

  • Koss, H. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Walayat, A., et al. (2021). This compound-containing synthetic hybrid anticancer agents. Archiv der Pharmazie. [Link]

  • Ndiaye, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [Link]

  • Riva, R., et al. (2012). Split-Ugi Reaction with Chiral Compounds: Synthesis of this compound- and Bispidine-Based Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to this compound-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Sharma, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. [Link]

  • Sharma, K., et al. (2021). An Evolving Role of this compound Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

  • Bautista-Hernández, C. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ChemProc. [Link]

  • van der Waal, J. C. (2017). New Protocol for this compound Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

Sources

Application Note: Strategic Incorporation of Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties. This application note provides an in-depth guide to the strategic use of piperazine-containing linkers in PROTAC design. We will explore the structural and functional advantages of the this compound moiety, its impact on physicochemical properties, and provide detailed protocols for the synthesis and evaluation of this compound-based PROTACs.

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[5] Its length, rigidity, and chemical composition profoundly influence the geometry and stability of the ternary complex, thereby affecting degradation efficiency and selectivity.[2][] While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic accessibility, they can come with an entropic penalty upon binding and may possess suboptimal physicochemical properties.[5][7] In contrast, rigid linkers, particularly those incorporating cyclic structures like this compound, offer significant advantages in PROTAC design.[7][8]

The this compound Advantage in PROTAC Linker Design

The incorporation of a this compound ring into a PROTAC linker is a strategic decision aimed at optimizing multiple molecular parameters. This semi-rigid heterocyclic scaffold offers a unique combination of properties that can enhance a PROTAC's performance.

Enhanced Rigidity and Conformational Control

The cyclic nature of this compound imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[][10] This reduction in conformational entropy can lead to faster association kinetics and a more stable ternary complex.[] By locking the exit vectors at a fixed angle, the this compound ring reduces the rotational freedom compared to flexible aliphatic chains, which can increase the probability of achieving a productive binding orientation.[7][]

Improved Physicochemical and Pharmacokinetic Properties

PROTACs often fall outside the traditional "Rule of 5" for oral bioavailability due to their high molecular weight and polar surface area.[2] this compound-containing linkers can help address these challenges:

  • Solubility: The basic nitrogen atoms in the this compound ring can be protonated, increasing the aqueous solubility of the PROTAC molecule.[3][] This is particularly beneficial for improving solubility without the entropic cost of long, flexible PEG chains.[]

  • pH-Dependent Trafficking: The protonation state of this compound is sensitive to the pH of its microenvironment.[] This property can be exploited to enhance membrane translocation and endosomal escape, as the this compound can remain largely neutral at cytosolic pH and become protonated in the acidic environment of the endosome.[]

  • Metabolic Stability: The incorporation of a this compound ring can improve the metabolic stability of the PROTAC. For example, in the development of ARV-110, replacing a flexible linker with a more rigid structure including piperidine and this compound significantly improved its metabolic stability.[]

Directional Vectorality and Synthetic Versatility

This compound offers a versatile scaffold for synthetic modifications. It can be mono-alkylated to create an asymmetric handle that controls the exit trajectory of the warhead or E3 ligase ligand.[] Furthermore, the two nitrogen atoms of the this compound ring can be orthogonally protected, allowing for the sequential and controlled conjugation of the two ligands.[] This synthetic tractability is crucial for the modular and efficient assembly of PROTAC libraries.

Impact of this compound on Protonation State (pKa)

The basicity of the this compound nitrogens, and thus their protonation state at physiological pH, is a critical parameter that is significantly influenced by the neighboring chemical groups in the linker.[1][2][3] Understanding and controlling the pKa of the this compound moiety is crucial for optimizing a PROTAC's properties.

An amide bond adjacent to the this compound ring, a common linkage chemistry in PROTAC synthesis, can significantly decrease the pKa of the this compound nitrogen through inductive effects.[] This can reduce the extent of protonation at physiological pH, potentially diminishing the intended solubility enhancement.[]

Table 1: Influence of Linker Chemistry on this compound pKa

Compound/Linker FragmentDescriptionApproximate pKa% Protonated at pH 7.4 (Calculated)Reference
1,4-dimethylthis compoundSymmetrical, electron-donating methyl groups~8.0~80%[3]
1-acetyl-4-methylthis compoundOne amide bond, electron-withdrawing~7.0~28%[2]
This compound-triazole linkerTriazole as an electron-withdrawing groupLowered pKaSignificantly reduced protonation[11]

Note: pKa values are approximate and can vary based on the full molecular context. The percentage of protonated species is an estimation to illustrate the impact of chemical modifications.

This data highlights the importance of carefully considering the chemical environment of the this compound ring during linker design to achieve the desired physicochemical properties.[2]

Experimental Protocols

General Synthesis of a this compound-Containing PROTAC

This protocol describes a general synthetic route for a PROTAC incorporating a this compound linker, where one nitrogen is functionalized with the POI ligand and the other with the E3 ligase ligand.

Diagram 1: General PROTAC Synthesis Workflow

G cluster_0 Step 1: Mono-protection of this compound cluster_1 Step 2: Functionalization with POI Ligand cluster_2 Step 3: Deprotection cluster_3 Step 4: Functionalization with E3 Ligase Ligand A This compound B Mono-Boc-Piperazine A->B Boc₂O, DCM C Mono-Boc-Piperazine E Boc-Piperazine-POI C->E D POI-Ligand-COOH D->E HATU, DIPEA, DMF F Boc-Piperazine-POI G This compound-POI F->G TFA or HCl in Dioxane H This compound-POI J Final PROTAC H->J I E3-Ligase-Ligand-COOH I->J HATU, DIPEA, DMF G A Cell Seeding B PROTAC Treatment (Dose-response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot E->F G Imaging & Densitometry F->G H Data Analysis (DC₅₀ Calculation) G->H

Sources

Application Notes and Protocols for Piperazine Derivatives in Antimicrobial and Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The second step of my plan has yielded significant results. I have found several detailed protocols for the synthesis of piperazine derivatives, including specific reaction conditions, reagents, and purification methods. I've also gathered step-by-step procedures for key antimicrobial and antifungal assays such as MIC determination via broth microdilution, time-kill kinetics, and cytotoxicity assays (MTT assay).

The information gathered covers:

  • Synthesis Protocols: Examples include the synthesis of this compound-benzimidazole analogs and bis-piperazine derivatives with specific details on reactants, solvents, reaction times, and temperatures.

  • Antimicrobial/Antifungal Susceptibility Testing: I have information on preparing inoculums, serial dilutions of test compounds, and determining MIC values using methods like the agar disk-diffusion and broth microdilution assays.

  • Time-Kill Kinetic Assay: I found protocols describing how to perform this assay to determine the bactericidal or bacteriostatic activity of a compound over time.

  • Cytotoxicity Assays: I have located protocols for the MTT assay to evaluate the toxicity of the synthesized compounds against mammalian cell lines.

However, to create a truly comprehensive guide, I need to find more specific quantitative data to populate the tables. For example, I need concrete MIC values (in µg/mL) for a variety of this compound derivatives against a panel of specific bacterial and fungal strains. This will allow for a meaningful comparison in the data tables. I also want to find more information on the specific molecular targets of these compounds to create more detailed mechanistic diagrams. The current information mentions targets like the cytoplasmic membrane and enoyl-ACP reductase, but more detail on the signaling pathways involved would be beneficial.

Therefore, I will refine my search to focus on these specific areas.I have gathered a substantial amount of information, including specific MIC values for various this compound derivatives against key bacterial and fungal pathogens like E. coli, S. aureus, P. aeruginosa, C. albicans, and A. niger. I have also found detailed information on the molecular mechanisms of action, particularly regarding the disruption of the bacterial cytoplasmic membrane, inhibition of enoyl-ACP reductase, and targeting of the ergosterol biosynthesis pathway in fungi. This information will allow me to create detailed mechanistic diagrams and populate the data tables as planned.

I have sufficient information to proceed with generating the comprehensive guide. The collected data covers synthesis protocols, antimicrobial and antifungal screening methodologies with specific MIC data, and detailed mechanisms of action. Therefore, I do not need to perform additional searches and can now proceed with synthesizing this information into the final detailed application notes and protocols.

Introduction: The Resurgence of this compound Scaffolds in Combating Microbial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent development of novel therapeutic agents.[1] In this context, the this compound moiety, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, has re-emerged as a "privileged scaffold" in medicinal chemistry.[2] Its synthetic tractability, favorable physicochemical properties, and ability to interact with a wide array of biological targets make it an attractive framework for the design of new antimicrobial and antifungal drugs.[3][4] This guide provides an in-depth exploration of the application of this compound derivatives in the development of novel antimicrobial and antifungal agents, offering detailed protocols and insights for researchers in the field.

The versatility of the this compound ring allows for diverse structural modifications, leading to a broad spectrum of biological activities.[5] By strategically functionalizing the nitrogen atoms of the this compound core, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with microbial targets, enhance its pharmacokinetic profile, and mitigate potential toxicity.[4] This adaptability has led to the development of this compound-containing compounds with potent activity against a range of multidrug-resistant bacteria and pathogenic fungi.[1][2]

This document will detail the synthesis of promising this compound derivatives, provide step-by-step protocols for evaluating their antimicrobial and antifungal efficacy, and delve into their molecular mechanisms of action, supported by illustrative diagrams and quantitative data.

I. Synthesis of Bioactive this compound Derivatives: A Practical Guide

The synthesis of this compound derivatives is a cornerstone of their development as antimicrobial and antifungal agents. The following protocols provide examples of common synthetic strategies.

Protocol 1: Synthesis of N-Aryl this compound Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl this compound derivatives, a class of compounds that has shown significant antimicrobial activity.[6]

Materials:

  • Substituted aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Synthesis of the aniline precursor: A mixture of the appropriate substituted aniline (1 eq.), bis(2-chloroethyl)amine hydrochloride (1.2 eq.), and anhydrous K₂CO₃ (2.5 eq.) in DMF is stirred at 110°C for 48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and purification: After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Reduction of the nitro group (if applicable): For nitro-substituted anilines, the intermediate is dissolved in a mixture of ethanol and acetic acid. Iron powder is added portion-wise, and the mixture is stirred at 30°C for 16 hours.

  • Work-up and purification of the amine: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water, basified with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired amine.

  • Final product characterization: The structure of the synthesized this compound derivative is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound-Thiadiazole Hybrids

This protocol describes the synthesis of this compound derivatives incorporating a 1,3,4-thiadiazole moiety, which have been investigated as potential inhibitors of enoyl-ACP reductase.[7]

Materials:

  • This compound

  • 2,5-dichloro-1,3,4-thiadiazole

  • Substituted thiophenol

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • Synthesis of the bis-thiadiazole this compound intermediate: A solution of 2,5-dichloro-1,3,4-thiadiazole (2 eq.) in ethanol is added dropwise to a stirred solution of this compound (1 eq.) and triethylamine (2.2 eq.) in ethanol at 0°C. The reaction mixture is then stirred at room temperature for 12 hours.

  • Work-up and purification: The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.

  • Synthesis of the final hybrid compound: The intermediate (1 eq.) is reacted with a substituted thiophenol (2.2 eq.) in the presence of triethylamine (2.2 eq.) in ethanol under reflux for 8 hours.

  • Work-up and purification: The reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure this compound-thiadiazole hybrid.

  • Final product characterization: The structure of the final compound is confirmed using spectroscopic techniques.

II. In Vitro Evaluation of Antimicrobial and Antifungal Activity

Once synthesized, the this compound derivatives must be screened for their biological activity. The following protocols are standard methods for assessing antimicrobial and antifungal efficacy.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)

  • Synthesized this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Preparation of the compound dilutions: A serial two-fold dilution of each this compound derivative is prepared in the appropriate broth directly in the 96-well plate. The concentration range should be chosen based on expected activity (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (broth with inoculum, no compound) and a sterility control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. If using resazurin, a color change from blue to pink indicates viable cells.

Protocol 4: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • Synthesized this compound derivatives at various concentrations (e.g., 1x, 2x, and 4x MIC)

  • Sterile saline solution

  • Agar plates

Procedure:

  • Preparation of test cultures: A standardized bacterial suspension is added to flasks containing MHB and the this compound derivative at the desired concentrations. A growth control flask without the compound is also prepared.

  • Sampling over time: The flasks are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is withdrawn from each flask.

  • Viable cell counting: The collected aliquots are serially diluted in sterile saline, and a known volume is plated onto agar plates.

  • Incubation and colony counting: The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.

  • Data analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in the viable count.

III. Elucidating the Mechanism of Action

Understanding how this compound derivatives exert their antimicrobial and antifungal effects is crucial for their rational design and development. The following sections describe key mechanisms and provide illustrative diagrams.

A. Disruption of the Bacterial Cytoplasmic Membrane

Several this compound derivatives, particularly those with cationic and lipophilic moieties, act by disrupting the integrity of the bacterial cytoplasmic membrane.[8] This disruption leads to the leakage of essential intracellular components and ultimately cell death.[8]

Workflow for Investigating Membrane Disruption:

cluster_0 Experimental Workflow A Synthesized this compound Derivative C Incubation A->C B Bacterial Culture (e.g., S. aureus) B->C D Membrane Permeability Assay (e.g., SYTOX Green uptake) C->D E Measurement of Fluorescence D->E F Analysis of Membrane Disruption E->F

Caption: Workflow for assessing bacterial membrane disruption.

B. Inhibition of Enoyl-ACP Reductase (FabI)

Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for antimicrobial agents.[4][7] this compound derivatives have been designed to inhibit this enzyme, thereby blocking the production of essential fatty acids required for bacterial membrane synthesis.[9]

Signaling Pathway of FabI Inhibition:

cluster_1 Bacterial Fatty Acid Synthesis cluster_2 Elongation Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabH Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA Acyl_ACP_C2 Acyl-ACP (Cn+2) Enoyl_ACP->Acyl_ACP_C2 FabI FabI Enoyl-ACP Reductase (FabI) Inhibition Inhibition This compound This compound Derivative This compound->FabI

Caption: Inhibition of Enoyl-ACP Reductase by this compound derivatives.

C. Targeting the Fungal Ergosterol Biosynthesis Pathway

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs.[10][11] this compound derivatives, particularly azole-piperazine hybrids, can inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase (Erg11p), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[12]

Ergosterol Biosynthesis Inhibition Pathway:

cluster_3 Fungal Ergosterol Biosynthesis Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p & Other Enzymes Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Erg11p Lanosterol 14α-demethylase (Erg11p) Inhibition Inhibition Piperazine_Azole This compound-Azole Hybrid Piperazine_Azole->Erg11p

Caption: Targeting Ergosterol Biosynthesis by this compound-azole hybrids.

IV. Structure-Activity Relationship (SAR) and Data Summary

The antimicrobial and antifungal potency of this compound derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing lead compounds.

Key SAR Insights:

  • N1 and N4 Substitutions: The nature of the substituents at the N1 and N4 positions of the this compound ring significantly influences activity. Bulky, lipophilic groups can enhance membrane permeability and target engagement.[13]

  • Hybridization: Combining the this compound scaffold with other pharmacologically active moieties, such as fluoroquinolones, triazoles, or chalcones, can lead to synergistic effects and broader-spectrum activity.[5]

  • Physicochemical Properties: Properties such as lipophilicity (logP) and pKa play a critical role in the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their ability to penetrate microbial cell walls.[4]

Table 1: Representative MIC Values of this compound Derivatives against Bacterial Pathogens

Compound IDN1-SubstituentN4-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Compound A4-FluorophenylCiprofloxacin0.1250.060.5[5]
Compound B2,4-Dichlorophenyl1,3,4-Thiadiazole16864[9]
Compound CBenzylMethyl3264128[6]
Ciprofloxacin--0.50.060.25[13]

Table 2: Representative MIC Values of this compound Derivatives against Fungal Pathogens

Compound IDN1-SubstituentN4-SubstituentC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
Compound D4-ChlorophenylFluconazole2.224[13]
Compound ENaphthylH1632[6]
Compound F4-MethoxyphenylChalcone816[6]
Fluconazole--116[6]

V. Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of newly synthesized compounds to mammalian cells to ensure their suitability as therapeutic agents.

Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Perspectives

This compound derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their synthetic accessibility and the potential for diverse structural modifications provide a robust platform for the development of potent and selective therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to advance the discovery and development of next-generation this compound-based drugs to combat the growing threat of antimicrobial resistance. Future research should focus on exploring novel this compound hybrids, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and safety profiles to translate promising laboratory findings into clinically effective treatments.

References

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules. [Link]

  • A valuable insight into recent advances on antimicrobial activity of this compound deriv
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • This compound based antimicrobial polymers: a review. (2021). National Center for Biotechnology Information. [Link]

  • Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. (2021). ACS Omega. [Link]

  • Recent advances in this compound derivatives as antibacterial agents: a comprehensive review (2020–2024). (2024).
  • Recent advances in this compound derivatives as antibacterial agents: a comprehensive review (2020–2024). (2024). Molecular Diversity.
  • This compound: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences.
  • Alkylated Piperazines and this compound-Azole Hybrids as Antifungal Agents. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of this compound Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Omega. [Link]

  • This compound derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. (2014).
  • Antifungals MICs for the 4 most commonly isolated Aspergillus species. (2023).
  • This compound derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. (2014).
  • Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. (2021). National Center for Biotechnology Information. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). National Center for Biotechnology Information. [Link]

  • The biosynthesis pathway of ergosterol in fungi. The diagram... (2024).
  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2022). MDPI. [Link]

  • Structures of enoyl-ACP reductase inhibitors. A) The mechanism of... (2018).
  • Recent advances in this compound derivatives as antibacterial agents: a comprehensive review (2020-2024). (2024). PubMed. [Link]

  • Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. (2024). MDPI. [Link]

Sources

Application Note: Quantitative Analysis of Piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Piperazine (diethylenediamine) presents a unique analytical paradox. While structurally simple, its quantification is notoriously difficult due to two inherent physicochemical properties:

  • Lack of Chromophore: this compound is "invisible" to standard UV-Vis detection (absorbance < 200 nm), necessitating derivatization or alternative detection methods.

  • High Polarity & Basicity: With pKa values of approximately 5.3 and 9.7, it is highly polar and positively charged at neutral pH, leading to poor retention on standard C18 columns and severe peak tailing due to silanol interactions.

This guide provides three distinct, validated workflows to overcome these hurdles. The choice of method depends strictly on your sensitivity requirements and available instrumentation.

Method Selection Decision Matrix

decision_matrix Start Start: Define Analytical Needs Sensitivity Required Sensitivity? Start->Sensitivity HighSens Trace / Bioanalysis (< 100 ng/mL) Sensitivity->HighSens ModSens QC / Formulation (> 1 µg/mL) Sensitivity->ModSens Matrix Sample Matrix? Complex Complex (Plasma/Urine) Matrix->Complex Simple Simple (API/Water) Matrix->Simple Method_LCMS Method B: LC-MS/MS (HILIC Mode) HighSens->Method_LCMS Preferred Method_GC Method C: GC-MS (TFAA Derivatization) HighSens->Method_GC Alternative ModSens->Matrix Complex->Method_GC Method_HPLC Method A: HPLC-UV (Dansyl Derivatization) Simple->Method_HPLC

Figure 1: Strategic decision tree for selecting the optimal this compound quantification method based on sensitivity limits and matrix complexity.

Method A: HPLC-UV via Dansyl Chloride Derivatization

Best For: Quality Control (QC) labs, API purity testing, and labs without Mass Spectrometry.

The Mechanism

Since this compound lacks a UV-absorbing group, we must chemically attach one.[1] Dansyl chloride (DNS-Cl) is the reagent of choice.[1][2] It reacts with both secondary amine groups on the this compound ring under basic conditions to form a stable, highly fluorescent (and UV-active) sulfonamide derivative.

Critical Success Factor: pH Control. The reaction requires the amine to be unprotonated (nucleophilic). A pH of 9.5–10.0 is mandatory.

Protocol A: Step-by-Step Workflow

1. Reagents Preparation:

  • Derivatization Reagent: 5 mg/mL Dansyl Chloride in Acetone. Prepare fresh daily; protect from light.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), adjusted to pH 9.8 with NaOH.

  • Stop Solution: 5% Diethylamine or Methylamine (scavenges excess DNS-Cl).

2. Derivatization Procedure:

  • Aliquot 100 µL of sample or standard into an amber vial.

  • Add 200 µL of Carbonate Buffer (pH 9.8). Vortex.

  • Add 200 µL of Dansyl Chloride solution.

  • Incubate: Heat at 60°C for 20 minutes . Note: Heat drives the reaction to completion, ensuring the bis-dansyl product is formed rather than a mixture of mono- and bis-.

  • Cool to room temperature.

  • (Optional) Add 50 µL Stop Solution to remove interference from excess reagent peaks.

3. HPLC Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: linear to 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or Fluorescence: Ex 340 nm / Em 525 nm for 100x sensitivity)
Retention Time ~12.5 min (Bis-dansyl-piperazine)

Method B: LC-MS/MS (HILIC Mode)

Best For: Bioanalysis (PK studies), trace impurities, and high-throughput screening.

The Mechanism

Standard C18 columns fail here because this compound elutes in the void volume (dead time). Instead of using "ion-pairing" reagents (which contaminate MS sources), we use Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a high-organic mobile phase, retaining polar analytes via water-layer partitioning.

Protocol B: Instrumental Parameters

1. Sample Preparation (Protein Precipitation):

  • To 50 µL Plasma, add 150 µL Acetonitrile (containing Internal Standard, e.g., this compound-d8).

  • Vortex 1 min; Centrifuge at 10,000 x g for 5 min.

  • Inject supernatant directly. Do not evaporate and reconstitute in water, as high water content ruins HILIC peak shape.

2. LC-MS/MS Conditions:

ParameterSetting
Column HILIC Silica or Zwitterionic (e.g., Waters Atlantis HILIC or Merck SeQuant ZIC-HILIC)
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Isocratic Run 80% B / 20% A (High organic is required for HILIC retention)
Ionization ESI Positive Mode
Source Temp 350°C

3. MRM Transitions (Quantification):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
This compound 87.1 (M+H)70.1 20Loss of NH3
This compound 87.1 (M+H)44.135Ring Cleavage
IS (this compound-d8) 95.178.120Loss of ND3

Method C: GC-MS via Acylation

Best For: Forensic toxicology, complex environmental samples, and simultaneous analysis of designer drugs (BZP, TFMPP).

The Mechanism

To make this compound volatile enough for GC, we must mask the polar amine hydrogens. Acylation using Trifluoroacetic Anhydride (TFAA) creates a volatile amide derivative.

Protocol C: Derivatization Workflow

derivatization_flow Step1 Dry Extract (Nitrogen Evap) Step2 Add 50 µL TFAA + 50 µL Ethyl Acetate Step1->Step2 Step3 Incubate 70°C for 30 min Step2->Step3 Step4 Evaporate to Dryness (Remove excess Acid) Step3->Step4 Step5 Reconstitute (Ethyl Acetate) Step4->Step5

Figure 2: Workflow for Trifluoroacetyl derivatization of this compound for GC-MS analysis.

1. Procedure:

  • Evaporate sample extract to dryness under nitrogen.

  • Add 50 µL TFAA and 50 µL Ethyl Acetate .

  • Cap tightly and heat at 70°C for 30 minutes .

  • Evaporate to dryness again (critical to remove excess acid that damages the GC column).

  • Reconstitute in 100 µL Ethyl Acetate.

2. GC-MS Parameters:

  • Column: DB-5MS or HP-5MS (30m x 0.25mm).

  • Inlet: Splitless, 250°C.

  • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

  • Ions Monitored (SIM): m/z 180 (Molecular Ion of di-TFA derivative), m/z 110, m/z 69.

References

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[3] Link

  • Lin, D. L., et al. (2010). Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.[4] Journal of Analytical Toxicology. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] Link

  • De Boer, T., et al. (2012). HILIC-MS/MS method for the determination of this compound-like compounds. Journal of Chromatography B. Link

Sources

Application Notes & Protocols: Piperazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Piperazine Scaffold: A Privileged Core in Modern Chemistry

This compound, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in organic synthesis, particularly within medicinal chemistry.[1] Its designation as a "privileged scaffold" is well-earned, stemming from its frequent appearance in a vast number of biologically active compounds and FDA-approved drugs.[1][2] The unique structural and physicochemical properties of the this compound ring, including its ability to serve as a hydrogen bond donor and acceptor, contribute to improved pharmacokinetic profiles (ADME properties) of drug candidates.[3][4][5] The two nitrogen atoms act as versatile synthetic handles, allowing for systematic and differential functionalization to fine-tune steric, electronic, and physicochemical properties such as solubility and lipophilicity.[3][4][5][6] This adaptability makes this compound an invaluable tool for optimizing potency, selectivity, and bioavailability in drug discovery programs.[3]

This guide provides an in-depth exploration of key synthetic transformations involving this compound, complete with detailed protocols, mechanistic insights, and strategic considerations for its effective use in the laboratory.

Strategic Functionalization: The Art of Selectivity

The symmetrical nature of this compound presents a unique challenge and opportunity: the two secondary amine groups have comparable nucleophilicity.[7] Direct reaction with an electrophile often leads to a mixture of mono- and di-substituted products. Therefore, achieving selective mono-functionalization is a critical first step in most synthetic campaigns. The two primary strategies to address this are:

  • Protecting Group Chemistry: Temporarily masking one nitrogen atom with a protecting group allows for the selective functionalization of the other. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.

  • Stoichiometric Control: Carefully controlling the stoichiometry of the electrophile can favor mono-substitution, although this often requires rigorous optimization and may still yield mixtures that necessitate purification.[7]

The use of a mono-protected this compound, such as 1-Boc-piperazine, is the most reliable and widely adopted method for constructing complex, asymmetrically substituted this compound derivatives.[8]

Core Synthetic Protocols

The nucleophilic nature of the this compound nitrogens allows for a wide array of C-N bond-forming reactions. The following sections detail field-proven protocols for the most critical transformations.

N-Arylation: The Buchwald-Hartwig Amination

The introduction of an aryl group onto a this compound nitrogen is a cornerstone transformation for synthesizing countless pharmaceuticals.[1] The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for this purpose, offering high yields and broad functional group tolerance.[9][10][11]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle includes oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the this compound amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylthis compound product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial as it modulates the stability and reactivity of the palladium intermediates. Sterically hindered, electron-rich ligands like RuPhos are often effective for coupling secondary amines.[10][11]

Representative Protocol: N-Arylation of 1-Boc-Piperazine with an Aryl Bromide

This protocol describes a general procedure for the Buchwald-Hartwig coupling of 1-Boc-piperazine with a generic aryl bromide.

Buchwald_Hartwig_Workflow

Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • 1-Boc-piperazine (223 mg, 1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18 mg, 0.02 mmol, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (19 mg, 0.04 mmol, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk tube, add the aryl bromide, 1-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.[11]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[12]

Trustworthiness Check: The success of the reaction is highly dependent on the quality of reagents and the maintenance of anaerobic conditions. A color change (often to a dark brown or black) is indicative of an active catalytic system. The use of pre-catalysts can also improve reproducibility.[11]

N-Alkylation: Reductive Amination

Reductive amination is a superior method for N-alkylation, offering high selectivity and avoiding the common issue of over-alkylation seen with alkyl halides. The reaction utilizes a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), which reduces the in situ-formed iminium ion intermediate much faster than it reduces the starting carbonyl compound.[13]

Causality and Mechanistic Insight: The reaction begins with the condensation of the this compound amine with an aldehyde or ketone to form a carbinolamine intermediate. Under weakly acidic conditions (often using acetic acid as a catalyst), this intermediate dehydrates to form a transient iminium ion.[7] STAB, being a sterically hindered and less reactive borohydride, selectively reduces the electrophilic iminium ion to yield the N-alkylated this compound.[13] Its mild nature tolerates a wide range of functional groups.[13]

Representative Protocol: N-Alkylation of this compound with an Aldehyde

This protocol details a one-pot reductive amination using this compound and a generic aldehyde.

Reductive_Amination_Pathway

Caption: Key intermediates in the reductive amination pathway.

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq)

  • This compound (1.5 mmol, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq)

  • Acetic Acid (AcOH) (1.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Reaction Setup: To the round-bottom flask, add the aldehyde, this compound, and the solvent (DCE or THF).

  • Iminium Formation: Add acetic acid to the mixture and stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride in one portion. Note: The addition may cause some effervescence. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

Trustworthiness Check: The success of this reaction relies on the formation of the iminium ion before reduction. STAB is moisture-sensitive, so use of a freshly opened bottle or properly stored reagent is recommended. The protocol is highly reliable for a wide range of aldehydes and ketones.[13]

Amide Bond Formation (Acylation)

The acylation of this compound to form amides is fundamental in drug development, as the amide bond is a key structural feature in many biological molecules.[14] This can be achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride, or directly with a carboxylic acid using a coupling agent.

Causality and Mechanistic Insight: Modern amide synthesis favors the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to their high efficiency and mild reaction conditions.[15] HATU reacts with a carboxylic acid in the presence of a non-nucleophilic base (like DIEA) to form a highly reactive O-acylisourea active ester.[15][16] This activated species is then readily attacked by the nucleophilic this compound nitrogen to form the thermodynamically stable amide bond, releasing a tetramethylurea byproduct.[17]

Representative Protocol: HATU-Mediated Amide Coupling with 1-Boc-Piperazine

This protocol outlines a standard procedure for coupling a carboxylic acid with mono-protected this compound.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 eq)

  • 1-Boc-piperazine (1.1 mmol, 1.1 eq)

  • HATU (1.1 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 mmol, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Activation of Acid: In the round-bottom flask, dissolve the carboxylic acid and HATU in DMF. Add DIEA to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester.[16]

  • Amine Addition: Add a solution of 1-Boc-piperazine in a small amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentActivating AgentByproductsKey Advantages
HATU/HBTU Uronium/Guanidinium SaltTetramethylurea (water-soluble)High reactivity, fast kinetics, low racemization
EDC/HOBt Carbodiimide/AdditiveDCU (often insoluble), HOBtCost-effective, widely used
PyBOP Phosphonium SaltTriphenylphosphine oxideGood for hindered couplings
Acyl Chloride N/A (pre-activated)HCl (requires base scavenger)Highly reactive, inexpensive for simple substrates

Strategic Use of Protecting Groups

Asymmetric functionalization of this compound hinges on the effective use of protecting groups. The Boc group is the most prevalent due to its robustness and orthogonal cleavage conditions relative to many other common protecting groups.

Protection_Strategy

Caption: A typical protection-functionalization-deprotection sequence.

Protocol: Boc-Protection of this compound A common method involves reacting this compound with di-tert-butyl dicarbonate ((Boc)₂O).[18]

  • Dissolve this compound (e.g., 3 eq) in a suitable solvent like dichloromethane (DCM) or a biphasic system like water/dioxane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of (Boc)₂O (1.0 eq) in the same solvent. Using an excess of this compound kinetically favors the mono-protected product.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up by removing the solvent, partitioning between water and an organic solvent, and purifying by chromatography or crystallization to isolate 1-Boc-piperazine.

Protocol: Boc-Deprotection The Boc group is readily cleaved under acidic conditions.

  • Dissolve the Boc-protected this compound derivative in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 1-2 hours. Monitor deprotection by TLC/LC-MS.

  • Remove the solvent and excess acid under reduced pressure to yield the this compound salt, which can be used directly or neutralized with a base for subsequent reactions.

Safety and Handling

  • This compound: Corrosive solid and a respiratory irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many reagents used in these protocols are hazardous.

    • NaOtBu: Highly basic and pyrophoric upon contact with moisture. Handle under an inert atmosphere.

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • TFA: Highly corrosive acid. Handle with extreme care in a fume hood.

    • Solvents: Use anhydrous solvents where specified, as water can interfere with many of these reactions.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Zhang, Y., Hu, R., Chen, Z., Zhang, H., & Lam, J. W. (2023). This compound: a promising building block for aggregation-induced emission materials. RSC. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of this compound based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. [Link]

  • This compound Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. [Link]

  • Pd-Catalyzed Synthesis of this compound Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Acme Bioscience. [Link]

  • Rostom, S. A., El-Subbagh, H. I., & Al-Omary, F. A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 237-262. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. [Link]

  • Site-Selective C–H Alkylation of this compound Substrates via Organic Photoredox Catalysis. (2020). ACS Catalysis, 10(3), 1546-1551. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of some this compound/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]

  • Exploring the Chemistry and Biological Activities of this compound Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). ACS. [Link]

  • This compound Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC this compound DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. [Link]

  • This compound skeleton in the structural modification of natural products: a review. (n.d.). PMC. [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride. (n.d.). Scribd. [Link]

  • Synthesis method of N-Boc this compound. (2020).
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of this compound for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of this compound in Drug Synthesis. (2025). ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of this compound Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • This compound Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. [Link]

  • Pd-Catalyzed Synthesis of this compound Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). ACS Publications. [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (n.d.). The Royal Society of Chemistry. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. [Link]

  • Exploring pharmacological significance of this compound scaffold. (2024). Innovative Journal. [Link]

Sources

Mastering Mono-N-Alkylation of Piperazine: A Senior Application Scientist's Guide to Selective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Challenge of Mono-Alkyl Piperazines

The piperazine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs across a spectrum of therapeutic areas, from oncology to central nervous system disorders. Its prevalence is due to its unique physicochemical properties, acting as a versatile scaffold that can be fine-tuned to optimize a compound's solubility, basicity, and pharmacokinetic profile. The selective introduction of a single alkyl substituent onto one of the this compound nitrogens (mono-N-alkylation) is a critical transformation in drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

However, the symmetrical nature of this compound, with its two equally nucleophilic secondary amine groups, presents a significant synthetic challenge: controlling selectivity to prevent the formation of undesired di-alkylated byproducts. This guide provides a comprehensive overview of robust and field-proven protocols for achieving selective mono-N-alkylation of this compound, delving into the causality behind experimental choices to empower researchers with the knowledge to troubleshoot and adapt these methods for their specific needs.

Strategic Approaches to Selective Mono-N-Alkylation

Three primary strategies have emerged as the most reliable and versatile for achieving selective mono-N-alkylation of this compound:

  • Direct Alkylation under Controlled Conditions: This approach leverages stoichiometry and the modulation of this compound's nucleophilicity to favor mono-alkylation.

  • Reductive Amination: A powerful and widely used method that involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

  • The Protecting Group Strategy: This multi-step but highly selective method involves temporarily blocking one of the this compound nitrogens to ensure that alkylation can only occur at the desired position.

The choice of strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Strategy 1: Direct Alkylation - A Balancing Act of Reactivity

Direct alkylation of this compound with an alkyl halide is the most straightforward approach, but it often leads to a mixture of mono- and di-alkylated products, along with unreacted starting material. However, selectivity can be significantly improved by carefully controlling the reaction conditions.

Causality Behind the Method:

The key to controlling selectivity in direct alkylation lies in manipulating the relative concentrations and nucleophilicity of the reacting species. By using a large excess of this compound, the probability of an alkyl halide encountering an unreacted this compound molecule is much higher than it encountering a mono-alkylated this compound molecule, thus favoring the desired product.

Another effective technique is to use a this compound salt, such as the monohydrochloride. Protonation of one of the nitrogen atoms deactivates it towards alkylation, leaving the other nitrogen as the primary nucleophile.[1][2] This significantly reduces the rate of the second alkylation.

Workflow for Direct Alkylation Strategies

cluster_0 Direct Alkylation Strategies Start Start Choose Strategy Choose Strategy Start->Choose Strategy Excess this compound Use Large Excess of this compound Choose Strategy->Excess this compound Stoichiometric Control This compound Salt Use this compound Monohydrochloride Salt Choose Strategy->this compound Salt Reactivity Control Reaction Setup Set up Reaction with Alkyl Halide Excess this compound->Reaction Setup This compound Salt->Reaction Setup Reaction Heat and Stir Reaction Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Mono-alkylated This compound Purification->Product

Caption: Workflow for direct mono-N-alkylation of this compound.

Experimental Protocols for Direct Alkylation

Protocol 1.1: Using a Large Excess of this compound (e.g., Synthesis of 1-Benzylthis compound)

This protocol is effective for reactive alkyl halides like benzyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (4-5 equivalents) in a suitable solvent such as toluene or ethanol.

  • Addition of Alkylating Agent: Slowly add benzyl chloride (1 equivalent) dropwise to the stirred this compound solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 2-6 hours.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and make the solution basic (pH > 12) by adding a concentrated solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-benzylthis compound.[4][5]

Protocol 1.2: Using this compound Monohydrochloride (e.g., Synthesis of 1-Alkylthis compound)

This method is particularly useful for controlling the reactivity of more reactive alkylating agents.[1][6]

  • Preparation of this compound Monohydrochloride (in situ): In a round-bottom flask, dissolve this compound (2 equivalents) in ethanol. To this solution, add a solution of hydrochloric acid (1 equivalent) in ethanol dropwise with stirring. A white precipitate of this compound dihydrochloride may form initially, which then redissolves to form the monohydrochloride in equilibrium.

  • Reaction: To the solution of this compound monohydrochloride, add the alkyl halide (1 equivalent) and heat the mixture to reflux. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and filter to remove any precipitated this compound dihydrochloride.[5] The filtrate is then concentrated under reduced pressure.

  • Isolation: The residue is dissolved in water and basified with a strong base (e.g., NaOH) to pH > 12.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by vacuum distillation or column chromatography.

ParameterProtocol 1.1 (Excess this compound)Protocol 1.2 (this compound Salt)
This compound Equivalents 4-52
Alkyl Halide Equivalents 11
Typical Solvent Toluene, EthanolEthanol
Temperature RefluxReflux
Typical Yield 70-95%[3][4]60-85%[3]
Key Advantage Simple, one-potBetter control of selectivity
Key Disadvantage Requires removal of large excess of this compoundRequires preparation of the salt

Strategy 2: Reductive Amination - A Versatile and High-Yielding Approach

Reductive amination is a highly reliable and versatile method for the synthesis of mono-N-alkylated piperazines. It involves the reaction of this compound with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[7]

Causality Behind the Method:

The success of reductive amination hinges on the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the formed iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its excellent selectivity and tolerance for a wide range of functional groups.[8] The reaction is typically carried out in a one-pot fashion, making it highly efficient.

Mechanism of Reductive Amination

cluster_1 Reductive Amination Mechanism Start This compound + Aldehyde/Ketone Iminium Formation Formation of Iminium Ion Intermediate Start->Iminium Formation Nucleophilic Attack & Dehydration Reduction Reduction by NaBH(OAc)₃ Iminium Formation->Reduction Hydride Transfer Product Mono-alkylated This compound Reduction->Product

Caption: Mechanism of reductive amination for mono-N-alkylation.

Experimental Protocol for Reductive Amination

Protocol 2.1: Reductive Amination with an Aldehyde (e.g., Synthesis of 1-(Cyclohexylmethyl)this compound)

  • Reaction Setup: To a stirred solution of this compound (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add cyclohexanecarboxaldehyde (1 equivalent).

  • Formation of Iminium Ion: Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 2-12 hours.[9]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterProtocol 2.1 (Reductive Amination)
This compound Equivalents 1.2
Aldehyde/Ketone Equivalents 1
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Yield 80-95%[9]
Key Advantage High yield, excellent functional group tolerance
Key Disadvantage Cost of the reducing agent

Strategy 3: The Protecting Group Strategy - The Gold Standard for Selectivity

For substrates where direct alkylation or reductive amination may not be suitable, or when the highest level of selectivity is required, the use of a protecting group is the most robust strategy.[10] The most commonly used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Causality Behind the Method:

This strategy involves a three-step sequence: 1) protection of one of the this compound nitrogens with a Boc group, 2) alkylation of the remaining free secondary amine, and 3) deprotection of the Boc group to yield the mono-alkylated this compound.[10] The bulky Boc group effectively shields one of the nitrogen atoms, ensuring that the subsequent alkylation occurs exclusively at the other nitrogen.

Workflow for the Protecting Group Strategy

cluster_2 Protecting Group Strategy Workflow Start This compound Protection Boc Protection Start->Protection Boc₂O N-Boc-Piperazine N-Boc-Piperazine Protection->N-Boc-Piperazine Alkylation Alkylation of Free Amine N-Boc-Piperazine->Alkylation Alkyl Halide, Base N-Alkyl-N'-Boc-Piperazine N-Alkyl-N'-Boc-Piperazine Alkylation->N-Alkyl-N'-Boc-Piperazine Deprotection Boc Deprotection N-Alkyl-N'-Boc-Piperazine->Deprotection Acid (TFA, HCl) Product Mono-alkylated This compound Deprotection->Product

Caption: Workflow for mono-N-alkylation using a Boc protecting group.

Experimental Protocols for the Protecting Group Strategy

Protocol 3.1: Mono-Boc Protection of this compound

  • Reaction Setup: Dissolve this compound (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[3]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-piperazine, which can often be used in the next step without further purification.

Protocol 3.2: Alkylation of N-Boc-Piperazine

  • Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the mixture and heat to a temperature between 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by column chromatography to yield the N-alkyl-N'-Boc-piperazine.[11]

Protocol 3.3: Deprotection of the Boc Group

The Boc group is readily removed under acidic conditions.[12]

  • Reaction Setup: Dissolve the N-alkyl-N'-Boc-piperazine (1 equivalent) in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: After completion, the solvent and excess acid can be removed under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. Alternatively, the residue can be dissolved in water, basified, and the free amine extracted with an organic solvent.

ParameterProtecting Group Strategy
Selectivity Excellent (>99%)
Scope Very broad, compatible with many functional groups
Number of Steps 3 (Protection, Alkylation, Deprotection)
Overall Yield Typically 60-85%
Key Advantage Unambiguous synthesis of the mono-alkylated product
Key Disadvantage Longer synthetic route, additional cost of reagents

Purification and Characterization

The purification of mono-N-alkylated piperazines often requires careful consideration of the potential byproducts.

  • Removal of Excess this compound: In the direct alkylation method using excess this compound, the unreacted this compound can often be removed by an acidic wash during the workup, as it is highly water-soluble in its protonated form.

  • Separation of Mono- and Di-alkylated Products: Column chromatography on silica gel is the most common method for separating the desired mono-alkylated product from the di-alkylated byproduct. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane), is often effective. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations.[13]

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The selective mono-N-alkylation of this compound is a fundamental transformation in the synthesis of pharmaceutically relevant compounds. While the symmetrical nature of this compound presents a challenge, the strategic application of direct alkylation under controlled conditions, reductive amination, or the use of protecting groups provides chemists with a powerful toolkit to achieve this transformation with high efficiency and selectivity. By understanding the underlying principles and causality of each method, researchers can confidently select and optimize the most appropriate protocol for their specific synthetic targets, accelerating the pace of drug discovery and development.

References

  • Process for preparing N-benzyl this compound. CN1634901A.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2168.
  • Process for the N-monoalkyl
  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. 2007;9(5):1097-1099.
  • Method for preparing n-alkyl-piperazines. WO2014184039A1.
  • Method for the preparation of this compound monohydrochloride. US3023211A.
  • 1-benzylthis compound. Organic Syntheses. 1963;43:8.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2168.
  • What are the best conditions to perform monoalkylation in this compound with a primary alkyl iodide?
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. 2013;15(6):1542-1549.
  • Synthetic Approaches to this compound-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. 2023;16(8):1142.
  • Site-Selective C-H Alkylation of this compound Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society. 2020;142(5):2253-2258.
  • Preparation method of 1-cyclohexyl this compound. CN112645901A.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. 2006;10(5):971-1004.
  • Reductive amin
  • Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances. 2021;11(4):2265-2275.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters. 2009;50(35):4946-4949.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020;10(39):23273-23279.
  • Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry. 2005;16(4):535-543.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • Determination of this compound derivatives in “Legal Highs”.
  • Preparation method of 1-cyclohexylthis compound.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. The Organic Chemistry Portal.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • BENZYLthis compound. SWGDrug.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • comparative analysis of different reducing agents in amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry. 2018;55(10):2376-2381.
  • Synthesis of 1-Benzylthis compound (BzP/A2). designer-drug.com.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused this compound Designer Drugs. Journal of Clinical Medicine. 2022;11(7):1758.
  • 1-Cyclohexylthis compound | 17766-28-8. ChemicalBook.
  • Reductive amination route for selective N‐monosubstitution. This compound...
  • Synthesis, Analysis, and Pharmacological Profile of Designer this compound Drugs. Auburn University.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. European Journal of Organic Chemistry. 2018;2018(48):6869-6873.

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with Piperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Privileged Motif in Coordination Chemistry

The this compound ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of ligands for metal complex synthesis. Its prevalence in biologically active compounds has earned it the designation of a "privileged structure" in medicinal chemistry.[1][2] This unique scaffold offers a versatile platform for creating ligands with tailored electronic and steric properties, making it a subject of significant interest for researchers, scientists, and drug development professionals.

Substitutions on the nitrogen atoms of the this compound ring allow for the creation of a diverse library of ligands with varied coordination possibilities.[1][3] These modifications can transform the simple this compound unit into a multidentate ligand capable of forming stable complexes with a wide array of metal ions. The resulting metal complexes have shown promise in numerous applications, including catalysis, materials science, and, most notably, the development of novel therapeutic and diagnostic agents.[1][4][5] this compound-derived ligands and their metal complexes have demonstrated potential as antimicrobial, antioxidant, antihistaminic, and anticancer agents.[3][4]

This guide provides a comprehensive overview of the synthesis and characterization of this compound-based ligands and their corresponding metal complexes. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this exciting area of coordination chemistry.

Part 1: Synthesis of this compound-Based Ligands

The synthesis of this compound-based ligands typically involves the functionalization of one or both nitrogen atoms of the this compound ring. The choice of synthetic route depends on whether a symmetrically or asymmetrically substituted ligand is desired.

General Considerations for Ligand Synthesis
  • Starting Materials: this compound is commercially available in its anhydrous form or as a hydrate. For most applications, the anhydrous form is preferred to avoid side reactions with water. Other starting materials, such as alkyl halides, epoxides, or compounds for Michael addition, should be of high purity.

  • Solvent Selection: The choice of solvent is crucial and depends on the specific reaction. Aprotic polar solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for nucleophilic substitution reactions.

  • Reaction Conditions: Temperature and reaction time should be carefully optimized to maximize yield and minimize the formation of byproducts. Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents.

Protocol: Synthesis of a Symmetrically Disubstituted this compound-Based Ligand: 1,4-bis(2-hydroxyethyl)this compound

This protocol describes the synthesis of a simple, symmetrically disubstituted this compound ligand, which can serve as a bidentate or bridging ligand in metal complexes.

Reaction Scheme:

G cluster_0 Reaction Conditions This compound This compound Product 1,4-bis(2-hydroxyethyl)this compound This compound->Product + 2 eq. Chloroethanol 2-Chloroethanol Chloroethanol->Product K2CO3 K2CO3 Propanol n-Propanol, Reflux

Caption: Synthesis of 1,4-bis(2-hydroxyethyl)this compound.

Materials:

  • This compound

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • n-Propanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in n-propanol.

  • Slowly add a solution of 2-chloroethanol (2.2 equivalents) in n-propanol to the this compound solution while stirring.

  • Reflux the mixture for 1 hour.

  • Add potassium carbonate (2 equivalents) to the reaction mixture and continue refluxing for an additional 7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate can be concentrated under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

Rationale for Procedural Steps:

  • Excess Chloroethanol: A slight excess of 2-chloroethanol is used to ensure the complete disubstitution of the this compound.

  • Potassium Carbonate: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate.

Part 2: Synthesis of Metal Complexes with this compound-Based Ligands

The synthesis of metal complexes involves the reaction of the this compound-based ligand with a suitable metal salt in an appropriate solvent.

General Considerations for Complex Synthesis
  • Metal Salts: The choice of metal salt is important. The counter-ion can influence the solubility of the complex and may even coordinate to the metal center. Common metal salts include chlorides, nitrates, perchlorates, and acetates.

  • Stoichiometry: The molar ratio of the ligand to the metal salt will determine the stoichiometry of the resulting complex. It is often necessary to perform a series of experiments with varying ratios to obtain the desired complex.

  • Solvent System: The solvent must be able to dissolve both the ligand and the metal salt. Methanol, ethanol, and acetonitrile are frequently used. In some cases, a mixture of solvents may be required.

Protocol: Synthesis of a Copper(II) Complex with a this compound-Based Ligand

This protocol provides a general method for the synthesis of a copper(II) complex with a pre-synthesized this compound-based ligand.

Workflow Diagram:

G A Dissolve Ligand C Mix Solutions A->C B Dissolve Metal Salt B->C D Stir/Heat C->D E Isolate Product D->E F Wash and Dry E->F

Caption: General workflow for metal complex synthesis.

Materials:

  • This compound-based ligand (e.g., 1,4-bis(2-hydroxyethyl)this compound)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound-based ligand (2 equivalents) in methanol in a small flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol.

  • Slowly add the methanolic solution of the ligand to the methanolic solution of the copper salt with constant stirring.

  • A precipitate may form immediately or upon standing. The reaction mixture can be stirred at room temperature or gently heated for a few hours to ensure complete reaction.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials and to facilitate drying.

  • Dry the complex in a desiccator over a suitable drying agent.

Rationale for Procedural Steps:

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often used to promote the formation of a bis(ligand) complex, but this can be varied.

  • Washing Solvents: Methanol is used for washing to remove soluble impurities, while diethyl ether, being a low-boiling and non-coordinating solvent, is used to remove the methanol and aid in drying the final product.

Part 3: Characterization of Ligands and Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligands and their metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Technique Information Obtained Typical Observations for this compound-Based Systems
¹H and ¹³C NMR Spectroscopy Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.Confirmation of ligand synthesis and purity. Changes in chemical shifts upon coordination to a paramagnetic metal ion.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Shifts in the vibrational frequencies of the N-H and C-N bonds of the this compound ring upon coordination to the metal.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule.Appearance of new absorption bands in the visible region upon complexation, corresponding to d-d transitions of the metal ion.
Mass Spectrometry (MS) Determines the molecular weight of the compound.Confirmation of the molecular formula of the ligand and the metal complex.
X-ray Crystallography Provides the three-dimensional structure of the molecule in the solid state.Unambiguous determination of the coordination geometry of the metal ion and the binding mode of the ligand.[5]
Elemental Analysis Determines the elemental composition of the compound.Confirms the empirical formula of the synthesized compounds.

Part 4: Applications in Drug Development

The unique properties of this compound-based metal complexes make them attractive candidates for various applications in drug development.

  • Anticancer Agents: Many this compound-containing compounds and their metal complexes have been investigated for their cytotoxic activity against various cancer cell lines.[4] The metal center can introduce novel mechanisms of action, such as redox activity or DNA binding.

  • Antimicrobial Agents: The coordination of a metal ion to a this compound-based ligand can enhance its antimicrobial properties.[4] These complexes can be effective against a broad spectrum of bacteria and fungi.

  • Enzyme Inhibitors: The specific coordination geometry and electronic properties of these complexes can be tailored to target the active sites of enzymes, leading to potent and selective inhibition.

Conclusion

This compound-based ligands offer a modular and versatile platform for the synthesis of a wide range of metal complexes with diverse structures and applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and synthesize novel this compound-containing metal complexes for various scientific endeavors, particularly in the field of drug discovery and development. The ability to fine-tune the properties of these complexes through rational ligand design continues to make this an exciting and fruitful area of research.

References

  • Synthesis and characterization of a series of phenyl this compound based ligands. Journal of Physics: Conference Series.
  • Synthesis and characterization of a series of phenyl this compound based ligands. Semantic Scholar.
  • Synthesis and characterization of two this compound containing macrocycles and their transition metal complexes. PubMed.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Recent advances in the synthesis of this compound based ligands and metal complexes and their applic
  • Synthesis of Novel this compound-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthetic Routes for the Development of this compound-Based Acetanilides and Their Medicinal Importance.
  • Metal Complexes with this compound Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.

Sources

application of piperazine in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperazine in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

This compound (


) occupies a unique niche in modern Solid-Phase Organic Synthesis (SPOS).[1] Historically overshadowed by piperidine, this compound has emerged as the superior alternative for Fmoc removal due to its non-controlled regulatory status (unlike piperidine, a precursor to controlled substances) and solid physical state, which simplifies handling.[1] Furthermore, the this compound ring itself is a "privileged scaffold" in medicinal chemistry, appearing in high-profile therapeutics (e.g., Imatinib, Sildenafil).[1] This guide details the protocols for utilizing this compound both as a process reagent  for Fmoc deprotection and as a core scaffold  for combinatorial library generation.[1]

Part 1: this compound as a Reagent (Fmoc Deprotection)

The Shift from Piperidine

Standard Fmoc removal utilizes 20% piperidine in DMF.[1][2] However, piperidine is a regulated chemical in many jurisdictions due to its use in illicit drug synthesis.[1][3] this compound offers a greener, safer, and unregulated alternative.[1] While this compound (


) is less basic than piperidine (

), its efficiency can be boosted to match or exceed piperidine by the addition of non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
Mechanism of Action

The deprotection proceeds via an E1cB mechanism:

  • Proton Abstraction: this compound removes the acidic proton from the fluorenyl ring 9-position.[1]

  • 
    -Elimination:  The carbamate decomposes to release the free amine, 
    
    
    
    , and dibenzofulvene (DBF).[1]
  • Scavenging: Excess this compound traps the reactive DBF to form a stable adduct, preventing the reverse reaction or alkylation of the resin-bound peptide.[1]

Protocol: High-Efficiency Fmoc Removal

Materials:

  • Anhydrous this compound (Solid)[1]

  • DBU (Liquid)[1]

  • DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[4][5]

  • 6-Cl-HOBt (Optional: to suppress aspartimide formation in susceptible sequences)

Standard Deprotection Cocktail:

  • Composition: 5% (w/v) this compound + 2% (v/v) DBU in DMF.[1]

  • Note: Pure this compound (10-20%) can be used, but the addition of DBU significantly accelerates kinetics, making it comparable to the 20% piperidine standard.[1]

Step-by-Step Methodology:

  • Swelling: Swell the Fmoc-protected resin in DMF for 20 minutes. Drain.

  • Initial Treatment (Flash): Add the Deprotection Cocktail (5 mL per gram of resin).[1] Agitate for 1 minute. Drain.

    • Purpose: Removes the bulk of the Fmoc and scavenges the initial surge of DBF.

  • Secondary Treatment (Complete): Add fresh Deprotection Cocktail. Agitate for 5–10 minutes.

  • Washing: Drain and wash the resin vigorously:[1]

    • DMF (

      
       min)[1]
      
    • DCM (

      
       min) - Crucial to remove this compound traces which can cause aggregation.[1]
      
    • DMF (

      
       min)[1]
      
  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result indicates successful deprotection.[1]

Data: Deprotection Efficiency Comparison

Reagent SystemConcentrationTime (min)Efficiency (%)Risk Profile
Piperidine/DMF 20% v/v5 + 15>99%Controlled Precursor
This compound/DMF 10% w/v10 + 2095-98%Safe, Slower
This compound/DBU/DMF 5% w/v + 2% v/v 1 + 5 >99% Optimal
Visualization: Fmoc Deprotection Workflow

Fmoc_Deprotection Resin Fmoc-Resin Cocktail Add 5% this compound + 2% DBU Resin->Cocktail Reaction Reaction (E1cB Mechanism) Cocktail->Reaction 1 min (Flash) Scavenge DBF Scavenging Reaction->Scavenge DBF Adduct Formed Wash Wash (DMF/DCM) Scavenge->Wash Drain & Repeat (5 min) Result Free Amine Resin Wash->Result

Figure 1: Optimized workflow for Fmoc removal using the this compound/DBU system, ensuring rapid kinetics and effective scavenging of the dibenzofulvene byproduct.

Part 2: this compound as a Privileged Scaffold (Library Synthesis)

Strategic Value

This compound is a core pharmacophore in CNS drugs (e.g., antipsychotics, antidepressants) and kinase inhibitors.[1] In SPOS, the this compound ring offers two orthogonal nitrogen handles (


), allowing for the rapid generation of 

-disubstituted libraries.[1]
Protocol: Synthesis of N,N'-Disubstituted this compound Library

This protocol describes loading a this compound scaffold onto a Trityl resin (to prevent quaternary salt formation during cleavage) and diversifying via


 and acylation.[1]

Phase 1: Resin Loading (Reductive Amination Strategy)

  • Activation: Swell 1.0 g of 2-Chlorotrityl Chloride (2-CTC) resin in DCM.

  • Loading: Dissolve N-Boc-piperazine (4 eq) and DIPEA (10 eq) in DCM. Add to resin.[1][2][6][7][8]

  • Incubation: Agitate for 2 hours at RT. The steric bulk of the trityl linker prevents the second nitrogen from attacking, but using mono-protected Boc-piperazine ensures regiospecificity.

  • Capping: Add MeOH (1 mL) to the reaction mix and shake for 15 min to cap unreacted trityl sites. Wash with DCM/DMF.[1][2]

Phase 2: N4-Diversification (Post-Boc Removal)

  • Boc Deprotection: Treat resin with 25% TFA/DCM (

    
     min).[1] Wash with DCM (
    
    
    
    ) and DMF (
    
    
    ).[1] Neutralize with 5% DIPEA/DMF.[1]
  • Reaction (

    
    ): 
    
    • Reagents: 4-Fluoro-nitrobenzene derivative (5 eq), DIPEA (10 eq) in DMSO/NMP (1:1).

    • Condition: Heat at 80°C for 4–6 hours.

    • Note: this compound is an excellent nucleophile for Nucleophilic Aromatic Substitution (

      
      ).[1]
      
  • Alternative (Acylation):

    • Reagents: Carboxylic Acid (3 eq), HATU (3 eq), DIPEA (6 eq).[1]

    • Condition: RT for 2 hours.

Phase 3: Cleavage

  • Cleavage Cocktail: 1% TFA in DCM (Mild cleavage retains acid-labile groups on the periphery).[1]

  • Execution: Treat resin (

    
     min). Collect filtrates immediately into a flask containing 10% pyridine in MeOH (to neutralize TFA and prevent degradation).[1]
    
Visualization: Library Synthesis Workflow

Library_Synthesis Start 2-CTC Resin Load Load N-Boc-Piperazine (DIPEA/DCM) Start->Load Deprotect Boc Removal (25% TFA) Load->Deprotect N1 Anchored Diversify Diversification (N4) (SnAr or Acylation) Deprotect->Diversify Free N4 Amine Cleave Cleavage (1% TFA/DCM) Diversify->Cleave Final This compound Library Cleave->Final Product Isolation

Figure 2: Step-wise workflow for generating N,N'-disubstituted this compound libraries using orthogonal protection strategies on 2-Chlorotrityl Chloride resin.

Part 3: Troubleshooting & Optimization

The Diketothis compound (DKP) Problem

Issue: When synthesizing peptides or structures where a this compound (or proline) is at the C-terminus (attached to resin via ester), the free amine at the N-terminus of the dipeptide can back-bite the resin ester linkage.[9] Result: Premature cleavage of the cyclic diketothis compound byproduct and loss of the peptide chain.[1]

Prevention Strategy:

  • Steric Bulk: Use 2-Chlorotrityl resin .[1][5][7] The bulky trityl group sterically hinders the conformational fold required for the back-biting attack.

  • Active Esters: Avoid leaving the N-terminus as a free amine for long periods.[1] Perform acylation immediately after deprotection.[1]

  • Solvent Choice: Use DCM for washing steps after deprotection; DKP formation is accelerated in DMF/NMP.[1]

Aggregation

Issue: this compound linkers can induce aggregation due to hydrogen bonding, leading to incomplete coupling.[1] Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during coupling steps to disrupt H-bonds.[1]

References

  • Vergel Galeano, C. F., et al. (2014).[1][10] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.[1] Link[1]

  • Ralhan, K., et al. (2015).[1] this compound and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[1][7] RSC Advances.[1] Link

  • Luna, O., et al. (2016).[1] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[1][2][3][6][7][8][9][10][11][12][13][14] Link

  • Shreder, K., et al. (1999).[1][8] Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics.[1][8] Journal of Combinatorial Chemistry.[1][8] Link[1]

  • Zajdel, P., et al. (2010).[1] Solid-Phase Synthesis of Arylthis compound Derivatives and Implementation of the Distributed Drug Discovery (D3) Project. Molecules.[1][2][3][6][7][8][9][10][11][12][13][14] Link

Sources

Troubleshooting & Optimization

overcoming low yield in piperazine synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Technical Support) Subject: Troubleshooting Low Yield in Piperazine Scaffold Synthesis & Functionalization[1][2]

Introduction: The Yield "Bottlenecks"

Welcome to the technical support hub for this compound synthesis. Low yield in this compound chemistry rarely stems from a single variable.[1][2] Instead, it is usually a failure in one of three specific "control nodes":

  • Cyclization Selectivity: Competition between ring closure and linear polymerization (oligomerization).[1][2]

  • Coupling Regioselectivity: Inability to stop at mono-N-arylation during Buchwald-Hartwig couplings.[1][2]

  • Isolation Efficiency: Loss of the highly water-soluble product during aqueous workup (the "invisible yield loss").[1][2]

This guide addresses these nodes with self-validating protocols and mechanistic corrections.

Module 1: De Novo Ring Construction (Cyclization)

Target Audience: Process Chemists & Industrial Synthesis Core Issue: "My reaction yields a viscous brown oil instead of crystalline this compound."

Root Cause Analysis: The Oligomerization Trap

When synthesizing this compound from diethanolamine (DEA) or monoethanolamine (MEA), the reaction is a competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).[1][2]

  • Mechanism: The intermediate amino-alcohol must attack its own tail to close the ring.[1][2] If the concentration of free amine is too low, or if the temperature favors linear propagation, the intermediate attacks another DEA molecule, forming linear polyamines (e.g., aminoethylthis compound).

Troubleshooting Protocol 1.1: The Ammonia-Overpressure Method

To force cyclization, you must shift the equilibrium using the Law of Mass Action.[1] Excess ammonia suppresses deamination and linear chain extension.[1][2]

Optimized High-Pressure Protocol (Catalytic Hydrogenation):

  • Substrate: Diethanolamine (DEA).[1][2]

  • Catalyst: Raney Nickel (supported) or Copper-Chromite (industrial standard).[1][2] Note: Zeolites (H-ZSM-5) offer higher selectivity but lower conversion rates.[1][2]

  • The Critical Fix (Ammonia Partial Pressure):

    • Load autoclave with DEA and Catalyst (10-15 wt% loading).[2]

    • Do not just bubble ammonia.[1][2] You must use liquid ammonia or high partial pressure.[1][2]

    • Ratio: Maintain a molar ratio of NH₃:DEA of at least 5:1 (ideally 10:1).

    • Hydrogen: Pressurize with H₂ to 10–12 MPa (maintain catalyst activity).

    • Temp: 200–220°C.

Why this works: High NH₃ concentration saturates the reaction surface, statistically favoring the desorption of the cyclic product over the adsorption of a second DEA molecule.[1]

Visualizing the Pathway Competition

The following diagram illustrates where yield is lost to oligomers.

PiperazinePathways DEA Diethanolamine (Starting Material) Inter Amino-Alcohol Intermediate DEA->Inter -H2O (Dehydration) This compound This compound (Target) Inter->this compound Intramolecular Cyclization (High NH3/H2 promotes) Oligomer Linear Polyamines (Yield Loss) Inter->Oligomer Intermolecular Attack (Low Pressure promotes) This compound->Oligomer Ring Opening (Overheating)

Figure 1: The competition between cyclization (green path) and oligomerization (red path).[1][2] Excess ammonia blocks the red path.[1]

Module 2: Functionalization (Buchwald-Hartwig Coupling)

Target Audience: Medicinal Chemists Core Issue: "I cannot get selective mono-arylation; I end up with bis-aryl byproducts."

Root Cause Analysis: Catalyst "Walking"

This compound has two equivalent nucleophilic nitrogens.[1][2] Once the first aryl group is attached, the remaining nitrogen often becomes more nucleophilic (if the aryl group is electron-donating) or the catalyst remains coordinated, leading to immediate second arylation.[1]

Troubleshooting Protocol 2.1: Ligand-Controlled Selectivity

You cannot rely on stoichiometry alone (1:1 equivalents will statistically yield ~25% bis-product).[1][2] You must use steric bulk to physically block the second addition.[1][2]

The "Bulky Ligand" Strategy: Use dialkylbiaryl phosphine ligands.[1][2] The bulkier the ligand, the harder it is for the Pd-center to oxidative add to a second aryl halide in the crowded vicinity of the already-coupled this compound.[1]

Ligand Selection Matrix:

Target SubstrateRecommended LigandCatalyst PrecursorBaseWhy?
Primary Amine Coupling BrettPhos Pd(OAc)₂ or Pd₂(dba)₃NaOtBuHigh activity for primary amines; prevents over-arylation.[1][2]
Secondary Amine (this compound) RuPhos Pd(OAc)₂Cs₂CO₃Specific for secondary amines; steric bulk prevents bis-coupling.[1][2]
Challenging/Steric Substrates tBuXPhos Pd₂(dba)₃K₃PO₄Extreme steric bulk forces mono-selectivity.[1][2]

Experimental Workflow (Mono-Arylation):

  • Stoichiometry: Use 1.5 to 2.0 equivalents of this compound relative to the Aryl Halide.[1][2] Self-Validation: If you use 1:1, you will get bis-products.[1][2]

  • Addition Order: Dissolve the this compound, Base, and Catalyst in the solvent (Dioxane/Toluene). Add the Aryl Halide slowly (dropwise) if the reaction is fast.[1][2]

  • Temperature: Start at 80°C. Only escalate to 110°C if conversion <10% after 1 hour.

Module 3: Downstream Processing (Purification)

Target Audience: All Users Core Issue: "The reaction worked (LCMS shows product), but I lost 50% of the mass during extraction."

Root Cause Analysis: The Water Trap

This compound is hygroscopic and forms a stubborn azeotrope with water.[1][2] Standard extraction (DCM/Water) often leaves significant product in the aqueous phase because the partition coefficient (


) is too low.[1][2]
Troubleshooting Protocol 3.1: Azeotropic Distillation

Do not rely on simple evaporation.[1][2] Use an entrainer to break the water-piperazine bond.[1][2]

Step-by-Step Isolation Guide:

  • Basify: Ensure the reaction mixture is pH > 12 (using NaOH pellets) to ensure this compound is in the free base form.[1][2]

  • The Entrainer: Add Benzene (traditional) or Toluene/Cyclohexane (safer alternatives) to the aqueous mixture.[1][2]

  • Distillation: Perform a fractional distillation.

    • Phase 1: The Entrainer-Water azeotrope boils off first (removing the water).[1][2]

    • Phase 2: The Entrainer is recovered.[1][2]

    • Phase 3: Anhydrous this compound distills over (BP: ~146°C).[1][2]

  • Alternative (Derivatization): If distillation is not viable, bubble HCl gas into the organic extract.[1][2] this compound Dihydrochloride will crash out quantitatively as a solid.[1][2]

FAQ: Quick-Fire Solutions

Q: My hydrogenation of pyrazine to this compound stopped at 80% conversion. A: You likely poisoned the catalyst. Pyrazines can coordinate strongly to Pd surfaces.[1][2] Fix: Switch to Pd/C with 10% Acetic Acid solvent, or use Raney Nickel at 50 bar H₂ . The acid prevents product inhibition.[1][2]

Q: Can I use microwave irradiation for the Buchwald coupling? A: Yes, but be careful. Microwaves accelerate kinetics, often favoring the thermodynamically stable bis-product.[1][2] Fix: Reduce reaction time to 5-10 minutes and use the "RuPhos" ligand system described in Module 2.

Q: My this compound turned yellow/brown on the shelf. A: It has oxidized to form N-oxides or absorbed CO₂ (forming carbamates).[1][2] Fix: Store under Argon/Nitrogen. Purify old stocks by sublimation (vacuum, 60-80°C) before use in sensitive couplings.[1][2]

References
  • Sergeev, S. A., et al. (2022).[1][2] "Methods for the catalytic synthesis of this compound." Catalysis in Industry.

    • Foundation for Module 1: Detailed yield data on DEA cyclization and c
  • Buchwald, S. L., et al. (2008).[1][2][3][4] "Rapid Pd-Catalyzed Synthesis of this compound Scaffolds." Journal of the American Chemical Society.[1][2][5]

    • Foundation for Module 2: Ligand selection and mono-aryl
  • Mishra, R., & Chundawat, T. S. (2018).[1][2] "Pd Catalyzed N1/N4 Arylation of this compound... An Overview of Buchwald Hartwig Amination." Current Organic Synthesis.

    • Support for Module 2: Comprehensive review of drug synthesis applic
  • Jefferson Chemical Co. (1963).[1][2] "Recovery of this compound." US Patent 3,105,019.[1][2]

    • Foundation for Module 3: Azeotropic distill

Sources

Technical Support Center: Managing Solvent Effects in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in piperazine reactions. As the this compound scaffold is a cornerstone in medicinal chemistry, understanding and controlling solvent effects is paramount for achieving desired reaction outcomes, including yield, selectivity, and purity.[1][2]

Section 1: Frequently Asked Questions (FAQs) on Fundamental Solvent Effects

This section addresses common questions about the theoretical and practical implications of solvent choice on the reactivity of this compound.

Q1: How does the polarity of a solvent impact the nucleophilicity of this compound?

A: The polarity of the solvent has a profound effect on the nucleophilic character of this compound by influencing the solvation of the amine.[3]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They form a "cage" around the nitrogen atoms of this compound through hydrogen bonding.[4][5] This solvation shell stabilizes the this compound but sterically hinders its lone pair of electrons from attacking an electrophile, thereby decreasing its effective nucleophilicity and slowing down reactions like SN2 substitutions.[4][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can solvate cations effectively but leave anions and nucleophiles relatively "naked" and highly reactive.[6] Consequently, this compound's nucleophilicity is enhanced in polar aprotic solvents, often leading to faster reaction rates for nucleophilic substitutions.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary challenge is often the poor solubility of this compound and its salts.[8] While they do not suppress nucleophilicity through hydrogen bonding, reactions may be impractically slow or heterogeneous if the reactants do not dissolve.

The dielectric constant is a key measure of polarity; solvents with a dielectric constant greater than 5 are generally considered polar.[9] The choice between protic and aprotic polar solvents is often one of the most critical decisions in reaction design.

Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent for a this compound N-alkylation or N-arylation?

A: The practical difference lies in reaction rate, mechanism, and potential side reactions.

  • For SN2 Reactions (e.g., N-alkylation with alkyl halides): Polar aprotic solvents are strongly preferred. They enhance the nucleophilicity of this compound, leading to faster reaction rates.[6][7] In contrast, polar protic solvents can significantly slow down or even stall SN2 reactions by solvating the this compound nucleophile.[4]

  • For SN1 Reactions: Polar protic solvents are ideal for SN1 reactions because they excel at stabilizing the carbocation intermediate formed in the rate-determining step. However, this compound alkylations rarely proceed through a pure SN1 mechanism.

  • For Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a more complex case. While polar aprotic solvents like toluene, dioxane, or DMF are common, the choice is highly dependent on the specific ligand, base, and substrate used.[2][10] The solvent must solubilize the catalyst, base, and reactants while facilitating the steps of the catalytic cycle (oxidative addition, reductive elimination). In some advanced protocols, this compound itself can even be used as the solvent, creating an eco-friendly and cost-effective synthesis.[11]

Below is a diagram illustrating the fundamental difference in how these solvent classes interact with a this compound nucleophile.

G Fig 1. Solvent Interaction with this compound Nucleophile cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) PZ1 This compound (N-H) S1 H-O-R PZ1->S1 H-Bond S2 H-O-R PZ1->S2 H-Bond S3 H-O-R PZ1->S3 H-Bond Result1 Result: Nucleophilicity Decreased (Solvated 'Cage' Hinders Attack) PZ2 This compound (N-H) S4 S=O S5 S=O Result2 Result: Nucleophilicity Enhanced ('Naked' Nucleophile is Highly Reactive) note_label No H-bonding to Nucleophile

Caption: Solvent interaction with this compound nucleophile.

Q3: How critical is the solubility of this compound for reaction success?

A: Solubility is absolutely critical. A reaction can only proceed efficiently if the reactants are in the same phase. This compound is highly soluble in water and other polar protic solvents like ethanol and methanol, but has poor solubility in nonpolar solvents like diethyl ether.[8][12]

  • Inadequate Solubility: If this compound or the electrophile is not sufficiently soluble, the reaction becomes mass-transfer limited. This leads to very slow reaction rates, incomplete conversion, and potentially the formation of side products at the solid-liquid interface.

  • Temperature Effects: The solubility of this compound generally increases with temperature.[12] Heating a reaction can be a simple way to overcome initial solubility issues, but this must be balanced against the thermal stability of the reactants and products.

  • Salt vs. Free Base: this compound is often used as a free base. Its hydrochloride salt, 1-(2-chloroethyl)this compound hydrochloride, shows good solubility in protic solvents like alcohols, which are often used for its purification and recrystallization.[13] Ensure you are using the correct form (free base or salt) for your intended reaction conditions.

Section 2: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems related to solvent effects.

Q: My N-alkylation/N-arylation reaction has a very low yield or is not proceeding at all. What are the likely solvent-related causes and how do I fix it?

A: Low yield is a common problem often rooted in solvent choice. The primary causes are poor solubility and nucleophile deactivation.

Causality & Troubleshooting Steps:

  • Check Solubility: Are both your this compound derivative and your electrophile fully dissolved at the reaction temperature?

    • Visual Test: Hold the reaction flask against a light source. Do you see suspended solids?

    • Protocol: If solubility is the issue, your first step is to find a solvent that dissolves all reactants. If using a nonpolar solvent like toluene for a Buchwald-Hartwig reaction, ensure your this compound and base are sufficiently soluble or that the catalytic cycle can proceed under heterogeneous conditions. For simple alkylations, switch to a more polar aprotic solvent like DMF or NMP.

  • Evaluate Solvent Type (Protic vs. Aprotic): Are you using a polar protic solvent (e.g., ethanol) for an SN2 reaction?

    • The "Why": As discussed in the FAQ, protic solvents will form hydrogen bonds with the this compound nitrogens, severely hindering their ability to act as nucleophiles.[4][5]

    • Protocol: Switch to a polar aprotic solvent. Acetonitrile, acetone, DMF, and DMSO are excellent choices that will enhance this compound's nucleophilicity.[6] A study on a similar system (piperidine synthesis) found that ethanol accelerated the reaction rate compared to methanol, indicating subtle but important differences even between protic solvents.[14][15]

  • Consider Temperature and Reaction Time:

    • The "Why": Reaction kinetics are temperature-dependent. Some reactions, especially with less reactive electrophiles, require thermal energy to overcome the activation barrier.[14][15]

    • Protocol: If reactants are soluble, try increasing the temperature. Monitor the reaction by TLC or LCMS to check for product formation over an extended period (e.g., 24-48 hours) before concluding the reaction has failed.

G Fig 2. Troubleshooting Workflow for Low Reaction Yield Start Problem: Low Yield / No Reaction Q1 Are all reactants fully dissolved? Start->Q1 Sol_1 Action: Select a solvent where all components are soluble. Consider heating. Q1->Sol_1 No Q2 Is the solvent polar aprotic (for SN2-type reactions)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_1->Q1 Sol_2 Action: Switch from protic (e.g., EtOH, MeOH) to aprotic (e.g., DMF, DMSO, CH3CN). Q2->Sol_2 No Q3 Is the reaction temperature and time sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->Q2 Sol_3 Action: Increase temperature (check reactant stability) and monitor for 24-48h. Q3->Sol_3 No End Further investigation needed: Check catalyst, base, or reactant quality. Q3->End Yes A3_Yes Yes A3_No No Sol_3->Q3

Caption: Troubleshooting workflow for low reaction yield.

Q: I am getting a significant amount of the undesired bis-arylated/bis-alkylated this compound. How can I use the solvent to improve mono-substitution selectivity?

A: Formation of the 1,4-disubstituted product is a common challenge, especially with highly reactive electrophiles.[16][17] While stoichiometry (using an excess of this compound) is the primary control method, solvent choice plays a crucial secondary role.

Causality & Troubleshooting Steps:

  • Control Reactivity with Solvent Choice:

    • The "Why": A highly activating solvent system (e.g., a polar aprotic solvent at high temperature) can make the second N-H of the mono-substituted product so reactive that it competes effectively for the electrophile.

    • Protocol: Consider using a less activating solvent. For some syntheses, common solvents like methanol or acetic acid at room temperature or under reflux can provide a good balance of reactivity and selectivity.[18] This slightly suppresses the nucleophilicity of both this compound species, potentially allowing for better kinetic differentiation.

  • Leverage Solubility to Your Advantage:

    • The "Why": If the mono-substituted product precipitates from the reaction mixture as it forms, it is effectively removed from the reaction, preventing it from reacting further.

    • Protocol: Experiment with solvents in which the starting this compound is soluble but the mono-substituted product has limited solubility. This might involve using a less polar solvent or a solvent mixture. This technique is highly system-dependent and requires screening.

  • Solvent-Independent Strategy (Protecting Groups):

    • The "Why": The most robust method to ensure mono-substitution is to use a protecting group like tert-butyloxycarbonyl (Boc).[17] This is a multi-step process but offers the highest level of control.

    • Protocol:

      • Protect one nitrogen of this compound with a Boc group.

      • Perform your desired N-alkylation or N-arylation on the remaining free nitrogen.

      • Deprotect the Boc group under acidic conditions.

Q: I'm struggling with product isolation. The product seems to be too soluble in the reaction solvent or won't separate from the starting material during workup. What's the solution?

A: This is a downstream processing issue where the solvent used for the reaction is incompatible with purification. The solution is a "solvent swap."

Causality & Troubleshooting Steps:

  • The "Why": High-boiling polar aprotic solvents like DMF and DMSO, while excellent for reactivity, are difficult to remove and can cause issues in both aqueous workups (due to their miscibility with water) and chromatography.

  • Protocol: The Solvent Swap:

    • Step 1: Remove the Reaction Solvent. Once the reaction is complete, remove the high-boiling reaction solvent under high vacuum, often using a rotary evaporator connected to a high-performance vacuum pump. Gentle heating may be required.

    • Step 2: Add the "Workup" or "Purification" Solvent. Dissolve the crude residue in a new solvent that is better suited for the next step.

      • For Aqueous Extraction: Add a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) and water.

      • For Crystallization: Add an anti-solvent in which your product is insoluble to induce precipitation.

      • For Chromatography: Dissolve the crude material in a small amount of the chromatography eluent or a compatible solvent like DCM.

G Fig 3. Experimental Workflow for a Solvent Swap Reaction 1. Complete Reaction in High-Boiling Solvent (e.g., DMF, DMSO) Removal 2. Remove Reaction Solvent (High Vacuum, Rotary Evaporator) Reaction->Removal Reaction Complete Addition 3. Add Purification Solvent (e.g., Ethyl Acetate for Extraction, or Heptane for Crystallization) Removal->Addition Crude Residue Purification 4. Proceed with Purification (Extraction, Crystallization, or Chromatography) Addition->Purification Solution/Slurry Final_Product Isolated, Pure Product Purification->Final_Product

Caption: Experimental workflow for a solvent swap.

Section 3: Data and Protocols

Table 1: Properties of Common Solvents in this compound Chemistry

Solvent NameDielectric Constant (at 20-25°C)TypeBoiling Point (°C)Key Application Notes
Water80.1Polar Protic100Excellent solubility for this compound, but often not ideal for organic reactions. Used in workups.[9][12]
Methanol (MeOH)32.7Polar Protic65Good solvent for this compound; can be used for some reactions but may reduce nucleophilicity.[9][15]
Ethanol (EtOH)24.6Polar Protic78Similar to methanol, commonly used. Can accelerate some reactions compared to methanol.[9][14][15]
Acetonitrile (MeCN)37.5Polar Aprotic82Excellent for SN2 reactions; enhances nucleophilicity.[6][9]
Dimethylformamide (DMF)36.7Polar Aprotic153Strong polar aprotic solvent, good for dissolving a wide range of compounds. High boiling point.[9]
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189Very strong polar aprotic solvent, excellent solvating power. Very high boiling point.[9]
Toluene2.4Nonpolar111Common in Pd-catalyzed reactions (e.g., Buchwald-Hartwig). Poor solubility for this compound itself.[10]
Dichloromethane (DCM)9.1Polar Aprotic40Good general-purpose solvent for workup and chromatography. Low boiling point.[9]

Data compiled from various sources.[9]

Experimental Protocol: General Method for Solvent Screening in a this compound N-Alkylation

Objective: To empirically determine the optimal solvent for the mono-N-alkylation of this compound with a model alkyl halide, maximizing yield and minimizing disubstitution.

Materials:

  • This compound (4 equivalents)

  • Alkyl Halide (e.g., Benzyl Bromide, 1 equivalent)

  • Weak non-nucleophilic base (e.g., K₂CO₃, 2 equivalents)

  • Candidate Solvents: Acetonitrile, DMF, Ethanol, Toluene

  • Small reaction vials with stir bars

  • Heating block

  • TLC plates and appropriate mobile phase (e.g., 10% MeOH in DCM with 1% NH₄OH)

  • LCMS for accurate analysis

Procedure:

  • Setup: In four separate, labeled vials, add this compound (4 eq.) and K₂CO₃ (2 eq.).

  • Solvent Addition: To each vial, add one of the candidate solvents (Acetonitrile, DMF, Ethanol, Toluene) to achieve a standard concentration (e.g., 0.2 M with respect to the alkyl halide).

  • Initiation: Stir the mixtures at room temperature for 10 minutes to ensure maximum dissolution. Add the alkyl halide (1 eq.) to each vial simultaneously.

  • Reaction: Place all vials on a heating block set to a moderate temperature (e.g., 60 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of water.

    • Extract with a small amount of ethyl acetate.

    • Spot the organic layer on a TLC plate to qualitatively assess the consumption of starting material and the formation of mono- and di-substituted products.

  • Analysis: After 24 hours, or once a reaction appears complete by TLC, perform a more quantitative analysis using LCMS.

    • Dilute an aliquot from each vial into a suitable solvent (e.g., methanol).

    • Inject into the LCMS and determine the relative peak areas for the starting alkyl halide, mono-alkylated this compound, and di-alkylated this compound.

Self-Validation: This parallel screening method is self-validating. By running the reactions under identical conditions with only the solvent as a variable, any differences in outcome can be directly attributed to the solvent's effect on solubility, kinetics, and selectivity.

References
  • The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. ResearchGate. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • This compound - Solubility of Things. Solubility of Things. [Link]

  • Multivariable Optimization of the this compound CO2 Post-Combustion Process. Semantic Scholar. [Link]

  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]

  • Nucleophilicity with respect to the solvent. Chemistry Stack Exchange. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of this compound Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. [Link]

  • Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]

  • Synthetic Approaches to this compound-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • This compound-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Pd-Catalyzed Synthesis of this compound Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of this compound for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of this compound in Drug Synthesis. ResearchGate. [Link]

  • Effect of this compound on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • This compound. PubChem. [Link]

  • The suggested mechanism nucleophilic substitution of this compound with pentafluoropyridine. ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • This compound. Wikipedia. [Link]

  • Comment on: “Rationalizing Product Formation in this compound Degradation: A Computational Study”. ACS Publications. [Link]

  • Synthesis and receptor binding studies of 3-substituted this compound derivatives. PubMed. [Link]

  • Comparison of the Kinetic Promoter this compound and Carbonic Anhydrase for CO2 Absorption. DTU Research Database. [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthetic Strategies of this compound & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • This compound. AERU - University of Hertfordshire. [Link]

  • What are the best conditions to perform monoalkylation in this compound with a primary alkyl iodide?. ResearchGate. [Link]

  • (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

Sources

Technical Support Center: Optimizing Piperazine Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazine scaffolds are ubiquitous in medicinal chemistry due to their ability to modulate pharmacokinetic properties and receptor binding. However, their physicochemical nature—often basic (pKa ~9.8) and prone to salt formation—presents a distinct challenge in cell-based assays: compound precipitation .

When a this compound compound "crashes out" of solution upon transfer from a DMSO stock to an aqueous culture medium, it compromises data integrity. This guide provides a validated troubleshooting framework to diagnose, understand, and remediate precipitation issues, ensuring your biological data reflects true pharmacology rather than physical artifacts.

Module 1: Diagnostic Workflow

Before altering your assay, you must distinguish between true compound toxicity/inactivity and solubility artifacts.

Is it Precipitation?

Precipitation in cell assays often mimics other phenomena. Use this diagnostic matrix:

ObservationPotential CauseConfirmation Test
Steep IC50 Drop-off Compound precipitation (loss of soluble fraction)Nephelometry (Light Scattering)
"Jagged" Dose-Response Non-uniform crystal distributionVisual inspection (20x-40x microscopy)
High Cell Death (Non-Specific) Crystals physically lysing cellsTrypan Blue exclusion near crystals
High Background Signal Crystals scattering light (interference)Measure OD600 in cell-free media
Protocol: Kinetic Solubility Limit Assay (Nephelometry)

Standard visual inspection is subjective.[1] Nephelometry is the quantitative gold standard for determining the "Kinetic Solubility Limit"—the maximum concentration a compound can maintain in solution before precipitating.

  • Preparation: Prepare a 2-fold serial dilution of your this compound compound in 100% DMSO.

  • Transfer: Transfer 1

    
    L of each DMSO stock into 199 
    
    
    
    L of your specific assay media (e.g., DMEM + 10% FBS) in a clear-bottom 96-well plate.
    • Note: This mimics the 0.5% DMSO final concentration used in assays.

  • Incubation: Incubate at

    
     for 2 hours (or your assay duration).
    
  • Read: Measure forward light scattering (Nephelometry) or Absorbance at 600 nm (Turbidimetry).

  • Analysis: The concentration where the signal deviates from the baseline is your Kinetic Solubility Limit .

Module 2: The "Crash-Out" Mechanism

Understanding why piperazines precipitate is the key to preventing it.

The Physics of Failure

Piperazines are often stored as high-concentration stocks (10–100 mM) in DMSO. DMSO is an aprotic, polar solvent. When you dilute this stock into aqueous media (pH 7.4), two catastrophic events can occur simultaneously:

  • Dielectric Shock: The solvent environment shifts from organic to aqueous, drastically reducing the solubility of lipophilic free bases.

  • Common Ion Effect: Piperazines are basic. In the presence of media salts (phosphates, chlorides), they may form insoluble salt species that crystallize rapidly.

Visualizing the Pathway

PiperazinePrecipitation cluster_mechanisms Precipitation Drivers Stock DMSO Stock (10mM this compound) Dilution Rapid Dilution into Media (pH 7.4, Aqueous) Stock->Dilution Shock Dielectric Constant Shift Dilution->Shock Ionization Protonation at pH 7.4 (Formation of Cation) Dilution->Ionization Remediation Remediation: Cyclodextrins / Predilution Dilution->Remediation Nucleation Nucleation Event (Micro-Crystals) Shock->Nucleation Lipophilic Free Base CounterIon Interaction with Media Phosphates/Cl- Ionization->CounterIon CounterIon->Nucleation Insoluble Salt Precipitate Macroscopic Precipitation (Data Artifacts) Nucleation->Precipitate Stable Stable Solution (Bioavailable) Remediation->Stable

Figure 1: The mechanistic pathway of this compound precipitation during assay preparation. The transition from organic stock to aqueous media triggers both solubility shocks and salt formation.

Module 3: Remediation Protocols

If your diagnostic confirms precipitation, implement these strategies in hierarchical order.

Strategy A: The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into media creates local supersaturation—a "hotspot" for crystal nucleation. This protocol smoothes the transition.

  • Step 1: Prepare your compound concentration in 100% DMSO at 200x the final assay concentration.[2]

  • Step 2 (The Buffer Step): Dilute the DMSO stock 1:10 into PBS (Phosphate Buffered Saline) or Serum-Free Media .

    • Result: A 20x solution containing 10% DMSO.

    • Why: This allows you to visually check for precipitation in a clear buffer before adding to the complex cell mixture.

  • Step 3: Add this intermediate solution 1:20 to your cell culture wells.

    • Final: 1x Compound, 0.5% DMSO.[2][3]

Strategy B: Solvent Engineering (Cyclodextrins)

If the intermediate dilution fails, the compound is thermodynamically insoluble in the media. You must use a sequestering agent.

Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is a doughnut-shaped molecule that encapsulates the lipophilic this compound, keeping it in solution without altering its pharmacological availability to the cell.
  • Protocol:

    • Prepare a 20% (w/v) stock of HP-

      
      -CD in sterile water.
      
    • Use this HP-

      
      -CD solution to prepare your cell culture media (e.g., add to media to reach a final concentration of 0.5% - 1% HP-
      
      
      
      -CD).
    • Dilute your compound into this modified media.

  • Safety Note: Most cell lines tolerate up to 0.5–1% HP-

    
    -CD without toxicity.[2] Always run a vehicle control.
    
Strategy C: DMSO Limit Titration

Sometimes, simply lowering the compound concentration isn't an option. You may need to push the DMSO tolerance of your cells.

Cell TypeTypical DMSO ToleranceMax Recommended %
Immortalized Lines (HEK293, HeLa) High0.5% - 1.0%
Primary Cells (Hepatocytes, Neurons) Low< 0.1%
Stem Cells (iPSC) Very Low< 0.1%

Warning: Exceeding 1% DMSO can permeabilize membranes, causing artifacts in GPCR or ion channel assays.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues during assay development.

TroubleshootingTree Start Start: Assay Variability or Low Potency CheckVis Visual/Nephelometry Check Start->CheckVis IsPrecip Precipitate Visible? CheckVis->IsPrecip NoPrecip Issue is Biological (Target Engagement?) IsPrecip->NoPrecip No YesPrecip Confirm Solubility Limit IsPrecip->YesPrecip Yes Action2 Can Conc. be Reduced? YesPrecip->Action2 Action1 Reduce Conc. to < Solubility Limit YesReduce Proceed with Lower Range Action2->YesReduce Yes NoReduce Modify Solvent System Action2->NoReduce No Solvent1 Try Intermediate Dilution (PBS) NoReduce->Solvent1 Solvent2 Add HP-beta-Cyclodextrin (0.5%) Solvent1->Solvent2 If Fails Solvent2->YesReduce If Soluble

Figure 2: Decision support tree for diagnosing and treating compound precipitation.

Frequently Asked Questions (FAQ)

Q: Can I acidify the cell media to keep my basic this compound in solution? A: Generally, no . While lowering pH would protonate the this compound and improve solubility, mammalian cells require a physiological pH (7.2–7.4). Deviating below pH 7.0 induces stress responses, alters metabolism, and can trigger apoptosis, confounding your data.

Q: My compound precipitates in PBS but not in Media. Why? A: This is likely due to the Serum Effect . Albumin (BSA/FBS) in media can bind lipophilic compounds, acting as a natural solubilizer. If you are running a serum-free assay, precipitation will be more severe. In serum-free conditions, the addition of 0.1% BSA or HP-


-CD is often mandatory.

Q: Is "sonication" a valid way to redissolve precipitates in the assay plate? A: Never sonicate a plate containing live cells; it will lyse them immediately. Sonication is only valid for the 100% DMSO stock solution before it is added to the cells.

Q: How does precipitation affect IC50 calculation? A: It creates a "false ceiling." If you dose 100


M but the solubility limit is 10 

M, your cells are only exposed to 10

M. The resulting curve will plateau or drop off sharply, leading to an underestimated potency or a flat dose-response curve.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Waybright, T. J., et al. (2009). Assay Artifacts: Precipitation. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Niedolf, C., et al. (2016). Nephelometry as a tool for screening the solubility of compounds in the drug discovery process. Journal of Pharmaceutical and Biomedical Analysis, 118, 250-258.

Sources

Technical Support Center: Minimizing By-Product Formation in N-(2-Aminoethyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

N-(2-Aminoethyl)piperazine (AEP) is a unique tri-amine platform containing three distinct nitrogen environments: a primary (


) amine on the ethyl chain, a secondary (

) amine within the ring, and a tertiary (

) amine at the ring-chain junction.[1]

This structural diversity is its greatest asset and its primary liability.[1] In synthesis, the lack of selectivity between the


 and 

amines often leads to complex mixtures of regioisomers, over-alkylated species, and oligomers. Furthermore, AEP is an aggressive scavenger of atmospheric CO

, leading to "phantom" precipitates (carbamates) that confuse spectral analysis and lower yields.

This guide provides field-proven strategies to force regioselectivity and suppress environmental degradation.

The AEP Reactivity Triad

Understanding the nucleophilicity hierarchy is the first step to controlling by-products:

  • Primary Amine (

    
    ):  Highest kinetic reactivity (least sterically hindered).[1] Prone to over-alkylation.[1]
    
  • Secondary Amine (

    
    ):  Moderate reactivity.[1] Nucleophilic but sterically hindered by the ring.[1]
    
  • Tertiary Amine (

    
    ):  Non-nucleophilic in substitution reactions but acts as a base/proton scavenger.[1]
    

Interactive Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Alkylation Control

Q1: I am trying to alkylate the primary amine, but I see significant amounts of di-alkylation and secondary amine reaction. How do I stop at mono-substitution?

Scientist's Diagnosis: Direct alkylation with alkyl halides follows a "runaway" kinetics profile where the product (secondary amine) is often more nucleophilic than the starting material.[2]

Corrective Protocol: Stop using direct alkylation (e.g., R-Br + Base). Switch to Reductive Amination or Protection Strategies .[1]

  • Strategy A (Reductive Amination): React AEP with an aldehyde/ketone to form an imine, then reduce with Sodium Triacetoxyborohydride (STAB).[1] This self-terminates after adding one alkyl group because the resulting amine is less reactive toward the carbonyl than the initial amine.

  • Strategy B (Boc-Protection): If you must use an electrophile that doesn't support reductive amination, you must protect the secondary amine? No, actually, the primary reacts first. To strictly mono-functionalize the primary amine without touching the secondary, use a limiting reagent (0.9 eq) at low temperature (

    
    C).[1] To target the secondary amine, you must  protect the primary amine first (see Protocol 1).
    

Q2: I observe an insoluble white precipitate forming immediately upon opening my AEP stock bottle. Is my reagent degraded?

Scientist's Diagnosis: This is likely AEP-Carbamate .[1] AEP reacts exothermically with atmospheric CO


.[1] The 

and

amines attack CO

to form zwitterionic carbamates. This is not "degradation" in the irreversible sense, but it renders the amine unreactive for your synthesis and alters stoichiometry.

Corrective Protocol:

  • Recovery: If the amount is small, you can reverse this by heating the AEP under vacuum or inert gas purge at >100°C (thermal decarboxylation).

  • Prevention: Store AEP under Argon or Nitrogen.[1] Do not use needles to draw from the bottle without a backfill of inert gas.

Q3: During acylation (amide bond formation), I am getting oligomers/polymers instead of the single amide.

Scientist's Diagnosis: AEP is effectively a bifunctional monomer.[1] If you use a bifunctional linker (like a diacid chloride), you will make nylon-like polymers.[1] Even with mono-functional acylating agents, if the reaction is too hot or the reagent is in excess, both


 and 

amines will react.

Corrective Protocol:

  • Active Esters: Avoid acid chlorides. Use NHS-esters or EDC/NHS coupling.[1] These are more selective for the primary amine at pH 7-8.[1]

  • High Dilution: Run the reaction in high dilution (0.01 M) to favor intramolecular reactions (if cyclization is desired) or discrete intermolecular events over polymerization.

Visualizing the Control Logic

The following diagram illustrates the decision matrix for functionalizing AEP without generating by-products.

AEP_Workflow Start Start: N-(2-Aminoethyl)this compound Goal Define Target Site Start->Goal Target_Primary Target: Primary Amine (-NH2) Goal->Target_Primary Target_Secondary Target: Secondary Amine (Ring -NH-) Goal->Target_Secondary Direct_Alk Direct Alkylation? Target_Primary->Direct_Alk Protect Protect Primary Amine (Boc-anhydride / Phthalic anhydride) Target_Secondary->Protect Mandatory Step Reductive Use Reductive Amination (Aldehyde + NaBH(OAc)3) Direct_Alk->Reductive No (Recommended) ByProduct_Warn Warning: Over-alkylation Risk Direct_Alk->ByProduct_Warn Yes (Avoid) Final_Pri Mono-N-alkylated AEP Reductive->Final_Pri Final Product Reaction_Sec React Secondary Amine (Alkylation/Acylation) Protect->Reaction_Sec Deprotect Deprotection Step (TFA or Hydrazine) Reaction_Sec->Deprotect Final_Sec Ring-substituted AEP Deprotect->Final_Sec Final Product

Caption: Decision logic for regioselective functionalization of AEP to minimize by-products.

Experimental Protocols

Protocol A: Selective Protection of Primary Amine (Boc-Strategy)

Use this when you need to modify the secondary (ring) amine exclusively.[1]

Objective: Synthesize 1-Boc-aminoethyl-piperazine to block the primary site.[1]

  • Stoichiometry: Dissolve AEP (1.0 eq) in Dichloromethane (DCM) or THF.

  • Temperature: Cool to -78°C (Dry ice/acetone bath). Note: Low temperature is critical to enhance kinetic selectivity for the less hindered primary amine.

  • Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O) (0.95 eq) dissolved in DCM dropwise over 60 minutes.
    
    • Why 0.95 eq? Leaving a small amount of unreacted AEP is better than forming di-Boc by-products.[1] Unreacted AEP can be distilled off later.[1]

  • Work-up: Allow to warm to Room Temperature (RT) overnight. Wash with water to remove unreacted AEP (AEP is highly water-soluble; the mono-Boc is less so, but extraction efficiency varies with pH).[1]

    • Pro Tip: Adjust aqueous layer to pH ~10 to keep the amine deprotonated and extract into organic phase.

  • Purification: If high purity is required, convert to HCl salt and recrystallize from Ethanol/Ether.

Protocol B: Handling & Storage (The "Carbamate" Defense)

AEP absorbs CO


 rapidly, increasing viscosity and forming solids.
  • Receiving: Upon receipt, transfer AEP to a Schlenk flask or a bottle with a Sure/Seal™ cap if not already provided.

  • Purging: If the liquid appears cloudy, purge with dry Nitrogen for 30 minutes at 50°C. The cloudiness (carbamate) should dissociate and revert to amine + CO

    
    (gas).
    
  • Storage: Store in the dark at <25°C. Oxidation leads to yellowing (N-oxides).[1]

Data Summary: Common By-Products

By-Product TypeCausePrevention Strategy
Poly-alkylated species

amine product is more reactive than starting material.[1]
Use Reductive Amination instead of alkyl halides.[1]
Carbamates (White solid) Reaction with atmospheric CO

.[1]
Store under Inert Gas (Ar/N

).[1] Heat to reverse.
Cyclized Piperazines Intramolecular attack during acylation with di-electrophiles.[1]Use high dilution (>0.01 M) or mono-functional reagents.[1]
Colored Oligomers Oxidation of amine by O

.[1]
Degas solvents; store in amber glass; use antioxidants.[1]

References

  • CO2 Reaction Kinetics: "Study on CO2 Mass Transfer and Kinetics of N-Aminoethyl this compound Aqueous Solution." ACS Publications.[1] Available at: [Link] (Accessed via Search 1.1)[1]

  • Alkylation Selectivity: "Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link] (Accessed via Search 1.3)[1]

  • Protection Strategies: "What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?" ResearchGate.[1] Available at: [Link] (Accessed via Search 1.2)

Sources

strategies to avoid overalkylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The selective N-alkylation of this compound is a common challenge, frequently leading to undesired overalkylation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high yields of mono-alkylated products with precision and reproducibility.

Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a mono-alkylation on this compound, but my results consistently show a mixture of the starting material, the desired mono-substituted product, and the di-substituted byproduct. Why is this happening?

This is the most common issue encountered in this compound alkylation. The root cause lies in the symmetrical nature of this compound, which possesses two secondary amine nitrogens of similar nucleophilicity. After the first alkylation, the resulting mono-substituted this compound's remaining N-H is still nucleophilic and can react with the alkylating agent still present in the reaction mixture. In fact, the mono-alkylated product can sometimes be more nucleophilic than this compound itself due to the electron-donating effect of the newly added alkyl group, accelerating the second unwanted alkylation. Direct synthesis methods often suffer from low yields due to these competitive reactions.[1]

Q2: What is the most reliable and consistently successful method to ensure selective mono-alkylation?

For achieving the highest selectivity and cleanest reaction profile, the use of a protecting group is the gold standard and the most widely accepted method in the field.[1] This multi-step approach involves temporarily "blocking" one of the this compound nitrogens with a chemical moiety (the protecting group), leaving only one nitrogen free to react. After the alkylation is complete, the protecting group is removed to yield the desired mono-alkylated product. The tert-butyloxycarbonyl (Boc) group is the most common and effective choice for this purpose.[2][3] While this adds steps to your synthesis, it saves significant time and resources during the purification phase and provides a much higher yield of the target compound.[1]

Q3: During my work-up, my desired product seems to be staying in the aqueous layer. How can I recover it?

This issue often arises for two reasons:

  • Protonation: Your product, being a this compound derivative, is basic. If the aqueous layer is acidic or neutral, your product will be protonated, forming a water-soluble ammonium salt. To move it into the organic layer, you must basify the aqueous phase, typically to a pH of 11-12, using a base like sodium carbonate or sodium hydroxide.[2][4] This deprotonates your product, making it less polar and extractable by solvents like dichloromethane or chloroform.[4]

  • Quaternary Salt Formation: If a third alkylation event occurs on the already di-alkylated this compound, it forms a quaternary ammonium salt. These salts are permanently charged and highly water-soluble, making them very difficult to extract into an organic solvent. Reductive amination is an alternative synthetic route that completely avoids the possibility of forming these quaternary salts.[2][3]

Q4: Are there any viable strategies to achieve mono-alkylation without using a protecting group?

Yes, while less clean than the protecting group strategy, direct methods can be optimized to favor mono-alkylation. These strategies rely on manipulating reaction kinetics and stoichiometry:

  • Stoichiometric Control: Use a large excess of this compound (4-10 equivalents) relative to the alkylating agent. According to Le Châtelier's principle, this statistically favors the reaction of the alkylating agent with the abundant starting material over the less concentrated mono-alkylated product. However, this makes purification challenging due to the difficulty of removing the large excess of unreacted this compound.[5]

  • Protonation Control: You can use this compound monohydrochloride (or form it in situ by adding one equivalent of acid).[4] The proton effectively acts as a protecting group, deactivating one nitrogen. The remaining free base is less nucleophilic than this compound itself, requiring more forcing conditions or a more reactive electrophile, but it significantly suppresses di-alkylation.[1][2]

Troubleshooting Guide 1: The Protecting Group Strategy

This is the most robust and recommended approach for achieving selective mono-alkylation. The strategy is based on differentiating the two nitrogen atoms by temporarily deactivating one.

Causality and Mechanism

By reacting this compound with a protecting group reagent like Di-tert-butyl dicarbonate (Boc)₂O, you form an N-Boc-piperazine. The Boc group is an electron-withdrawing carbamate, which drastically reduces the nucleophilicity of the nitrogen it is attached to. This leaves the other nitrogen as the sole reactive site for alkylation. After the alkylation step, the Boc group can be cleanly removed under acidic conditions.

Experimental Protocol: Boc-Protection, Alkylation, and Deprotection

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve this compound (2.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in the same solvent.

  • Add the (Boc)₂O solution dropwise to the this compound solution over 2-3 hours with vigorous stirring. A slow addition is critical to minimize the formation of the di-protected byproduct.[2]

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent. Add water to the residue. The di-Boc derivative is insoluble and can be filtered off.[2]

  • Extract the aqueous solution with DCM. The combined organic layers contain the desired mono-Boc-piperazine. Evaporate the solvent to obtain the product, which is typically a white solid.[2]

Step 2: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or acetone.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).[2]

  • Add your alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, filter off the inorganic base, and concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-piperazine.

Step 3: Deprotection (Boc Removal)

  • Dissolve the crude product from Step 2 in a solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used.[6]

  • Stir the mixture at room temperature for 1-4 hours.

  • Evaporate the solvent and excess acid. The product is obtained as the corresponding acid salt.

  • To obtain the free base, dissolve the salt in water, basify with NaOH or K₂CO₃ to pH >11, and extract with an organic solvent.

Workflow Diagram: Protecting Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection This compound This compound Boc2O (Boc)₂O DCM, 0°C to RT This compound->Boc2O Mono_Boc 1-Boc-piperazine Boc2O->Mono_Boc Alkyl_Halide Alkyl Halide (R-X) Base (K₂CO₃) Alkylated_Boc N-Alkyl-N'-Boc-piperazine Mono_Boc->Alkylated_Boc Isolate & Purify Acid Acid (TFA or HCl) Final_Product Mono-alkylated this compound Alkylated_Boc->Final_Product Isolate

Caption: Workflow for the Boc-protection strategy.

Table 1: Common Protecting Groups for this compound
Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (TFA, HCl)
CarboxybenzylCbzBenzyl chloroformateH₂/Pd-C (Hydrogenolysis)
AcetylAcAcetic anhydride, Acetyl chlorideAcid or Base Hydrolysis
FluorenylmethyloxycarbonylFmocFmoc-ClBase (e.g., Piperidine)[2]
Troubleshooting Guide 2: Direct Alkylation Strategies

For cases where a multi-step synthesis is not desirable, direct alkylation can be attempted, but requires careful control of reaction parameters to manage selectivity.

Decision Tree: Choosing a Direct Alkylation Strategy

G Start Goal: Direct Mono-Alkylation Q1 Is your alkylating agent highly reactive? Start->Q1 Q2 Can you easily remove excess this compound? Q1->Q2 Yes Use_Acid Strategy 2: Use this compound Monohydrochloride (1 eq. Acid) Q1->Use_Acid No Use_Excess Strategy 1: Use Large Excess of this compound (4-10 eq.) Q2->Use_Excess Yes Consider_PG Direct method is high-risk. Consider Protecting Group Strategy. Q2->Consider_PG No

Caption: Decision guide for direct alkylation methods.

Mechanism: Kinetic vs. Thermodynamic Control

Overalkylation is a classic example of a reaction where kinetic and thermodynamic products compete.[7][8]

  • Kinetic Product (Desired): The mono-alkylation. This reaction is typically faster because there is a higher concentration of this compound than the mono-alkylated intermediate. Lower temperatures favor the kinetic product by providing insufficient energy to overcome the activation barrier of the subsequent, less favorable reaction.[7]

  • Thermodynamic Product (Undesired): The di-alkylation. This product is often more stable. At higher temperatures, the reactions become reversible, and the system settles into the lowest energy state, which may be the di-alkylated product.

Table 2: Influence of Reaction Conditions on Selectivity
ParameterConditionEffect on SelectivityRationale
Stoichiometry High excess of this compoundIncreases mono-productStatistical probability. The alkylating agent is more likely to encounter an unreacted this compound molecule.
Temperature Low (e.g., 0-10 °C)Increases mono-productFavors the kinetically controlled product. Reduces the rate of the second alkylation.[2]
Solvent Aprotic, less polarCan increase mono-productSolvents can affect the nucleophilicity of the amines and the stability of transition states.[9]
Addition Rate Slow, dropwise addition of alkylating agentIncreases mono-productMaintains a low instantaneous concentration of the alkylating agent, reducing the chance of a second reaction.
Troubleshooting Guide 3: Alternative Synthetic Routes

When direct alkylation with halides is problematic, switching to a different reaction class can circumvent the issue of over-reactivity.

Reductive Amination: A Superior Alternative

Reductive amination is an excellent method for forming C-N bonds and is often preferred for mono-N-alkylation of symmetrical diamines.[3] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Why it Prevents Overalkylation: The reaction conditions for reductive amination are not conducive to alkylating the newly formed secondary amine. Furthermore, it completely avoids the possibility of forming quaternary ammonium salts, which can be a problem with reactive alkyl halides.[2][3]

Experimental Protocol: Reductive Amination

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a solvent like dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).[3]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Proceed with deprotection as described in Guide 1.

Advanced Methods: Catalysis and Flow Chemistry

For specialized applications, more advanced techniques offer high selectivity:

  • Heterogeneous Catalysis: A novel method uses metal ions (like Cu(II) or Ce(III)) supported on a polymer resin.[1] These catalysts activate the alkylating agent, allowing it to react selectively with the less nucleophilic monoprotonated this compound, thus providing a direct, one-pot method for mono-alkylation.[1][10]

  • Flow Chemistry: Performing the reaction in a continuous flow reactor allows for precise control over stoichiometry and reaction time. By mixing streams of this compound and the alkylating agent at a 1:1 ratio, the mono-alkylated product can be formed with high selectivity before it has a chance to react again.[2]

References
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in this compound with a primary alkyl iodide? ResearchGate. [Link]

  • Keller, O., et al. (2007). Process for distillatively removing this compound from an ethylenediamine-piperazine mixture.
  • Pazdera, P., et al. (2018). Method of direct mono-N-substitution of this compound.
  • Dunetz, J. R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry Publishing. [Link]

  • Pazdera, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Truax, V. M., et al. (2018). Discovery of N-Alkyl this compound Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Speranza, L., et al. (2023). Synthetic Approaches to this compound-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Various Authors. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Zietsch, A., & Fernandes, J. P. (2013). What are probably the best conditions to perform monoalkylation in this compound with an primary alkyl iodide? ResearchGate. [Link]

  • Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in this compound with a primary alkyl iodide?". ResearchGate. [Link]

  • Anonymous. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Anonymous. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Stead, D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of this compound Substrates via Organic Photoredox Catalysis. ACS Publications. [Link]

  • Anonymous. (n.d.). Effect of the temperature on the process for this compound and.... ResearchGate. [Link]

  • Chen, E., et al. (2017). Thermodynamic and Kinetic Modeling of this compound/2-Methylthis compound. ResearchGate. [Link]

  • Goddu, R. C. (1959). Purification of this compound.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

Sources

addressing resistance mechanisms to piperazine anthelmintics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Welcome, Researcher. You have entered the technical support interface for investigating anthelmintic resistance mechanisms. This guide is structured to assist you in distinguishing between experimental artifacts and genuine genetic resistance to piperazine in nematode models (C. elegans, Ascaris, and parasitic isolates).

Module 1: Diagnostic Troubleshooting (Phenotypic Screening)

The Issue: "My dose-response curves are inconsistent. Is it resistance or assay failure?"

Before assuming genetic resistance, we must validate the phenotypic assay. This compound induces flaccid paralysis by hyperpolarizing muscle membranes.[1][2] Unlike spastic paralysis (induced by cholinergic agonists like levamisole), flaccid paralysis can be subtle to quantify without precise environmental controls.

Optimized Motility Assay Protocol (The "Thrash Test")

Objective: Quantify this compound sensitivity using thrashes/minute.

Reagents:

  • M9 Buffer: Standard physiological saline.

  • This compound Citrate: Freshly prepared. Critical: Adjust pH to 7.0–7.2.

    • Expert Insight: this compound is a weak base. If the stock solution is not pH-adjusted, the high pH alone can induce toxicity or alter cuticular permeability, leading to false positives.

Step-by-Step Workflow:

  • Synchronization: Use L4 stage larvae. Adults may hold eggs that hatch internally (matricide) during long assays, skewing data.

  • Acclimatization: Wash worms in M9 buffer for 10 minutes to remove bacterial food (bacteria can metabolize the drug).

  • Exposure: Incubate worms in 50 mM this compound (discriminating dose) for 2 hours at 20°C.

  • Scoring: Transfer to drug-free agar plates. Allow 2 minutes for recovery. Count thrashes (lateral bends) for 60 seconds.

Data Interpretation Table:

ObservationProbable CauseAction
No Paralysis (Control & Treated) Drug degradation / pH issueCheck pH of stock; Prepare fresh this compound.
Partial Paralysis (High Variance) Mixed population / Age variationRe-synchronize worms; Ensure L4 stage.
Full Motility at 50mM Potential Resistance Proceed to Module 2 (Electrophysiology).
Spastic Paralysis (Coiling) Wrong Drug / ContaminationThis compound causes flaccid (straight) paralysis.[3] Check reagents.
Experimental Workflow Diagram

The following diagram outlines the logical flow for screening resistant isolates.

Piperazine_Screening_Workflow Start Isolate Nematode Population Sync Synchronize to L4 Stage Start->Sync Assay Motility Assay (50mM this compound) Sync->Assay Decision Phenotype? Assay->Decision Flaccid Flaccid Paralysis (Susceptible) Decision->Flaccid < 10 thrashes/min Motile Retained Motility (Potential Resistance) Decision->Motile > 30 thrashes/min Check_pH Check Buffer pH & Drug Stock Motile->Check_pH First Instance Check_pH->Assay Retry Electro Proceed to Electrophysiology Check_pH->Electro Confirmed Valid

Figure 1: Decision tree for validating phenotypic resistance before molecular analysis.

Module 2: Mechanistic Validation (Electrophysiology)

The Issue: "The worms move, but how do I prove the target site is modified?"

The Science: this compound acts as a GABA agonist .[1][4][5][6] It binds to GABA-gated chloride channels (specifically the unc-49 complex in C. elegans or similar subunits in parasites) on the somatic muscle.

  • Normal Mechanism: Binding

    
     Cl⁻ channel opening 
    
    
    
    Cl⁻ influx
    
    
    Hyperpolarization
    
    
    Muscle Relaxation.
  • Resistance Mechanism: Mutations in the receptor subunit (e.g., unc-49B) prevent this compound binding or channel opening, preventing hyperpolarization [1, 2].

Single-Channel Recording (Patch Clamp)

Objective: Measure membrane potential changes in response to this compound perfusion.

Protocol:

  • Dissection: Immobilize the nematode (e.g., Ascaris muscle bag or C. elegans dissection) to expose somatic muscle.

  • Perfusion: Bath solution: High Chloride Ringer’s solution.

  • Clamp: Voltage-clamp the muscle cell at -60 mV.

  • Application:

    • Apply GABA (100 µM) : Should see inward current (Cl⁻ efflux in experimental setup depending on ECl) or conductance increase.

    • Apply This compound (10 mM) : Should mimic GABA response but with lower potency [3].

Validation Criteria:

  • Susceptible: this compound induces a reversible increase in input conductance and hyperpolarization (or current shift).[6]

  • Resistant: GABA elicits a response, but this compound elicits no response or significantly reduced conductance. This confirms Target-Site Resistance .

Synaptic Signaling Pathway

This diagram illustrates the mechanism of action and the block caused by resistance.

GABA_Signaling_Pathway This compound This compound (Drug) Receptor GABA-gated Cl- Channel (UNC-49) This compound->Receptor Agonist Bind Mutant_Receptor Mutated Receptor (Resistance) This compound->Mutant_Receptor Binding Blocked GABA_Release Presynaptic GABA Release GABA_Release->Receptor Endogenous Cl_Influx Cl- Influx Receptor->Cl_Influx Channel Opens Hyperpol Hyperpolarization (Resting Potential ↓) Cl_Influx->Hyperpol Paralysis Flaccid Paralysis Hyperpol->Paralysis

Figure 2: Synaptic mechanism. This compound mimics GABA to open Cl- channels.[6] Resistance mutations (red node) block this interaction.

Module 3: Genetic Verification (PCR & Sequencing)

The Issue: "I have electrophysiological resistance. Which gene do I sequence?"

In C. elegans and related nematodes, the primary target is the GABA receptor . The unc-49 gene encodes the subunits.[7][8][9] Resistance is often linked to point mutations in the ligand-binding domain or the channel pore [4].

Target Gene Panel:

Gene TargetFunctionRole in Resistance
unc-49 (Subunit B)[9]GABA Receptor (Essential)Primary Target. Mutations here abolish this compound sensitivity.
unc-25 Glutamic Acid DecarboxylaseFalse Positive Risk. These mutants lack GABA but receptors are intact. They are flaccid but hypersensitive to exogenous this compound.
unc-47 GABA TransporterVesicular transport. Mutations affect release, not drug binding.

Troubleshooting PCR:

  • Q: My PCR bands are faint.

    • A: Genomic DNA from nematodes can be tough to extract due to the cuticle. Use a chitinase digestion step or freeze-thaw cycles (-80°C to 37°C) three times before lysis.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve this compound? A: Avoid if possible. this compound salts (citrate/adipate) are highly water-soluble. DMSO can alter the permeability of the nematode cuticle, potentially creating an artifact where the drug penetrates better than it would in a field setting. Use M9 buffer or distilled water.

Q2: Does this compound resistance confer cross-resistance to Ivermectin? A: Generally, No. this compound targets GABA-gated Cl⁻ channels. Ivermectin targets Glutamate-gated Cl⁻ channels (GluCl). While both cause paralysis via hyperpolarization, the receptors are distinct. However, "Multi-Drug Resistance" (MDR) transporters (like P-glycoproteins) could theoretically pump out both drugs, though this is less common for this compound than for macrocyclic lactones [5].

Q3: Why do I see "coiling" instead of flaccid paralysis? A: You are likely observing spastic paralysis . This suggests contamination with a cholinergic agonist (like Levamisole or Pyrantel) or extreme pH stress. This compound must cause the worm to lengthen and become immobile (flaccid).[3]

References

  • Martin, R. J. (1985).[10] Gamma-aminobutyric acid- and this compound-activated single-channel currents from Ascaris suum body muscle.[6] Parasitology, 90(2), 313-322.[10] Link

  • Bamber, B. A., et al. (1999). The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction. British Journal of Pharmacology, 128(5). Link

  • Holden-Dye, L., et al. (1989).[11] GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site.[11] British Journal of Pharmacology, 98(3), 841–850.[11] Link

  • Beech, R. N., et al. (2011). Nematode parasite resistance to anthelmintics.[1][3][12][13][14] Parasitology, 138(2), 160-169.

  • Wolstenholme, A. J. (2011). Ion channels and receptor targets for anthelmintic drugs.[1] Parasitology, 138(2), 139-151. Link

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Piperazine-Based Drugs Versus Benzimidazoles for the Treatment of Ascariasis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of piperazine-based anthelminthics compared to the widely used benzimidazole class of drugs, specifically albendazole, for the treatment of ascariasis, a common soil-transmitted helminth (STH) infection. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative efficacy data, and the standardized methodologies used for their evaluation.

Introduction: The Global Health Challenge of Ascariasis

Ascariasis, caused by the roundworm Ascaris lumbricoides, is one of the most prevalent neglected tropical diseases, affecting a significant portion of the world's population, particularly in regions with inadequate sanitation. The World Health Organization (WHO) recommends periodic deworming with anthelminthic drugs, such as albendazole and mebendazole, for at-risk populations.[1][2][3] This guide will delve into the comparative efficacy of the historically significant this compound class of drugs against the current standard of care, the benzimidazoles, represented here by albendazole.

Differentiated Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of action between this compound and albendazole form the basis for their distinct pharmacological profiles.

This compound: Neuromuscular Paralysis

This compound's primary mode of action is as a γ-aminobutyric acid (GABA) receptor agonist in the nematode's neuromuscular system.[4][5] This interaction leads to the opening of chloride ion channels, causing hyperpolarization of the muscle cell membrane.[5] The resulting flaccid paralysis of the worm prevents it from maintaining its position in the host's gastrointestinal tract, leading to its expulsion.[4][5][6] This selective toxicity is due to vertebrates primarily utilizing GABAergic signaling within the central nervous system, whereas in nematodes, it is crucial for peripheral neuromuscular function.[4][5]

G This compound This compound GABA_Receptor Nematode GABA Receptor (Neuromuscular Junction) This compound->GABA_Receptor Binds and Activates Cl_Channel Chloride (Cl-) Channel Opening GABA_Receptor->Cl_Channel Hyperpolarization Muscle Cell Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Inhibits Muscle Contraction Expulsion Worm Expulsion Paralysis->Expulsion

Caption: Mechanism of action of this compound.

Albendazole: Disruption of Cellular Integrity

In contrast, albendazole, a benzimidazole carbamate, targets the cellular infrastructure of the parasite.[7] It selectively binds to the β-tubulin subunit of microtubules in parasitic worms, inhibiting their polymerization.[7][8] This disruption of the microtubule network has several downstream effects, including impaired glucose uptake and depletion of glycogen stores, leading to energy depletion.[7][9][10] Furthermore, the inhibition of microtubule formation disrupts cell division and egg production.[8][9]

G Albendazole Albendazole Beta_Tubulin Parasite β-Tubulin Albendazole->Beta_Tubulin Selectively Binds Microtubule Microtubule Polymerization Beta_Tubulin->Microtubule Inhibits Glucose_Uptake Impaired Glucose Uptake Microtubule->Glucose_Uptake Cell_Division Inhibition of Cell Division Microtubule->Cell_Division Energy_Depletion ATP Depletion Glucose_Uptake->Energy_Depletion Death Parasite Death & Expulsion Energy_Depletion->Death Cell_Division->Death

Caption: Mechanism of action of Albendazole.

Comparative Efficacy: A Data-Driven Assessment

The efficacy of anthelminthic drugs is primarily evaluated based on two key metrics: the Cure Rate (CR), representing the percentage of subjects who become egg-negative after treatment, and the Egg Reduction Rate (ERR), which measures the percentage reduction in the number of eggs per gram of feces.

While both this compound and albendazole are effective against ascariasis, studies have shown variations in their efficacy. Some research in veterinary medicine has suggested that this compound may lead to a quicker expulsion of worms.[11][12] However, for human treatment, albendazole is generally considered a first-line therapy due to its high efficacy and broad-spectrum activity against other soil-transmitted helminths.[1][13]

Drug ClassRepresentative DrugCure Rate (Ascariasis)Egg Reduction Rate (Ascariasis)Spectrum of Activity
This compound-based This compound CitrateGenerally high, but can be variableHighNarrow (primarily Ascaris and Enterobius)
Benzimidazoles AlbendazoleVery high (often >95%)Very high (often >99%)Broad (Ascaris, Trichuris, hookworm, etc.)

Note: Efficacy rates can vary based on the study population, infection intensity, and diagnostic methods used.

Experimental Protocols: The Kato-Katz Technique for Efficacy Determination

The gold standard for quantifying the intensity of STH infections and thus evaluating drug efficacy is the Kato-Katz technique.[14][15][16] This method allows for the determination of the number of helminth eggs per gram of feces (EPG).

Rationale for the Kato-Katz Technique

The Kato-Katz technique is favored in epidemiological surveys and clinical trials for several reasons:

  • Quantitative Results: It provides an estimate of infection intensity (EPG), which is crucial for assessing morbidity and the impact of treatment.

  • Standardization: The use of a template ensures that a consistent amount of feces (typically 41.7 mg) is examined, allowing for comparable results across different studies and settings.[17]

  • Simplicity and Cost-Effectiveness: The method is relatively simple to perform and does not require expensive equipment, making it suitable for resource-limited settings.

Step-by-Step Protocol for the Kato-Katz Technique
  • Sample Preparation: A small amount of fresh stool is pressed through a fine-mesh screen to remove large debris.

  • Template Application: A standardized template with a hole of a specific diameter is placed on a microscope slide.

  • Filling the Template: The sieved fecal material is used to fill the hole in the template.

  • Smear Preparation: The template is carefully removed, leaving a cylinder of fecal material on the slide. This is then covered with a cellophane strip soaked in a glycerol-malachite green solution.

  • Clearing: The slide is inverted and pressed firmly to spread the fecal sample. The glycerol clears the fecal material around the eggs, while the malachite green stains the background, making the eggs more visible.

  • Microscopic Examination: After a clearing period of 30-60 minutes, the slide is examined under a microscope, and all helminth eggs are counted.

  • EPG Calculation: The total egg count is multiplied by a factor (usually 24 for a 41.7 mg template) to obtain the EPG.[17]

G cluster_prep Sample Preparation cluster_slide Slide Preparation cluster_analysis Analysis Stool Fresh Stool Sample Sieve Sieve through Mesh Screen Stool->Sieve Fill Fill Template with Sieved Stool Sieve->Fill Template Place Template on Slide Template->Fill Remove Remove Template Fill->Remove Cover Cover with Soaked Cellophane Remove->Cover Press Invert and Press to Spread Cover->Press Clear Allow Clearing (30-60 min) Press->Clear Examine Microscopic Examination (Egg Count) Clear->Examine Calculate Calculate EPG (Egg Count x 24) Examine->Calculate

Caption: Workflow for the Kato-Katz Technique.

Conclusion and Future Perspectives

Both this compound and albendazole are effective in treating ascariasis, but they do so through fundamentally different mechanisms. This compound acts as a paralytic agent, while albendazole disrupts the parasite's cellular functions.

For large-scale deworming programs, the WHO recommends broad-spectrum benzimidazoles like albendazole and mebendazole.[1] This is due to their high efficacy against multiple STHs, single-dose administration, and excellent safety profile.[1][18] While this compound is effective against Ascaris, its narrower spectrum of activity makes it less suitable for public health interventions in areas where multiple STH infections are prevalent.

Future research in anthelminthic drug development may focus on novel targets to overcome emerging resistance and to develop drugs with even broader spectrums of activity. Understanding the distinct mechanisms of existing drugs like this compound and albendazole provides a valuable foundation for these endeavors.

References

  • Comparative Efficacy of Albendazole and this compound against Natural Toxocara vitulorum Infection in Buffalo Calves. ResearchGate. [Link]

  • Comparative efficacy of this compound, albendazole and ivermectin against ascariasis in buffalo calves. Connect Journals. [Link]

  • This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

  • Comparative efficacy of this compound, albendazole and ivermectin against ascariasis in cattle calves. ResearchGate. [Link]

  • Pharmacology of this compound ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

  • Comparative Efficacy of Albendazole and Three Brands of Mebendazole in the Treatment of Ascariasis and Trichuriasis. PubMed. [Link]

  • Soil-transmitted helminth infections. World Health Organization (WHO). [Link]

  • This compound (oral route). Mayo Clinic. [Link]

  • What is the mechanism of this compound Citrate?. Patsnap Synapse. [Link]

  • COMPARATIVE EFFICACY OF this compound, ALBENDAZOLE AND IVERMECTIN AGAINST ASCARIASIS IN CATTLE CALVES. CABI Digital Library. [Link]

  • KATO-Katz technique for helminth eggs. Methods in Parasitology. [Link]

  • DeWorm3 Standard Operating Procedure 707 Title: Kato-Katz Preparation and Analysis. DeWorm3. [Link]

  • Control strategy. World Health Organization (WHO). [Link]

  • Albendazole. StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Albendazole?. Patsnap Synapse. [Link]

  • Clinical Care of Soil-transmitted Helminths. CDC. [Link]

  • SOP 06: Duplicate Kato-Katz smears. Starworms. [Link]

  • Diagnosis of soil-transmitted helminths using the Kato-Katz technique: What is the influence of stirring, storage time and storage temperature on stool sample egg counts?. PubMed Central. [Link]

  • Soil Transmitted Helminthiasis. PAHO/WHO. [Link]

  • Albendazole. Wikipedia. [Link]

  • Investigating the Effectiveness of Current and Modified World Health Organization Guidelines for the Control of Soil-Transmitted Helminth Infections. PMC - NIH. [Link]

  • An Overview on Albendazole: Anthelmintic Agent. IJRASET. [Link]

  • Albendazole mechanism of action. Slideshare. [Link]

  • Kato technique. Wikipedia. [Link]

Sources

A Comprehensive Guide to In Vitro and In Vivo Models for a Preclinical Assessment of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents across diverse disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. The unique physicochemical properties of the this compound ring, particularly its ability to be readily substituted at its nitrogen atoms, allow for the fine-tuning of pharmacological activity, pharmacokinetic profiles, and target specificity. This guide provides an in-depth comparison of the essential in vitro and in vivo models utilized in the preclinical evaluation of novel this compound derivatives, offering field-proven insights into experimental design, execution, and data interpretation for researchers, scientists, and drug development professionals.

The Strategic Imperative of a Multi-Modal Testing Funnel

A robust preclinical testing strategy for this compound compounds necessitates a tiered approach, beginning with high-throughput in vitro screening to identify initial hits and progressing to more complex in vivo models to evaluate efficacy and safety in a physiological context. This funneling approach, depicted below, ensures that only the most promising candidates advance, optimizing resource allocation and increasing the probability of clinical success.

G cluster_0 Early Discovery & Screening cluster_1 Lead Optimization & Preclinical Development In Vitro Assays In Vitro Assays Lead Identification Lead Identification In Vitro Assays->Lead Identification ADMET Screening ADMET Screening ADMET Screening->Lead Identification In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Models->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies IND-Enabling Studies IND-Enabling Studies Toxicology Studies->IND-Enabling Studies Go/No-Go Decision Lead Optimization Lead Optimization Lead Identification->Lead Optimization Lead Optimization->In Vivo Efficacy Models G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK binds PI3K Phosphoinositide 3-Kinase RTK->PI3K activates PIP2 Phosphatidylinositol (4,5)-bisphosphate PI3K->PIP2 phosphorylates This compound Inhibitor This compound Inhibitor This compound Inhibitor->PI3K PIP3 Phosphatidylinositol (3,4,5)-trisphosphate PIP2->PIP3 PDK1 Phosphoinositide-dependent kinase 1 PIP3->PDK1 recruits AKT Protein Kinase B PIP3->AKT recruits PDK1->AKT phosphorylates mTOR Mammalian Target of Rapamycin AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes G cluster_0 Mesolimbic Pathway cluster_1 Mesocortical Pathway Dopamine Hyperactivity Dopamine Hyperactivity D2 Receptor D2 Receptor Dopamine Hyperactivity->D2 Receptor activates Positive Symptoms Positive Symptoms D2 Receptor->Positive Symptoms leads to Dopamine Hypoactivity Dopamine Hypoactivity Negative & Cognitive Symptoms Negative & Cognitive Symptoms Dopamine Hypoactivity->Negative & Cognitive Symptoms contributes to 5-HT2A Receptor 5-HT2A Receptor Dopamine Release Dopamine Release 5-HT2A Receptor->Dopamine Release inhibits Serotonin Serotonin Serotonin->5-HT2A Receptor activates Atypical Antipsychotic (this compound) Atypical Antipsychotic (this compound) Atypical Antipsychotic (this compound)->D2 Receptor antagonizes Atypical Antipsychotic (this compound)->5-HT2A Receptor antagonizes

Figure 3: A simplified diagram illustrating the dual action of atypical antipsychotics on dopamine and serotonin pathways in schizophrenia.

Conclusion

The preclinical evaluation of this compound compounds is a multifaceted process that requires a carefully designed and executed series of in vitro and in vivo studies. By employing a strategic, data-driven approach that integrates cellular assays, animal models, and mechanistic studies, researchers can effectively identify and advance promising this compound-based drug candidates with a higher likelihood of clinical success. This guide provides a foundational framework for these endeavors, emphasizing the importance of robust experimental design and a thorough understanding of the underlying biological principles.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Esposito, E., et al. (2016). TAAR1-dependent effects of apomorphine in mice. International Journal of Neuropsychopharmacology, 19(7), pyw023.
  • Tall, J. M., et al. (2023). Climbing behavior by mice as an endpoint for preclinical assessment of drug effects in the absence and presence of pain. Journal of Pain, 24(4), 679-691.
  • Deng, F., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3704.
  • Britannia Pharmaceuticals Ltd. (2020). Guidelines for the Treatment of Parkinson's with Apomorphine (APO-go®).
  • Kim, J., et al. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology, 28(6), 729-740.
  • In Vitro ADMET Laboratories. (n.d.).
  • BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of this compound-Based Anticancer Agents.
  • Brisch, R., et al. (2014). The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue.
  • Gaskill, P. J., et al. (2014). MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems. Neuroscience, 271, 1-15.
  • Campiani, G., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1468-1473.
  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(10), e1130.
  • Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylthis compound Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.
  • Kovács, T., et al. (2024). Novel this compound Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929.
  • Di, L., et al. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687.
  • Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. Nature Reviews Drug Discovery, 5(9), 741-754.
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • Understanding Neurotransmitters in Schizophrenia Beyond Dopamine. (2024, October 30).
  • Enamine. (n.d.).
  • Kovács, T., et al. (2024). Novel this compound Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3469.
  • Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 161-180). Humana Press.
  • Di, L., et al. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687.
  • Chen, Y. C., et al. (2024). MK-801-exposure induces increased translation efficiency and mRNA hyperacetylation of Grin2a in the mouse prefrontal cortex. Epigenetics, 19(1), 2388755.
  • Kumar, D., et al. (2020). This compound Heterocycles as Potential Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1205.
  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv.
  • Nakajima, S., et al. (2014). Serotonin and dopamine receptors in motivational and cognitive disturbances of schizophrenia. Frontiers in Pharmacology, 5, 264.
  • Toth, A. A., & Shaik, A. (2020). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 12(10), 969.
  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl this compound derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Chen, K. C., et al. (2008). Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice. Pharmacology Biochemistry and Behavior, 90(1), 64-69.
  • de Oliveira, R., et al. (2023). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Chemistry & Biodiversity, 20(11), e202301131.
  • Creative Diagnostics. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Vernaleken, I., et al. (2008). A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. Journal of Clinical Psychopharmacology, 28(6), 611-616.
  • López-Figueroa, A. L., et al. (2024). Serotonin and schizophrenia: what influences what?.
  • Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.
  • Kumar, A., et al. (2018). An insight into the therapeutic potential of this compound-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1664-1694.
  • Roberts, S. A., & Cannady, E. A. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Costall, B., et al. (1978). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. European Journal of Pharmacology, 50(1), 39-50.
  • Millan, M. J., et al. (2001). Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT2A/2C receptors. Neuropsychopharmacology, 25(6), 945-959.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Naik, P., & Cucullo, L. (2012). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 101(4), 1337-1354.
  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Lako, I., et al. (2013). Cortical Dopamine D2/D3 Receptors Are a Common Site of Action for Antipsychotic Drugs—An Original Patient Data Meta-analysis. Schizophrenia Bulletin, 39(6), 1237-1247.
  • Liu, P., et al. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644.
  • Meltzer, H. Y. (2004). Alterations of dopamine and serotonin transmission in schizophrenia. Neuropsychopharmacology, 29(S1), S1-S2.
  • BenchChem. (2025).
  • Maj, J., et al. (1998). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Physiology and Pharmacology, 49(2), 143-154.
  • Bio-Rad. (n.d.).

A Comparative Guide to Piperazine-Based Solvents for Post-Combustion CO₂ Capture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Amine Scrubbing

For decades, aqueous monoethanolamine (MEA) has been the benchmark solvent for post-combustion CO₂ capture. Its high reactivity and low cost established it as the industry standard. However, the widespread deployment of MEA-based carbon capture is hindered by significant operational drawbacks, namely high energy consumption for solvent regeneration, susceptibility to thermal and oxidative degradation, and corrosive action on plant equipment. These challenges have catalyzed the search for superior solvent systems.

Among the most promising alternatives is piperazine (PZ), a cyclic diamine. Initially utilized as a promoter in other amine solvents, concentrated aqueous this compound has emerged as a robust, high-performance solvent in its own right. This guide provides a comparative analysis of this compound-based solvents, grounded in experimental data, to elucidate their performance advantages and guide researchers in their selection and evaluation. We will explore the fundamental chemistry, compare key performance indicators against the MEA benchmark and other amines, detail validated experimental protocols for solvent characterization, and provide a logical framework for solvent selection.

The this compound Advantage: A Mechanistic Overview

This compound's unique cyclic structure, featuring two secondary amine groups, underpins its exceptional performance. Unlike primary amines like MEA, which form a stable carbamate that requires significant energy to break, PZ's structure facilitates a more efficient capture mechanism. Upon reacting with CO₂, one amine group forms a this compound carbamate. The second amine group can then also react, allowing a single molecule of this compound to theoretically bind with two molecules of CO₂.[1] This high stoichiometric capacity is a key advantage.

The reaction kinetics are also exceptionally fast. The rate constant for PZ's reaction with CO₂ is significantly higher than that of MEA, which allows for more efficient mass transfer in the absorber column.[1] This translates to a requirement for smaller, less capital-intensive absorption equipment to achieve the same capture efficiency.

CO2_Piperazine_Mechanism CO2_1 CO₂ PZ This compound (PZ) H2O H₂O PZCOO This compound Carbamate (PZCOO⁻) PZ->PZCOO + CO₂ (Fast) CO2_2 CO₂ PZH Protonated this compound (PZH⁺) PZCOO->PZH + H₂O - HCO₃⁻ PZCOO2 This compound Dicarbamate (⁻OOC-PZ-COO⁻) PZCOO->PZCOO2 + CO₂ HCO3 Bicarbonate (HCO₃⁻)

Caption: Simplified reaction pathway for CO₂ absorption in aqueous this compound.

Performance Metrics: this compound vs. Alternative Amines

A solvent's viability is determined by a suite of performance indicators. Below, we compare aqueous this compound with the benchmark 30 wt% MEA and other common amines. The data synthesized from various pilot plant and bench-scale studies demonstrates PZ's marked superiority in several key areas.

Key Performance Indicator (KPI) Comparison
Performance Metric30 wt% MEA (Benchmark)8m (≈30 wt%) this compound (PZ)MDEA/PZ BlendsAMP/PZ BlendsKey Advantages of PZ-based Systems
Regeneration Energy 3.6 - 4.2 GJ/t CO₂2.1 - 3.2 GJ/t CO₂[2][3]~2.8 - 3.5 GJ/t CO₂[3]~2.86 GJ/t CO₂[4]Significantly lower energy demand, reducing operational costs.
CO₂ Absorption Rate HighVery High ( >2x MEA)[5]High (PZ acts as promoter)[3]High (PZ acts as promoter)Faster kinetics allow for smaller, cheaper absorber columns.
Cyclic Capacity ~0.2-0.4 mol CO₂/mol amine~0.4-0.8 mol CO₂/mol amineHighHigh[6]Higher carrying capacity reduces solvent circulation rates and pumping costs.
Thermal Stability Max Temp: ~120°CMax Temp: ~150-160°C[7][8]HighHighAllows for higher stripper temperatures and pressures, improving energy efficiency.
Oxidative Degradation HighLow[2]LowModerateGreater resistance to degradation from O₂ in flue gas, reducing solvent replacement costs.
Corrosivity High (Carbon Steel)Low (Carbon & Stainless Steel)[2][9]LowLowLess corrosive, allowing for use of cheaper materials of construction like carbon steel.[2]
Volatility HighLow[2][5]LowModerateLower solvent losses to the atmosphere, reducing make-up rates and environmental impact.

Note: Values are approximate and can vary significantly with process configuration, concentration, and operating conditions.

Causality and In-Field Insights:

  • Regeneration Energy: The superior thermal stability of this compound is the primary enabler of its low regeneration energy.[5][7] It can be regenerated at higher temperatures (up to 150°C) without significant degradation, which allows for the production of higher-pressure steam during CO₂ stripping.[8] This high-pressure steam can be more effectively integrated with the power plant's steam cycle, improving overall thermal efficiency. Advanced process configurations, like the Advanced Flash Stripper (AFS), further capitalize on this property to achieve regeneration energies as low as 2.1 GJ/tonne CO₂, a substantial improvement over MEA.[2]

  • Degradation and Corrosion: MEA's degradation products are often acidic and highly corrosive. This compound's inherent resistance to both thermal and oxidative degradation means fewer corrosive byproducts are formed, leading to lower corrosion rates for carbon steel.[2][9] Pilot plant studies have demonstrated that while stainless steel shows excellent resistance in colder parts of the system, carbon steel also exhibits low corrosion rates in most locations, which is a significant advantage for reducing capital costs.[2]

  • Blended Solvents: While concentrated PZ is highly effective, its cost and potential for precipitation at high CO₂ loadings are considerations.[1] Blending PZ with other amines is a strategic approach to balance performance and cost. For instance, tertiary amines like methyldiethanolamine (MDEA) have a high theoretical CO₂ loading capacity but very slow reaction kinetics. Adding a small amount of PZ as a promoter dramatically increases the absorption rate, creating a solvent that combines the benefits of both components.[3] Similarly, blending with sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) can also yield synergistic improvements in capacity and energy demand.[4]

Standardized Protocols for Solvent Evaluation

To ensure trustworthy and comparable data, standardized experimental protocols are essential. The following workflows represent self-validating systems for characterizing and comparing CO₂ capture solvents.

Experimental_Workflow cluster_0 Phase 1: Intrinsic Properties cluster_1 Phase 2: Process Performance cluster_2 Phase 3: Pilot Validation S1 Solvent Formulation (e.g., 8m PZ, 5m MDEA + 2m PZ) S2 Vapor-Liquid Equilibrium (VLE) - CO₂ Solubility - Loading Capacity S1->S2 S3 Kinetic Measurement (Wetted-Wall Column) - Reaction Rate Constant S1->S3 S4 Physical Properties - Density - Viscosity - Heat Capacity S1->S4 P1 Bench-Scale Absorber/ Stripper Loop Test S2->P1 S3->P1 S4->P1 P2 Measure Cyclic Capacity & Regeneration Energy (Heat Duty) P1->P2 P3 Long-Term Degradation Study (Thermal & Oxidative) P1->P3 V1 Pilot Plant Campaign (Real or Simulated Flue Gas) P2->V1 P3->V1 V2 Validate Performance at Scale - Emissions - Corrosion - Operability V1->V2

Caption: A comprehensive workflow for evaluating novel CO₂ capture solvents.

Experimental Protocol 1: Vapor-Liquid Equilibrium (VLE) Measurement

Objective: To determine the equilibrium solubility of CO₂ in the solvent at various temperatures and pressures, which defines the theoretical maximum CO₂ loading capacity.

Methodology:

  • Apparatus: A thermostatted equilibrium cell of known volume, equipped with pressure transducers, temperature probes, and magnetic stirring. The cell must be connected to a gas manifold with a CO₂ supply and a vacuum pump.

  • Preparation: Accurately weigh a sample of the degassed solvent and charge it into the evacuated equilibrium cell.

  • Equilibration: Bring the cell to the desired temperature (e.g., 40°C for absorber conditions or 120°C for stripper conditions) and allow it to stabilize.

  • CO₂ Injection: Incrementally introduce a known quantity of CO₂ into the cell. The pressure will initially rise and then fall as the CO₂ is absorbed into the liquid phase.

  • Data Logging: Record the equilibrium pressure and temperature once they have stabilized after each CO₂ injection.

  • Liquid Sampling & Analysis: After the final CO₂ injection or when the experiment is complete, carefully take a liquid sample. Analyze the sample for total inorganic carbon and total alkalinity (e.g., via titration) to determine the CO₂ loading (moles of CO₂ per mole of amine).

  • Data Analysis: Plot the partial pressure of CO₂ against the CO₂ loading to generate VLE curves. This data is fundamental for thermodynamic models used in process simulators like Aspen Plus®.[10]

Experimental Protocol 2: Bench-Scale Absorption/Stripper Loop

Objective: To measure the steady-state performance of a solvent in a continuous process, providing practical data on regeneration energy (reboiler heat duty) and cyclic capacity.

Methodology:

  • Apparatus: A closed-loop system consisting of a packed absorber column, a packed stripper column, a lean/rich heat exchanger, a reboiler for the stripper, and a condenser.[11] The system should be instrumented with flow meters, temperature sensors, and gas analyzers (for CO₂ concentration).

  • Solvent Charging: Fill the system with a known volume and concentration of the solvent to be tested.

  • Startup: Begin circulating the lean solvent. Introduce a simulated flue gas (e.g., 10-15% CO₂ in N₂) to the bottom of the absorber at a controlled flow rate.

  • Absorption: The solvent flows counter-currently to the gas, capturing CO₂. The CO₂-rich solvent is collected at the bottom of the absorber.

  • Regeneration: Pump the rich solvent through the lean/rich heat exchanger to preheat it before it enters the top of the stripper. The reboiler provides heat to the stripper, raising the solvent temperature (e.g., to 120-150°C for PZ) to reverse the absorption reaction and release high-purity CO₂.

  • Steady-State Operation: Adjust the reboiler heat duty and solvent circulation rate to achieve the target CO₂ capture efficiency (e.g., 90%). Allow the system to run until all temperatures, pressures, and flow rates are stable.

  • Data Collection: At steady state, record:

    • Inlet and outlet CO₂ concentrations in the gas stream.

    • Gas and liquid flow rates.

    • Power supplied to the reboiler (this is the heat duty).

    • Temperatures throughout the loop.

    • CO₂ loading of the rich and lean solvent streams via sampling.

  • Calculation: The regeneration energy is calculated as the reboiler heat duty (in kJ/s) divided by the mass of CO₂ captured (in kg/s ). The cyclic capacity is the difference between the rich and lean solvent loadings.

Logical Framework for Solvent Selection

Choosing the optimal solvent is not a one-size-fits-all decision. It depends heavily on the specific application, economic constraints, and operational requirements.

Solvent_Selection_Logic Start Define Application: - Flue Gas Source (Coal vs. NGCC) - CO₂ Partial Pressure - Target Capture Rate Q_Energy Is Minimizing OPEX (Regeneration Energy) the Top Priority? Start->Q_Energy Q_Kinetics Is Flue Gas at Low Pressure / Low CO₂ Conc.? Q_Energy->Q_Kinetics No Sol_PZ Concentrated PZ (e.g., 8m) - Lowest energy demand - High capital cost (solvent) Q_Energy->Sol_PZ Yes Q_Capex Is Minimizing CAPEX (Materials of Construction) a Key Driver? Q_Kinetics->Q_Capex No Sol_AMP_PZ AMP + PZ Blend - Good kinetics and capacity - Lower energy than MEA Q_Kinetics->Sol_AMP_PZ Yes Sol_MDEA_PZ MDEA + PZ Blend - Balances energy and capacity - Good for high CO₂ partial pressures Q_Capex->Sol_MDEA_PZ Yes Sol_MEA MEA (Benchmark) - High energy & corrosion - Low solvent cost - Mature technology Q_Capex->Sol_MEA No

Caption: A decision-making framework for selecting a CO₂ capture solvent.

Conclusion

The experimental evidence is clear: this compound-based solvents offer a significant leap forward from the traditional MEA benchmark. Their primary advantages—lower regeneration energy, superior stability, and reduced corrosivity—directly address the main economic and operational hurdles to widespread carbon capture deployment. Concentrated aqueous this compound stands out for applications where minimizing energy consumption is paramount, while PZ-blended systems offer a versatile and cost-effective approach for a wider range of conditions. As research continues, the optimization of this compound-based solvent formulations and their integration with advanced process designs will be critical in driving down the cost of carbon capture and enabling its role in a low-carbon future.

References

  • Evaluation of Concentrated this compound for CO2 Capture from Coal-Fired Flue Gas. (n.d.).
  • Aqueous this compound as the new standard for CO2 capture technology. (2025, August 6). ResearchGate.
  • This compound-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 7). MDPI.
  • This compound-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (n.d.). Semantic Scholar.
  • Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) this compound and Another. (2021, December 3). MDPI.
  • Carbon dioxide (CO2) capture: Absorption-desorption capabilities of 2-amino-2-methyl-1-propanol (AMP), this compound (PZ) and monoethanolamine (MEA) tri-solvent blends. (n.d.). ResearchGate.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.). MDPI.
  • (PDF) this compound-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 3). ResearchGate.
  • Energy Minimization in this compound Promoted MDEA-Based CO 2 Capture Process. (n.d.). MDPI.
  • (PDF) Carbon dioxide capture with concentrated, aqueous this compound. (2025, October 30). ResearchGate.
  • First-principles assessment of CO2 capture mechanisms in aqueous this compound solution. (n.d.). Royal Society of Chemistry.
  • Corrosion Benefits of this compound As an Alternative CO2 Capture Solvent. (n.d.). ACS Publications.
  • Thermal degradation and oxidation of aqueous this compound for carbon dioxide capture. (n.d.). University of Texas at Austin.
  • Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. (n.d.). MDPI.
  • Techno-economic analysis of AMP/PZ solvent for CO2 capture in a biomass CHP plant: towards net negative emissions. (2024, June 6). Frontiers.
  • Performance Analysis of a Laboratory Carbon Dioxide Absorption Setup Using Aqueous Monoethanolamine Solution. (n.d.). International Journal of Engineering and Technology.
  • Corrosion of stainless and carbon steel in aqueous this compound for CO₂ capture. (n.d.). University of Texas at Austin.

Sources

The Selectivity Paradox: Cross-Reactivity Profiling of Piperazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists[1]

Introduction: The Piperazine Advantage and Risk

In the architecture of kinase inhibitors, the this compound scaffold acts as a "privileged structure."[2] It is the engine behind the solubility and pharmacokinetic success of blockbusters like Imatinib , Bosutinib , and Palbociclib . Its dual-nitrogen heterocycle provides two critical advantages:

  • Solubility Enhancement: It introduces hydrophilicity to otherwise lipophilic ATP-mimetic cores.

  • Solvent-Front Tuning: The this compound tail typically extends out of the ATP-binding pocket into the solvent-exposed region, a non-conserved area that allows chemists to dial in selectivity.

The Paradox: While the solvent-exposed region offers a theoretical path to selectivity, the inherent conformational flexibility of the this compound ring can lead to "wobble," causing unexpected cross-reactivity with structurally distinct kinases that share solvent-channel topology. Furthermore, the basicity of the secondary amine (pKa ~9.[1]8) creates a risk of lysosomal trapping, often masking off-target toxicities in cell-free assays that reappear disastrously in cellular models.[1]

This guide compares the performance of this compound-based inhibitors against alternative scaffolds and outlines a self-validating profiling ecosystem to detect these specific liabilities.

Comparative Analysis: this compound vs. Rigid Scaffolds[1]

When profiling cross-reactivity, this compound-based inhibitors behave differently than their rigid counterparts (e.g., fused pyrimidines or quinazolines).[1]

Performance Comparison Table
FeatureThis compound-Based Scaffolds (e.g., Imatinib)Rigid Planar Scaffolds (e.g., Quinazolines)Implication for Profiling
Binding Mode Often Type II (DFG-out); binds inactive conformation.[1]Often Type I (DFG-in); binds active conformation.[1]Must use assays that detect inactive state binding (e.g., Thermal Shift or Binding Assays).
Selectivity Driver Solvent-exposed tail interactions (Steric/Electrostatic).[1]Hinge region hydrogen bonding (Shape complementarity).[1]Cross-reactivity is driven by solvent channel homology, not just ATP-pocket shape.
Solubility High (Hydrophilic).[1]Low (Lipophilic).Less risk of aggregation artifacts in biochemical assays.
Cellular Accumulation High Risk: Lysosomal trapping (Lysosomotropism).[1]Low Risk: Passive diffusion.Biochemical IC50s often fail to predict Cellular EC50s. Requires Target Engagement assays.
The "Solvent Front" Mechanism

The diagram below illustrates why this compound tails require specific profiling strategies. Unlike hinge binders, the tail "scans" the surface of the kinase.

PiperazineBinding Core ATP-Mimetic Core (Hinge Binder) This compound This compound Linker (Flexible) Core->this compound Kinase Kinase Pocket Core->Kinase Conserved H-Bonds Tail R-Group Tail (Solvent Exposed) This compound->Tail Tail->Kinase Selectivity Region OffTarget Off-Target Kinase (Shared Solvent Channel) Tail->OffTarget Unexpected Binding (The Risk)

Figure 1: The Structural Mechanism of Cross-Reactivity.[1][3] The flexible this compound linker allows the tail to sample adjacent hydrophobic pockets, leading to off-target binding even if the ATP-pocket (Hinge) is distinct.

The Profiling Ecosystem: A 3-Tier Protocol

To accurately profile a this compound-based inhibitor, you cannot rely on a single assay format. You must triangulate data from Binding , Functional , and Cellular assays.

Tier 1: The Broad Sweep (Binding Affinity)

Objective: Identify the "Blast Radius" of the molecule.[1] Recommended Method: KinomeScan (Active Site-Directed Competition Binding) or Thermal Shift .[1]

  • Why: this compound inhibitors often bind the inactive (DFG-out) conformation (Type II inhibition).[1] Traditional activity assays using high ATP concentrations can miss these interactions if the inhibitor has a slow off-rate or competes poorly with ATP in the active state initially.

  • Protocol Insight: Screen at a single concentration (e.g., 1 µM) against a panel of ~400 kinases.[1] Look for >65% inhibition of binding.[1]

Tier 2: The Functional Truth (Radiometric Activity)

Objective: Confirm that binding leads to inhibition. Recommended Method: 33P-Radiometric "HotSpot" Assay .

  • Why: This is the gold standard. Fluorescence-based assays (like FRET) can suffer from interference if the this compound compound is autofluorescent (common with extensive conjugation).[1] Radiometric assays directly measure phosphate transfer.

  • Critical Parameter: Use Km[ATP] .[1] Testing at saturating ATP will artificially lower the potency of your ATP-competitive this compound inhibitor.

Tier 3: The Cellular Reality (Target Engagement)

Objective: Validate cytosolic availability. Recommended Method: NanoBRET or Cellular Thermal Shift Assay (CETSA) .[1]

  • The this compound Trap: Because piperazines are basic, they accumulate in acidic lysosomes (pH 4.5) via protonation trapping. This reduces the free concentration available to inhibit the kinase in the cytosol.

  • Result: You may see a biochemical IC50 of 5 nM, but a cellular EC50 of 500 nM. This is not just "membrane permeability"; it is sequestration.

Detailed Workflow: The Self-Validating Protocol

This workflow ensures that any cross-reactivity observed is real and not an artifact of the assay format.

ProfilingWorkflow Start This compound Lead Compound Tier1 Tier 1: Binding Panel (KinomeScan/Kd) Start->Tier1 Decision1 Selectivity Score < 0.1? Tier1->Decision1 Identify Hits Decision1->Start Redesign Tail Tier2 Tier 2: Radiometric IC50 (Gold Standard) Decision1->Tier2 Valid Hits ArtifactCheck Check: Autofluorescence? Aggregation? Tier2->ArtifactCheck Tier3 Tier 3: NanoBRET/CETSA (Cellular Engagement) Tier2->Tier3 Confirmed Inhibitors ArtifactCheck->Tier2 Valid Lysosome Check: Lysosomal Trapping (pKa Analysis) Tier3->Lysosome Final Validated Selectivity Profile Lysosome->Final Correlate IC50 vs EC50

Figure 2: The 3-Tier Profiling Workflow. Note the specific checkpoints for "Artifacts" and "Lysosomal Trapping," which are common failure modes for this compound scaffolds.

Step-by-Step Protocol for Tier 2 (Radiometric Validation)
  • Preparation:

    • Prepare 10-point dose-response curves of the this compound compound in 100% DMSO.

    • Control: Include Staurosporine (pan-kinase inhibitor) as a positive control.[1]

  • Reaction Assembly:

    • Mix Kinase + Peptide Substrate in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35). Note: Brij-35 prevents aggregation of lipophilic this compound tails.

    • Add Compound (Final DMSO < 1%).[1] Incubate 20 min (allows slow-binding Type II inhibitors to equilibrate).

  • Initiation:

    • Add ATP (at Km concentration) + [gamma-33P]-ATP.[1]

    • Incubate 2 hours at RT.

  • Termination & Detection:

    • Spot reaction onto P81 ion-exchange filter paper.[4]

    • Wash with 0.75% Phosphoric acid (removes unbound ATP).

    • Measure counts per minute (CPM) via scintillation counter.

  • Data Analysis:

    • Calculate % Activity relative to DMSO control.

    • Fit to Hill equation to derive IC50.

References

  • Roskoski, R. Jr. (2023).[1] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research. [1]

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [1]

  • Vasta, J. D., et al. (2018).[1] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [1]

  • Lovering, F., et al. (2016).[1] "The impact of pKa on the cellular potency of kinase inhibitors." ChemMedChem. [1]

  • Reaction Biology Corp. (2024).[1] "Radiometric Kinase Activity Assay Protocol."

Sources

Assessing Target Engagement of Piperazine-Based Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Target Engagement of Piperazine-Based Ligands Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Biologists

Introduction: The this compound Privilege and the Engagement Challenge

In modern medicinal chemistry, the this compound scaffold is a "privileged structure," appearing in the top three nitrogen-heterocycles of FDA-approved drugs (e.g., Imatinib, Olanzapine). Its popularity stems from a unique physicochemical balance: it introduces conformational rigidity without aromatic planarity, provides two basic centers for tunable pKa, and significantly enhances aqueous solubility compared to bioisosteres like piperidine or benzene.

However, this ubiquity presents a specific challenge in Target Engagement (TE) . The this compound moiety is often a "linker" or a solvent-exposed solubilizing group, meaning its contribution to binding thermodynamics is complex. Does it drive specific interactions (enthalpy) or merely improve pharmacokinetic access?

This guide objectively compares the methodologies for assessing TE of this compound-based ligands, contrasting them with alternative scaffolds (specifically piperidines) and providing validated protocols for the most effective assays: Surface Plasmon Resonance (SPR) for kinetics and Cellular Thermal Shift Assay (CETSA) for intracellular validation.

Comparative Framework: this compound vs. Piperidine

Before selecting an assay, it is critical to understand what you are measuring. Piperazines are often substituted for piperidines to improve solubility, but this exchange frequently alters binding thermodynamics.

Performance Comparison: Affinity and Selectivity

The following data illustrates the "Scaffold Trade-off." In Sigma-1 receptor (σ1R) optimization, replacing a piperidine with a this compound often lowers affinity (


) due to the loss of a hydrophobic patch, yet improves the drug-like properties (DMPK).

Table 1: Comparative Binding Metrics (this compound vs. Piperidine Scaffolds)

FeaturePiperidine ScaffoldThis compound ScaffoldMechanistic Causality
Binding Affinity (

)
High (e.g., 3.17 nM for

1R ligands)
Moderate (e.g., 7.70 nM for

1R analogs)
Piperidine offers a continuous lipophilic surface; this compound's polar N4 reduces hydrophobic contact area.
Solubility Low to ModerateHighThe secondary/tertiary amine at N4 protonates at physiological pH, aiding solvation.
Selectivity Lower (Promiscuous)HigherThe rigid, polar nature of this compound restricts "greasy" non-specific binding common in lipophilic piperidines.
Residence Time VariableTunableThis compound ligands often rely on specific H-bond networks (N1/N4) rather than hydrophobic collapse, allowing precise kinetic tuning.

Data Source: Comparative analysis derived from Sigma-1 receptor ligand optimization studies (Kubica et al., ACS Chem. Neurosci).

Methodological Comparison: Selecting the Right TE Assay

For this compound ligands, static affinity (


 or 

) is often insufficient because their efficacy is frequently driven by Residence Time (RT) —how long the molecule stays bound.

Table 2: TE Assay Suitability for this compound Ligands

AssayTypeSuitabilityWhy use for Piperazines?
SPR (Surface Plasmon Resonance) Biophysical / Label-freeBest for Kinetics Piperazines often exhibit fast-on/slow-off kinetics. SPR measures

directly, which correlates better with in vivo efficacy than

.
CETSA (Cellular Thermal Shift) Cell-based / Label-freeBest for Context Confirms the ligand engages the target inside the cell (validating permeability of the polar this compound core).
Radioligand Binding Biochemical / LabeledModerateGood for rank-ordering affinity but fails to capture the kinetic nuance critical for this compound efficacy.
Isothermal Titration Calorimetry (ITC) Biophysical / Label-freeHigh (Low Throughput)ideal for dissecting the enthalpic penalty of desolvating the polar this compound nitrogen upon binding.
Strategic Visualization: The TE Workflow

The following diagram outlines the decision logic for assessing this compound ligands, distinguishing between kinetic validation (SPR) and biological confirmation (CETSA).

TE_Workflow Start This compound Ligand Candidate Solubility_Check Solubility Check (this compound Advantage) Start->Solubility_Check Decision Primary Question? Solubility_Check->Decision Branch_Kinetics Binding Kinetics (Residence Time) Decision->Branch_Kinetics Need Efficacy Duration Branch_Context Intracellular Engagement Decision->Branch_Context Need Cell Permeability SPR SPR Assay (Determine kon, koff) Branch_Kinetics->SPR CETSA CETSA / HiBiT (Thermal Stabilization) Branch_Context->CETSA SPR_Outcome High Residence Time (Efficacy Predictor) SPR->SPR_Outcome CETSA_Outcome Target Stabilization (Permeability Validated) CETSA->CETSA_Outcome Final Lead Candidate Selection SPR_Outcome->Final CETSA_Outcome->Final

Figure 1: Strategic workflow for validating target engagement of this compound-based ligands. The path splits based on whether the critical unknown is kinetic duration (SPR) or intracellular access (CETSA).

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols are designed as self-validating systems.

Protocol A: Kinetic Profiling via SPR (Biacore/Octet)

Objective: Determine Residence Time (


) of this compound ligands.
Rationale: this compound derivatives often show "slow-off" rates due to specific hydrogen bonding networks in the binding pocket.
  • Sensor Chip Preparation:

    • Use a CM5 (Carboxymethylated Dextran) chip for high capacity.

    • Immobilize the target protein via amine coupling. Critical Step: Aim for a low ligand density (

      
       RU) to prevent mass transport limitation, which can artificially inflate residence time measurements.
      
  • Buffer Optimization:

    • Standard: HBS-EP+ (HEPES, NaCl, EDTA, P20).

    • This compound Specific: If the ligand has a high pKa (~9.8), ensure buffer pH is 7.4 to maintain the relevant protonation state.

  • Single-Cycle Kinetics (SCK):

    • Inject 5 increasing concentrations of the this compound ligand sequentially without regeneration between injections.

    • Why SCK? this compound ligands often have slow dissociation. Traditional multi-cycle kinetics would require harsh regeneration that damages the protein. SCK preserves protein activity.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Quality Control: Check the T-value (transport limitation parameter). If high, repeat with higher flow rate (e.g., 50-100 µL/min).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm TE in live cells.[1][2] Rationale: Verifies that the this compound ligand penetrates the cell membrane and stabilizes the target protein in the complex cytosolic environment.

  • Sample Preparation:

    • Seed cells (e.g., HEK293) expressing the target.

    • Treat with the this compound ligand (1-10 µM) for 1 hour. Include a DMSO control.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes.

    • Apply a thermal gradient (e.g., 37°C to 67°C) for 3 minutes.

    • Self-Validation Step: The control (DMSO) curve must show a clear sigmoidal melting transition (

      
      ). If the protein doesn't melt, the assay is invalid for this target.
      
  • Lysis and Separation:

    • Lyse cells (freeze-thaw x3 or mild detergent).

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) proteins.

  • Detection:

    • Analyze the supernatant via Western Blot or AlphaScreen.

    • Interpretation: A shift in the aggregation temperature (

      
      ) or increased soluble protein intensity at higher temperatures in the treated group confirms Target Engagement.
      
Mechanistic Insight: The this compound Binding Mode

Understanding how piperazines bind helps interpret TE data. Unlike flat aromatic rings, the this compound chair conformation creates a 3D vector.

Binding_Mechanism Ligand This compound Ligand (Chair Conformation) N1 N1 (Amide/Sulfonamide) Ligand->N1 N4 N4 (Basic Amine) Ligand->N4 Backbone Backbone Carbonyl N1->Backbone H-Bond (Orientation) Aspartate Asp/Glu Residue (Anionic) N4->Aspartate Salt Bridge (High Affinity Driver) Target Protein Binding Pocket Target->Aspartate Target->Backbone Result Stabilized Complex (Measured by CETSA/SPR) Aspartate->Result Backbone->Result

Figure 2: Mechanistic binding mode of this compound ligands. The N4 basic center typically forms a critical salt bridge with anionic residues (e.g., Aspartate) in GPCRs/Kinases, driving the thermal stabilization observed in CETSA.

References
  • Martinez Molina, D., et al. (2013).[3] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2] Science. Link

  • Kubica, K., et al. (2022). "Structural and Molecular Insight into this compound and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. Link

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery. Link

  • Stoddart, L. A., et al. (2016). "Application of BRET to monitor ligand binding to GPCRs." Nature Methods. Link

  • Zhang, R., et al. (2016). "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Navigating the Safe Disposal of Piperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of laboratory chemicals. Piperazine, a versatile heterocyclic amine crucial in many pharmaceutical syntheses, demands such careful consideration. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Understanding the Risks: The "Why" Behind Cautious Disposal

This compound is not a benign substance. Its classification as a corrosive and a sensitizer, with potential reproductive toxicity, necessitates a disposal protocol rooted in a thorough understanding of its hazards.[1][2]

  • Corrosivity: this compound can cause severe skin burns and eye damage upon contact.[1][2] This is due to its alkaline nature, which can disrupt cell membranes and denature proteins. Therefore, preventing direct contact through appropriate personal protective equipment (PPE) is the first line of defense.

  • Sensitization: Repeated exposure to this compound may lead to allergic skin reactions or even asthma-like symptoms if inhaled.[1][3] This sensitization is an immune response, and once it develops, even minute exposures can trigger a significant reaction. Proper containment during disposal is crucial to prevent the aerosolization of this compound dust.

  • Environmental Hazard: this compound is harmful to aquatic life with long-lasting effects.[3] Discharging this compound into sewers or waterways is strictly prohibited as it can disrupt aquatic ecosystems.[1][3][4][5]

This understanding of this compound's intrinsic properties forms the bedrock of the disposal procedures outlined below.

Personal Protective Equipment (PPE): Your Essential Barrier

Before initiating any disposal procedure, the correct selection and use of PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and potential burns or allergic reactions.
Eye Protection Safety goggles with side shields or a full-face shieldTo protect against dust particles and accidental splashes.[6]
Body Covering Long-sleeved lab coat and closed-toe shoesTo minimize exposed skin. For larger spills, a chemical-resistant suit may be necessary.[6]
Respiratory Protection NIOSH-approved respirator with a particulate filterTo prevent inhalation of this compound dust, which can cause respiratory irritation and sensitization.[6][7]

This compound Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound waste in a laboratory setting.

Piperazine_Disposal_Workflow This compound Disposal Decision Workflow cluster_assessment 1. Waste Assessment cluster_small_spill 2a. Small Spill / Residue Management cluster_large_spill 2b. Large Spill / Bulk Disposal cluster_disposal 3. Final Disposal Waste_Type Identify this compound Waste (Solid, Solution, Contaminated materials) Small_Spill Small Spill or Container Residue Waste_Type->Small_Spill Minor Quantity Large_Spill Large Spill or Bulk Waste Waste_Type->Large_Spill Major Quantity Don_PPE_Small Don Appropriate PPE Small_Spill->Don_PPE_Small Contain_Small Contain the Spill (Use absorbent pads for solutions) Don_PPE_Small->Contain_Small Collect_Small Carefully Collect Solid Waste (Sweep or vacuum with HEPA filter) Contain_Small->Collect_Small Package_Small Place in a Labeled, Sealed Container 'this compound Waste' Collect_Small->Package_Small Decontaminate_Area_Small Decontaminate the Area (Soap and water) Package_Small->Decontaminate_Area_Small Hazardous_Waste Dispose as Hazardous Waste (Follow institutional and regulatory guidelines) Decontaminate_Area_Small->Hazardous_Waste Evacuate Evacuate Immediate Area Large_Spill->Evacuate Alert Alert EH&S or Emergency Response Evacuate->Alert Contain_Large Contain Spill if Safe to Do So (Use dikes, absorbents) Alert->Contain_Large EH_S_Manages EH&S Manages Cleanup and Disposal Contain_Large->EH_S_Manages EH_S_Manages->Hazardous_Waste No_Sewer Do NOT Dispose Down the Drain Hazardous_Waste->No_Sewer

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Procedures

The appropriate disposal procedure for this compound depends on the nature and quantity of the waste. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.

Small-Scale Spills and Contaminated Materials

For minor spills (typically less than 100g of solid or 100mL of a dilute solution) and contaminated items (e.g., weighing paper, gloves, paper towels), the following steps should be taken.[8]

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Inform others in the immediate vicinity of the spill.[8]

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: For solid this compound, prevent further dispersal. For solutions, use absorbent pads or a universal absorbent material to contain the spill.[9][10]

  • Collection of Solid this compound: Carefully sweep up the solid material, avoiding the generation of dust.[2][11][12] If available, a vacuum cleaner equipped with a HEPA filter is a safer alternative.

  • Collection of this compound Solutions: Apply an absorbent material, working from the outside of the spill inwards to prevent spreading.[9][13]

  • Packaging: Place the collected this compound and any contaminated materials into a clearly labeled, sealable container.[5][8][14] The label should include "this compound Waste" and the appropriate hazard symbols.

  • Decontamination: Clean the spill area with soap and water.[13] The cleaning materials should also be disposed of as hazardous waste.

  • Waste Disposal: The sealed container should be disposed of through your institution's hazardous waste program.[13]

Bulk this compound and Large Spills

The disposal of bulk quantities of this compound or the management of a large spill requires a more stringent and cautious approach. A large spill is one that you are not comfortable cleaning up, poses a significant inhalation hazard, or could enter a drain.

Emergency Protocol: Large Spill Management

  • Evacuate: Immediately evacuate the area.[6][14]

  • Alert: Notify your supervisor and your institution's EH&S or emergency response team.[14]

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any dust or vapors.[10]

  • Do Not Attempt to Clean Up: A large spill of this compound should only be handled by trained emergency responders.[6] They have the specialized equipment and training to manage the situation safely.

Waste Neutralization: A Note of Caution

While some sources mention neutralizing this compound residues, this should only be attempted by trained personnel with a validated procedure.[14] this compound is a base, and its neutralization with an acid is an exothermic reaction that can generate heat and fumes. Improper neutralization can be more hazardous than the initial spill. Therefore, for most laboratory settings, the collection and disposal of this compound as a hazardous waste is the recommended and safest course of action.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the inherent risks, utilizing the correct personal protective equipment, and following established procedures, you contribute to a safer research environment for yourself and your colleagues. This guide provides a framework for these procedures, but it is essential to always adhere to the specific guidelines and regulations set forth by your institution and local authorities.[6][11]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)this compound, 98%.
  • Novachem. (2024, January 2). This compound citrate.
  • New Jersey Department of Health. (n.d.). This compound - HAZARD SUMMARY.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). This compound - Safety Data Sheet.
  • UC San Diego. (2015, February 17). How to Handle Chemical Spills in Laboratories. Blink.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound-1,4-dipropanesulphonic acid.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: this compound.
  • Cornell University. (n.d.). 5.4 Chemical Spill Procedures. EHS.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • International Labour Organization & World Health Organization. (n.d.). ICSC 1032 - this compound (anhydrous).
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). This compound.
  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine
Reactant of Route 2
Reactant of Route 2
Piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.